2-Decanol 2-Methanesulfonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
decan-2-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3S/c1-4-5-6-7-8-9-10-11(2)14-15(3,12)13/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSIUOJRGICRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565349 | |
| Record name | Decan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156575-41-6 | |
| Record name | Decan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Decanol 2-methanesulfonate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Decan-2-yl Methanesulfonate
Executive Summary
Decan-2-yl methanesulfonate, also known as 2-decanol, 2-methanesulfonate, is a pivotal intermediate in advanced organic synthesis. Its primary function is to convert the chemically recalcitrant hydroxyl group of 2-decanol into a methanesulfonate (mesylate) ester. This transformation generates an excellent leaving group, unlocking a wide array of subsequent chemical reactions that are otherwise unachievable with the parent alcohol. For researchers in drug discovery and process development, understanding the synthesis, reactivity, and handling of this compound is essential for the stereocontrolled introduction of the decan-2-yl moiety into target molecules. This guide provides a comprehensive overview of its core chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and critical safety considerations.
Compound Identification and Physicochemical Properties
The fundamental identity and physical characteristics of decan-2-yl methanesulfonate, along with its precursor alcohol, are summarized below. The conversion from a liquid alcohol to a solid mesylate is a common physical change observed in such transformations.
Table 1: Core Compound Identifiers
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | decan-2-yl methanesulfonate | [] |
| Synonyms | 2-Decanol Methanesulfonate | [][2] |
| CAS Number | 156575-41-6 | [][2] |
| Molecular Formula | C₁₁H₂₄O₃S | [][2] |
| Molecular Weight | 236.37 g/mol | [][2] |
| Appearance | White Solid | [] |
| SMILES | CCCCCCCCC(C)OS(=O)(=O)C | [] |
| InChI Key | HPSIUOJRGICRRA-UHFFFAOYSA-N |[][2] |
Table 2: Physicochemical Properties of Precursor and Product
| Property | 2-Decanol (Precursor) | decan-2-yl methanesulfonate (Product) |
|---|---|---|
| Appearance | Clear, colorless liquid | White Solid[] |
| Boiling Point | 211 °C | Data not available (likely decomposes) |
| Melting Point | -6 to -4 °C[3][4] | Data not available |
| Density | 0.827 g/mL at 25 °C[3][4] | Data not available |
| Solubility | Not miscible in water[3] | Typically soluble in organic solvents (DCM, THF, etc.) |
The Core Principle: Activating a Secondary Alcohol
In organic synthesis, the hydroxyl (-OH) group is a notoriously poor leaving group because its departure would form the hydroxide ion (HO⁻), a strong base.[5][6] To facilitate nucleophilic substitution or elimination reactions, this group must first be converted into a better leaving group. Mesylation is a superior method for this activation.
The reaction with methanesulfonyl chloride (MsCl) transforms the alcohol into a methanesulfonate ester. The resulting mesylate anion (-OMs) is an excellent leaving group because its negative charge is delocalized through resonance across the two sulfonyl oxygens, making it a very weak base. This high degree of stabilization is the fundamental reason for the enhanced reactivity of the mesylate compared to the alcohol.
Caption: Conversion of a poor leaving group (-OH) to a resonance-stabilized, excellent leaving group (-OMs).
Synthesis and Purification
The synthesis of decan-2-yl methanesulfonate is a standard procedure that involves the reaction of 2-decanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine. A critical advantage of this method is that it proceeds with retention of configuration at the chiral center of the alcohol, as the C-O bond is not broken during the reaction.[5][6]
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of an alkyl mesylate.
-
Preparation: To an oven-dried, round-bottomed flask under a nitrogen atmosphere, add 2-decanol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2–1.5 eq.) dropwise while stirring.
-
Causality: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Its use prevents the reaction medium from becoming acidic, which could lead to side reactions. It is non-nucleophilic and will not compete with the alcohol in reacting with the MsCl.
-
-
Mesylation: Add methanesulfonyl chloride (MsCl, 1.1–1.2 eq.) dropwise to the cold solution. A white precipitate of triethylammonium chloride will form.
-
Causality: The reaction is exothermic and keeping it at 0 °C minimizes potential side reactions and ensures controlled formation of the mesylate.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours or until completion is confirmed by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any residual HCl. The brine wash removes bulk water from the organic layer.
-
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield the pure white solid.
Caption: Experimental workflow for the synthesis and purification of decan-2-yl methanesulfonate.
Reactivity and Synthetic Applications
The primary utility of decan-2-yl methanesulfonate lies in its role as an electrophile in nucleophilic substitution reactions. The secondary carbon bearing the mesylate group is susceptible to attack by a wide range of nucleophiles.
The Sₙ2 Reaction Manifold
For a secondary substrate like decan-2-yl methanesulfonate, the bimolecular nucleophilic substitution (Sₙ2) mechanism is dominant, especially with strong, unhindered nucleophiles.[6] This reaction is of paramount importance in stereoselective synthesis.
-
Key Feature: Inversion of Stereochemistry: The Sₙ2 reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[7] This forces an inversion of the stereochemical configuration at that carbon center. If one starts with (R)-2-decanol, the resulting mesylate will be (R)-decan-2-yl methanesulfonate, and a subsequent Sₙ2 reaction will yield a product with the (S) configuration. This predictable stereochemical outcome is a cornerstone of modern asymmetric synthesis.
-
Versatility: A wide variety of nucleophiles can be used to displace the mesylate group, allowing for the formation of numerous compound classes. Examples include:
-
Halides: Reaction with sodium iodide (NaI) or a Grignard reagent like methylmagnesium iodide can produce 2-iododecane.[7]
-
Cyanides: Reaction with sodium cyanide (NaCN) introduces a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides.[8]
-
Azides: Sodium azide (NaN₃) yields an alkyl azide, which can be readily reduced to a primary amine.
-
Thiols/Thiolates: Reaction with thiols or their conjugate bases introduces a sulfide linkage.
-
Caption: The Sₙ2 mechanism showing backside attack by a nucleophile (Nu⁻) and inversion of stereochemistry.
Spectroscopic Characterization (Expected)
Table 3: Expected Spectroscopic Data for Structure Verification
| Method | Expected Characteristic Signals | Rationale |
|---|---|---|
| ¹H NMR | ~3.0 ppm (singlet, 3H) ~4.8 ppm (multiplet, 1H) | The three protons of the methyl group on the sulfur (CH₃-S) are magnetically equivalent and appear as a sharp singlet. The proton on the carbon bearing the mesylate group (CH-OMs) is shifted significantly downfield compared to the alcohol precursor (~3.8 ppm) due to the strong electron-withdrawing effect of the sulfonate ester. |
| ¹³C NMR | ~38 ppm (quartet) ~80-85 ppm (doublet) | The methyl carbon of the mesyl group appears in a characteristic region. The carbon attached to the oxygen (C-OMs) is also shifted downfield from its position in the parent alcohol. |
| IR Spec. | ~1350 cm⁻¹ (strong, sharp) ~1175 cm⁻¹ (strong, sharp) | These two intense absorption bands correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. They are the most definitive signals for a mesylate and replace the broad O-H stretch (~3300 cm⁻¹) of the alcohol. |
| Mass Spec. | M+ peak at m/z = 236.37Key fragment at m/z = 157 ([M-SO₂CH₃]⁺) | The molecular ion peak confirms the molecular weight. A common fragmentation pathway is the loss of the mesyl radical. |
Safety and Handling
Alkyl methanesulfonates, including decan-2-yl methanesulfonate, demand careful handling due to their chemical reactivity.
-
Core Hazard: Alkyl sulfonates are potent alkylating agents.[5] This means they can react with nucleophilic sites in biological molecules, including DNA. As a class, they should be treated as potentially carcinogenic and mutagenic.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use tools (spatulas) for transfer to avoid contamination.
-
Disposal: Unused material or reaction residues should be quenched by reacting with a nucleophilic solution (e.g., sodium hydroxide or sodium thiosulfate solution) before being disposed of according to institutional and local environmental regulations.
Conclusion: Role in Drug Discovery and Development
Decan-2-yl methanesulfonate is more than a simple chemical; it is an enabling tool for molecular construction. Its value to researchers and drug development professionals lies in its ability to provide a reliable and stereocontrolled pathway for introducing a lipophilic 10-carbon fragment into a lead compound or synthetic target. By transforming a chemically inert alcohol into a highly reactive electrophile, it opens the door to a vast array of synthetic possibilities, facilitating the efficient and predictable synthesis of complex molecules with precise three-dimensional structures. Proper understanding of its synthesis, reactivity, and safe handling is crucial for leveraging its full potential in the laboratory and beyond.
References
-
ResearchGate. (n.d.). Reactions of alkyl mesylates with thiocyanate ion in aqueous solution. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Decanol (CAS 1120-06-5). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2-Decanol | C10H22O | CID 14254 - PubChem. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). (S)-(+)-2-Decanol | C10H22O | CID 637571 - PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 2-Decanol - NIST WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 2-Decanol - IR Spectrum. Retrieved from [Link]
-
ChemSynthesis. (2023, May 20). 2-decanol - 1120-06-5. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]
-
PubMed. (n.d.). Preparation and evaluation of 5, 9-dimethyl-2-cyclopropyl-2-decanol as a penetration enhancer for drugs through rat skin. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-1-decanol, 18675-24-6. Retrieved from [Link]
Sources
- 2. 2-Decanol 2-Methanesulfonate | CAS: 156575-41-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 2-DECANOL | 1120-06-5 [chemicalbook.com]
- 4. 2-Decanol 98 1120-06-5 [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of 2-Decanol 2-Methanesulfonate
This guide provides a comprehensive overview of the synthesis of 2-decanol 2-methanesulfonate, a crucial intermediate in various organic syntheses. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies.
Introduction: The Significance of this compound
This compound, also known as decan-2-yl methanesulfonate, belongs to the class of alkyl methanesulfonates (mesylates).[] Mesylates are valuable intermediates in organic chemistry primarily because the methanesulfonate group is an excellent leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions.[2][3] The conversion of a hydroxyl group, which is a poor leaving group, into a mesylate significantly enhances the reactivity of the molecule, enabling transformations that would otherwise be challenging.[3]
The utility of this compound and other alkyl mesylates extends to the synthesis of pharmaceuticals and other fine chemicals.[4] However, it is crucial to note that short-chain alkyl methanesulfonates are known to be genotoxic and potential carcinogens.[5] Therefore, their presence as impurities in drug substances is strictly regulated, necessitating robust analytical methods for their detection and control.[6]
Core Principles: The Chemistry of Mesylation
The synthesis of this compound from 2-decanol involves a process called mesylation. This reaction converts the alcohol's hydroxyl group into a methanesulfonate ester.[7] The key reagent for this transformation is methanesulfonyl chloride (MsCl), often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine.[8]
The generally accepted mechanism for the mesylation of alcohols with methanesulfonyl chloride in the presence of a base like triethylamine is believed to proceed through the formation of a highly reactive sulfene intermediate (CH₂=SO₂).[9] The alcohol then attacks this intermediate to form the final mesylate product.[9] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[3][10] This prevents the acid from protonating the starting alcohol or the product and minimizes potential side reactions.
Experimental Protocol: Synthesis of this compound
This section details a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Decanol | 158.28[11] | 10.0 g | 1.0 |
| Methanesulfonyl Chloride | 114.54[9] | 8.0 g (5.5 mL) | 1.1 |
| Triethylamine | 101.19 | 9.5 mL | 1.5 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine (Saturated NaCl) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-decanol (10.0 g) in dichloromethane (100 mL).
-
Cooling : Cool the solution to 0 °C in an ice-water bath.
-
Base Addition : Slowly add triethylamine (9.5 mL) to the stirred solution.
-
Mesyl Chloride Addition : Add methanesulfonyl chloride (5.5 mL) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at or below 5 °C.[12]
-
Reaction Monitoring : Stir the reaction mixture at 0 °C for 2-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up :
-
Once the reaction is complete, quench the reaction by slowly adding cold deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).[12]
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification : The crude product can be purified by column chromatography on silica gel if necessary.
Visualization of the Experimental Workflow
Caption: Simplified reaction mechanism for the mesylation of 2-decanol.
Conclusion
The synthesis of this compound from 2-decanol is a robust and widely applicable reaction in organic synthesis. By understanding the underlying chemical principles and adhering to proper experimental and safety protocols, researchers can effectively utilize this transformation to access a variety of valuable chemical entities. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, and the use of an appropriate base to neutralize the acid byproduct.
References
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
- NOAA. (n.d.). METHANESULFONYL CHLORIDE. CAMEO Chemicals.
- CDH Fine Chemical. (n.d.). Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET.
- Actylis Lab Solutions. (2010, June 10). Methane sulphonyl chloride MSDS.
- Khan Academy. (n.d.). Preparation of mesylates and tosylates (video).
- Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.
- Morita, J., Nakatsuji, H., Misaki, T., & Tanabe, Y. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 7(10), 711-715.
- Majumdar, K. C., & Ghosh, S. (2003). Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. Synthesis, 2003(13), 2035-2038.
- Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195-3196.
- Morita, J., Nakatsuji, H., Misaki, T., & Tanabe, Y. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry.
- Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Common Conditions.
- Khan Academy. (n.d.). Preparation of mesylates and tosylates.
- Google Patents. (n.d.). CN1284499A - Purification of alkyl sulfonic acid.
- YouTube. (2021, September 16). Adding Mesylate Group Mechanism | Organic Chemistry.
- Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry.
- Sun, M., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 164, 42-49.
- Snodin, D. J. (2019). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 23(8), 1596-1617.
- Wockhardt Research Centre. (2021). Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial agent, alalevonadifloxacin mesylate. Journal of Pharmaceutical Analysis, 11(4), 488-495.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
- Alfa Chemistry. (n.d.). Alkyl Methane Sulfonates.
- FINETECH INDUSTRY LIMITED. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 2-Decanol. PubChem.
- BOC Sciences. (n.d.). CAS 156575-41-6 this compound.
- Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl).
- ChemSynthesis. (2025, May 20). 2-decanol.
- Teasdale, A., et al. (2010). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Genotoxin Formation. Organic Process Research & Development, 14(4), 999-1007.
- LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols.
Sources
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 6. d-nb.info [d-nb.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 9. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. 2-Decanol | C10H22O | CID 14254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
Spectroscopic Characterization of Decan-2-yl Methanesulfonate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for decan-2-yl methanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide emphasizes the rationale behind spectral interpretations and provides standardized protocols for data acquisition, ensuring scientific integrity and practical applicability.
Introduction
Decan-2-yl methanesulfonate is an alkyl sulfonate ester. Such compounds are of significant interest in organic synthesis, often serving as key intermediates due to the excellent leaving group ability of the methanesulfonate (mesylate) group. Their potential as alkylating agents also makes their detection and characterization crucial, particularly in the pharmaceutical industry where they can be potential genotoxic impurities.[1][2][3] A thorough spectroscopic analysis is therefore essential for unequivocal identification, purity assessment, and structural elucidation. This guide presents a predictive analysis of the key spectroscopic features of decan-2-yl methanesulfonate, based on established principles and data from analogous compounds.
Molecular Structure and Key Features
Understanding the molecular structure is fundamental to interpreting its spectroscopic output. Decan-2-yl methanesulfonate consists of a ten-carbon aliphatic chain (decan-2-yl) attached to a methanesulfonate group through an ester linkage at the second carbon position.
Caption: Molecular structure of decan-2-yl methanesulfonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for decan-2-yl methanesulfonate.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.8 - 4.9 | m | 1H | H-2 | The proton on the carbon bearing the electron-withdrawing methanesulfonate group is significantly deshielded. |
| ~3.0 | s | 3H | -SO₂CH ₃ | The methyl protons of the mesylate group are deshielded by the adjacent sulfonyl group and appear as a singlet.[4] |
| ~1.7 - 1.8 | m | 2H | H-3 | Protons on the carbon adjacent to the chiral center. |
| ~1.4 | d | 3H | H-1 | The methyl group protons adjacent to the chiral center will appear as a doublet. |
| ~1.2 - 1.4 | m | 12H | H-4 to H-9 | The methylene protons of the long alkyl chain will overlap in a complex multiplet. |
| ~0.9 | t | 3H | H-10 | The terminal methyl group protons will appear as a triplet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of decan-2-yl methanesulfonate in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~80 - 85 | C-2 | The carbon atom bonded to the electronegative oxygen of the mesylate group is significantly deshielded. |
| ~38 | -SO₂C H₃ | The methyl carbon of the mesylate group.[5] |
| ~35 | C-3 | The carbon adjacent to the chiral center. |
| ~31.8 | C-8 | Methylene carbon in the alkyl chain. |
| ~29.4 | C-6, C-7 | Methylene carbons in the alkyl chain. |
| ~29.2 | C-5 | Methylene carbon in the alkyl chain. |
| ~25.2 | C-4 | Methylene carbon in the alkyl chain. |
| ~22.6 | C-9 | Methylene carbon in the alkyl chain. |
| ~21 | C-1 | The methyl carbon adjacent to the chiral center. |
| ~14.1 | C-10 | The terminal methyl carbon of the alkyl chain. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of decan-2-yl methanesulfonate in approximately 0.7 mL of CDCl₃.
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2960-2850 | Strong | C-H stretch (alkane) | Characteristic of the C-H bonds in the decyl chain. |
| ~1360-1340 | Strong | S=O asymmetric stretch | A key diagnostic peak for sulfonate esters.[6] |
| ~1180-1160 | Strong | S=O symmetric stretch | Another key diagnostic peak for sulfonate esters.[6] |
| ~1000-960 | Strong | S-O-C stretch | Characteristic of the sulfonate ester linkage.[7] |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Predicted major fragmentation pathways for decan-2-yl methanesulfonate in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of decan-2-yl methanesulfonate (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument: A GC-MS system.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Conclusion
The predicted spectroscopic data presented in this guide provide a robust framework for the identification and characterization of decan-2-yl methanesulfonate. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for an unambiguous structural assignment. The experimental protocols outlined herein represent standard methodologies that can be adapted to specific instrumentation and analytical requirements. This comprehensive approach ensures the scientific rigor necessary for research, quality control, and regulatory compliance in the handling of such compounds.
References
-
Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. (2011). National Institutes of Health. [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
-
Mass spectra of alkyl methane sulfonates Ethyl methane sulfonate (a), Isopropyl methane sulfonate (b), N-butyl methane sulfonate (c) and Methyl methane sulfonate (d). ResearchGate. [Link]
-
Sulfonates infrared spectra. Chemistry. [Link]
-
Mass spectral studies of alkyl methanesulfonates. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. ResearchGate. [Link]
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
-
(PDF) Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. ResearchGate. [Link]
-
interpreting infra-red spectra. Chemguide. [Link]
-
Decan-2-yl sulfate, (R)- | C10H22O4S | CID 6337212. PubChem. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. PubMed. [Link]
-
Temperature-dependent deliquescent and efflorescent properties of methanesulfonate sodium studied by ATR-FTIR spectroscopy. PubMed. [Link]
-
(PDF) Synthesis and Characterization of Methanesulfonate and Ethanesulfonate Intercalated Lithium Aluminum LDHs. ResearchGate. [Link]
-
1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0254519). Human Metabolome Database. [Link]
-
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. MDPI. [Link]
-
Methyl Methanesulfonate. PubChem. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Organic Syntheses Procedure. [Link]
-
Everything You Need To Know About NMR Spectra | MCAT Content. YouTube. [Link]
-
Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization. Scilit. [Link]
-
Methanesulfonic acid (anhydrous) - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Methanesulfonic acid, methyl ester. the NIST WebBook. [Link]
-
ChemInform Abstract: Synthesis of 2-Methylheptadecane and 14-Methylpentadecan-3-one. ResearchGate. [Link]
-
2-Methyl-2-decanol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Decane, 6-ethyl-2-methyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
Sources
- 1. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection [mdpi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 7. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to decan-2-yl methanesulfonate (CAS 156575-41-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Identity and Significance of decan-2-yl methanesulfonate
Decan-2-yl methanesulfonate, identified by the CAS number 156575-41-6, is a sulfonate ester of notable interest within the realms of organic synthesis and pharmaceutical development.[][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a reactive intermediate. It is important to note that while the CAS number 156575-41-6 is assigned to 2-Decanol, 2-methanesulfonate, the broader class of alkyl methanesulfonates, often referred to as mesylates, provides a valuable context for understanding its reactivity and utility.[][2][3][4][5]
Mesylates are recognized for their exceptional utility as leaving groups in nucleophilic substitution and elimination reactions.[6][7] The transformation of a poorly reactive hydroxyl group in an alcohol into a highly reactive methanesulfonate group is a cornerstone of synthetic organic chemistry.[8][9][10] This conversion dramatically enhances the substrate's susceptibility to attack by a wide range of nucleophiles, thereby facilitating the construction of complex molecular architectures.[6][8]
In the context of drug development, alkyl methanesulfonates are a double-edged sword. Their high reactivity makes them potent alkylating agents, a property harnessed in the design of certain antineoplastic drugs that function by alkylating DNA and inducing cancer cell apoptosis.[11][12][13][14][15] However, this same reactivity also classifies many alkyl methanesulfonates as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[16][17][18][19] Consequently, their presence in pharmaceutical products is strictly regulated, necessitating highly sensitive analytical methods for their detection and quantification.[16][17][18][19]
This guide will delve into the specific characteristics of decan-2-yl methanesulfonate, providing a foundational understanding for its strategic application in research and development, while also emphasizing the critical safety and handling considerations inherent to this class of compounds.
I. Chemical and Physical Properties
Decan-2-yl methanesulfonate is characterized by the molecular formula C11H24O3S and a molecular weight of 236.37 g/mol .[][2] While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from the general characteristics of long-chain alkyl methanesulfonates.
| Property | Value | Source |
| Molecular Formula | C11H24O3S | [][2] |
| Molecular Weight | 236.37 g/mol | [][2] |
| IUPAC Name | decan-2-yl methanesulfonate | [] |
| Appearance | White Solid (Predicted) | [] |
| SMILES | CCCCCCCCC(C)OS(=O)(=O)C | [] |
| InChI | InChI=1S/C11H24O3S/c1-4-5-6-7-8-9-10-11(2)14-15(3,12)13/h11H,4-10H2,1-3H3 | [][2] |
| InChI Key | HPSIUOJRGICRRA-UHFFFAOYSA-N | [][2] |
Table 1: Physicochemical Properties of decan-2-yl methanesulfonate.
The structure of decan-2-yl methanesulfonate features a ten-carbon aliphatic chain (decyl group) attached to a methanesulfonate (mesylate) functional group at the second carbon position. This chiral center implies the existence of (R)- and (S)-enantiomers.
Figure 1: 2D Structure of decan-2-yl methanesulfonate.
II. Synthesis and Mechanism
The synthesis of decan-2-yl methanesulfonate from 2-decanol is a standard transformation in organic chemistry, typically achieved through the process of mesylation.[8][20]
Reaction Mechanism
The mesylation of an alcohol involves the reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[9][20] The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the 2-decanol attacks the electrophilic sulfur atom of methanesulfonyl chloride.
-
Chloride Departure: The chloride ion, a good leaving group, is displaced.
-
Deprotonation: The added base (e.g., triethylamine) removes the proton from the oxonium ion intermediate, yielding the final decan-2-yl methanesulfonate product and triethylammonium chloride.[10]
It is crucial to note that this reaction proceeds with retention of configuration at the chiral center of the alcohol.[6]
Figure 2: Workflow for the Mesylation of 2-Decanol.
Experimental Protocol: Synthesis of decan-2-yl methanesulfonate
This protocol is a generalized procedure based on standard methods for the mesylation of secondary alcohols.[8][20]
Materials:
-
2-Decanol (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 equivalents)
-
Methanesulfonyl Chloride (MsCl) (1.2 equivalents)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-decanol (1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine (1.5 eq.) to the stirred solution.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature.[20]
-
Workup: Once the reaction is complete, quench the reaction by adding cold deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer with DCM.[20]
-
Washing: Combine the organic layers and wash successively with cold 10% HCl, saturated sodium bicarbonate solution, and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude decan-2-yl methanesulfonate.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel.
III. Applications in Organic Synthesis and Drug Development
The primary utility of decan-2-yl methanesulfonate lies in its ability to serve as a precursor for a variety of functional groups through nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The methanesulfonate group is an excellent leaving group, approximately 100 times better than chloride. This high reactivity allows for the facile displacement of the mesylate by a wide array of nucleophiles.
Examples of Transformations:
-
Synthesis of Alkyl Halides: Reaction with halide salts (e.g., NaI, LiBr) in an appropriate solvent (e.g., acetone) yields the corresponding 2-halodecanes.
-
Formation of Ethers: Treatment with an alkoxide (e.g., sodium ethoxide) results in the formation of an ether via the Williamson ether synthesis.
-
Synthesis of Amines: Reaction with ammonia, primary, or secondary amines leads to the formation of the corresponding amines.
-
Cyanide Displacement: Reaction with sodium cyanide introduces a nitrile group, which is a versatile precursor for carboxylic acids, amines, and amides.
-
Azide Formation: Displacement with sodium azide yields an alkyl azide, which can be subsequently reduced to a primary amine or used in "click" chemistry reactions.
Figure 3: Nucleophilic Substitution Pathways for decan-2-yl methanesulfonate.
Role in Drug Development
While not a drug itself, decan-2-yl methanesulfonate and similar long-chain alkyl mesylates can serve as key intermediates in the synthesis of complex APIs. The long alkyl chain can be incorporated to enhance the lipophilicity of a drug molecule, potentially improving its pharmacokinetic profile (e.g., membrane permeability, half-life).
However, the potential for alkyl methanesulfonates to be present as impurities in the final drug product is a significant concern for regulatory agencies.[16][21] Their genotoxic nature necessitates strict control and the development of sensitive analytical methods to ensure patient safety.[17][19]
IV. Safety, Handling, and Storage
Alkyl methanesulfonates, including decan-2-yl methanesulfonate, should be handled with extreme caution due to their classification as potent alkylating agents.[11][22]
Hazard Summary:
-
Toxicity: Alkylating agents are known to be cytotoxic, mutagenic, and carcinogenic.[13][14][15][22]
-
Irritation: Likely to be an irritant to the skin, eyes, and respiratory tract.
-
Sensitization: May cause allergic skin reactions.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Containment: Use appropriate containment measures to prevent release into the environment.
-
Waste Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
V. Conclusion
Decan-2-yl methanesulfonate (CAS 156575-41-6) is a valuable and highly reactive chemical intermediate. Its utility stems from the excellent leaving group ability of the methanesulfonate moiety, which allows for a wide range of synthetic transformations. For researchers in organic synthesis and drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization. As with all potent alkylating agents, adherence to strict safety protocols is paramount to mitigate the associated health risks. The principles and protocols outlined in this guide provide a solid foundation for the informed application of this versatile compound in scientific research.
References
- Alkylating agents are a cornerstone of cancer treatment. Our article delves into their mechanisms, therapeutic applications, and safety considerations. Liv Hospital. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5pHol4kZkQGhEetkgiopoVOLTbP5xkJdy7JIGozP48pNpJAQKAlvBsZeQJRLI0Ei7vxc7IpBzSgOxXBM8a5-KlZddKFXWD9wx1PJKYoIHY0Vke2juR7KS7QQWeNm-hmznz9RT4Fjs2rO5UbVpKtRjLZb0pA8-NImpgtLRdaf4BLJaNXuHvDpiw9UhSvJB1onPu7XYfcYp75QhjHWKZeA=]
- General Procedure for Alcohol to Mesylate using MsCl, base. Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_eUJHKZW2ArRE_uGrD3ok1GXOoGoZhpjl-vdi_0yOC4MZ43ySj4Dbm5lgsBAJNgmi2fmKK93zSxtrBb6uTYR1iorlkWni_lNmsl61PWXu2n4Kdgeb2WtDnHNUTnauPdzAhPEuHLM-A-AfDIkm1WuotRRwz_S5hOv3F1E9Yg==]
- CAS 156575-41-6 2-Decanol 2-Methanesulfonate. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxTyAiTAUGssN6bxo_oVA9LbICjJpieJYZMfT3VB-ULtGiVApl-PqiJM-jYQ0gH0c_r_E9e6R1bPD3eFznjfR3SYaFDmvI7HFVX_MxrdY4-lYrf6R4z9XZPQRXL_z9nSIeTNP_JaLSgi3k0cTNrm3YjDYBzsnUlBAm8G3yzSCNyJtPf4mGP7stz3RGYzGyqg==]
- This compound | CAS: 156575-41-6. FINETECH INDUSTRY LIMITED. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELbevQsDLfNjtkMiwO2ZujcAxXNceKr81nemfSnfLoV50-ukL1gv5D3hRDnCAAHQnlV9nECZ_v_1hRVE19Z7Qt67seGp_-RHZdscD4z5YgqZRNAdzSMCJOteI4T59D8gN6WO-Gm16FnoIXptnJmsBZwEmx4wVzNV0=]
- Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFazLF48vUmqCxOY9es6_SmnddRooueHgjn_GMUOzbnsB8Pj_OBTvvSs2v0gPZIIrrwVPSfRh1FmuGtycY8a1gWr90b5ckPH3EbdXp__RsrgvUzJF3YKzoOqqaZe5UZA17qA-CXaCfO1bSrVDCvdgOZjN8pidw=]
- Alkyl Methane Sulfonates. Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj3sk3nzexgRfuy8cE0qCmot2cvaZX5zqucMDK9LJHBYW0TuTlzKElbdpBLaEBs5Q023uaOa8a5E3YT4wA48MUfiqbT6yZ7HkHs5BuRmL428LYLCVCPGJAxv1CDDtj0wZ9q9o3L4Fc6Xi3n-_9Hp1Vt0QOy6dnlfqtZgKI2aVg51ntM9OrKUk=]
- 2-Dekanol 2-Metanasulfonat CAS#: 156575-41-6. ChemWhat. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTEZQ6qNNu64XCbtx7I8j0XU7bIQv0_Kj4_ZM7Rb0RnhZcit-Ik56kqJLoNuoPrJxt35mMXdB8WSQWDp-pmpPnxdhJAoKGBBHOsl9y9E00HV1AROR02JKbXVQl0kTNayuZql0bYBBE1cEiOJtIaeHZ4X5xlA5AKeunOfbX6QUKCA==]
- D212550 this compound. TRC Canada. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-fpmuU5m2f4AHPOPlsL2PYgnbqEniqXAJgdph5A4ik_pQDR7ihS4Tx9ttYdtAFoCRMjG9j7NdwTzIw1_xMsIkK0PI3IQ8PkWUNwwKbFKPbYysbC3JlUKKcls-zM6xlM0=]
- Alcohol to Mesylate - Common Conditions. ReactionFlash. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2iahw1nKFgJ94ntniWeyBq-tTJSvP9m00du86GJQ8h2vefHP18Cy1Y6bCytauRTuiticajoXg6Tqdb4FD5dOQdVx8K7tMNL4ee29ntIigmFTgZKEH0bgy_qRuJPftm4qPmajOyGhjgJKjpTM9a4xi3U8_7nO0Wg6FmwG3Xveq5KvDMoGLEXKOEYc-ypLdQjxg7ivlmVxnTexOx-k=]
- Preparation of mesylates and tosylates. Khan Academy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDBJs6lnOMQj0fVi3oTHvVKe9uNHqQm2SIZEk-PXN6tpw2_fRRBa6b4xt_eYqhPGz_DgLYtQDLMpNZOLss9WmjmvglMlzJbp0V-SwPlAPlBudoDD0OMKtdE3UnKCZFL0ocn8__Shc82EN8zTlaeS8-AbVsPfRYD3POqsnN7DWp9dM6zKzULcHLDl18hvXYQp4sRRnoSymX2m15h_Fee05pYR3A9pYRJBV5kp_3zvIMGz7A45ZZYGMckEJAVlFtyyancW6XD-WVGNSZoiVQbpfDXF8V_ru5Ow==]
- Controlling Occupational Exposure to Hazardous Drugs. OSHA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYTtDPFQOHremQHKYBTGuMd0G4yFasbXO1V8T7Q034mLDdlnWGZA0qI8iFQapSoBz7lbjpK9-jUnZeqsKzOUkw61_ZHdCOsuE6lI_QiDC-XsU2GvM0jr_F7MZhTGXn49AEndUJ3aPV9w8clsuDku_A_A==]
- 2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate. CP Lab Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc6KBR24lzvBigEPeot2nFy8SelAB4XI9l-bsvc_F3KSBabRt7UMCEO0CN5WrgMIIcsKZ0CCEsPh_qBUAQO2k7X-xoxsIjcKH1jB-RdLO8t6jL6TXWrvdhePuCiESnK9jza-EC5etietSV-IDBxnRkrx0yQwqYOvXS9rZepa3rY-uJjl6oyfaSF0L8a74WV9hCpgC1Ziy4lkGTzaMONYzkp1aZGV_dhAhb8WOfnIeFdrvLuyVZ0qXbizNE43u02V5t]
- Tosylates And Mesylates. Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAT1V3BCg-rtZ1iveqXaV3blErFN0P9mStnRMBiAKJ-3KvRabwkURvNuMZcM_MzhmrD8OEHixXT9DSGYgbSXoHaHhE_ThPmnmy-iWQELOlyM2aP0nYGSxKBwkZyYqyHJmd_meBhFyLdXbXeoSNbYSTqdpN7JQzrLmlABbxZDbZuZ4iUsAY]
- Alkylating Agents. LiverTox - NCBI Bookshelf. [URL: https://vertexaisearch.cloud.google.
- Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcSSrypk7YJ4FjcmTIwa9hnGiwl9oCbm02a26O47YfZGKSmQc2RBugUMP6A7_6lW9Eid2V5xZhaK-pNtPpgQxZGkAU9FytYn-GAl4ar07DKS0idyknGql94Spztq3V9KAl1NMpUKWzl-tbkXGNEu-ar5z9OZmOPAEw3AS4lE0rh1W_JNb0syi6RQ==]
- Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis. Britannica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjilS0eFBy1iSnlLnh4kjOuv8Hkt2_rSQ92hsaFS0ddcbqgW8wKbPugt3Aue2vDQGCow9xhT9ZmU2PGuwWY91KhUwqxHfI5o8BVhOYeP5uEtFVWfMEx-mld1jyeaVoRmZ1SO_nA7amxr40dTg06w==]
- Alkylating antineoplastic agent. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0yfRLXLjr2ckIyTaO_rLEZnriGk_ujBmhIZl0pCrYP15C-q1s_Z4YRbT5YtI58hG4edWvj9aVo9wFv2DRGhXJFdizt13N6QeHyEBp3eKm-GuuPKkiju-7jLJZawKf7sbBh9KpFtbXytCUk5mx9OW2soJawsw9v-c=]
- Methanesulfonate. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGprmWItLxufOg3_2I9HEmDZDl1fY13eksb34b8ugW4CGSM7YmS2f9aVos-exUdUHcRCLpCvQhSiyqcJDwbLBVMfhj5xnEQZ4gOR2KFM1uZjyzXuxjtk1E0xjPghonhAXA1s0vghp4YaujrBWgemhAAeaNuStc=]
- Decyl methane sulfonate. CD Biosynsis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRTRaXdoILiInn1wEf9fa52o4ZVqfA5J6gjX0B2ynoQ0zGkk1kWcXajYlu4Jr9c88P3UZWfBih4uXvJVR91iFnXJ5NbZY_2F_S86akLdoku7zctjuHV2S6ClEP4bh9vpiXowaYNAA7olAMDqDA6fivzx2d_e5zpOtNses=]
- CAS#156575-41-6|this compound. RG Reagent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH76P6vMlkMOHgQ8bgxKXSHp_AVXJjhRV20qxRsBWiK5wThjZvOXtcx-FLFM-QST4ZW8D6-LibKYWvqcKH5HkPTlC30rJ0mhuKv73eIiM1OYN0VBw-IKrw89XANGjs9k75VKirxav4AljM6gTQISZc=]
- Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBcbE4i2SBq97O90-n4IsKfYDY5YnQkjULWOPa9-GcN7DAHVLHBitelhzS-7lxeiohzZJX0YXU9fQTKulS8f7COHFQ89_IhqwmpfmFjTHV88pwBXnPLuO-rSORFcb7s7hPnZbZ-JV5U4Qy97E=]
- Development of trace analysis for alkyl methanesulfonates in the delgocitinib drug substance using GC-FID and liquid–liquid extraction with ionic liquid. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcPq_oSqC1lpyeBSfRm4odHIkkatnJeRno47Q63yWniRPbXMMumN5wE7M0WleH5c5mUTgGomA5o7AwfPdtTrIhFpd3IMr9gqF7uF5LTL5y3kpDXyvbVKE6z9As3VafvBRSZskG3hPGXxvSErhOVbHGEDAdhYAPBRx2fZaUrpTjiPvkMgBvI0RD32Sczw-YUO1uKyh5nNCj1iFcLm7RtJLkfd71Zjj8PigwGZNMMRrnXKj_036Lu7sXRUTYUhkfvFj9ox5SNz3OMLs4P728I7ZtRaiJfjUVa4OQ6Onn_zPMp3LFkI6zV7TTWjvnLfPEcuVuD13fZSbKUPRrr8NhyJd5GsXvlibH6g==]
- GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Research Article. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFdhrwjc17LF2KOZsuQmwQFPFV7X9M8MMrxPaSEDS2k2bgkkenMXxPADmzwHzQhU2tBqjCspZKhnYxvldddGxhze23BMnomp-1Nn7dZ4zm7AszA-f4bVOm5cuyaKZLKSKmEJgzt7hnFtCKBeLZ-CrxvJNnYQHTqIg=]
- Process for preparation of 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-hydroxy protected-1-alkyl and aryl sulfonates and their use in preparation of 2',2' -difluoronucleosides. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkVvw5NKh5XsIn7EzQwCSgX6_1611_1Si7sbPO7oVHOhQRmc5AlJY_3OOGZ0N-8JbIt7hQNrpKc0Nrr0o9osg6FcDSPFKYcHCFDxOb-gAWKJP_GgvNO2rzESnBhU2vPF2rfpNL0ejymQg1]
- Methanesulfonic acid. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9g3NtB3qtcGcSIeesgcxiJNPQBzXYOieD76jyrsf3er9yQxcNFQ7e61_tCrzwUG6i5n_YJML_boPqYrcUAS3xBPUbKgApnI5A2dgEEVtcbNKg2WorPPiFctVEN43RBA_H1z-GPOG8b3BABgc8]
- RoC Profile: Methyl Methanesulfonate. National Toxicology Program. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuAPGZsjfUZOoJZaZVeaYvMYMb-z-6byNyKo9yjHcHQTjGNnJdPL_RrDD4zFx8mOgKysuq2LUAJk8Nber_x2vAq93WUkoHB6Y6-fs2Bje0QVSPMwhFb2QU887XDGAKZ42McvxseZlfCUBc6vkhE2uyZQE5UEl-aJw4PsVfuN_JnaDO9grs8i0rcb9QiEVSQjwxXQdzCUx5J1Ix_5M=]
- Synthesis and Characterization of Methanesulfonate and Ethanesulfonate Intercalated Lithium Aluminum LDHs. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIQijiEwWoqvBY9dJl9FJlcN_lSlga2WrESKX2zyievbpbpQmKxUnECUSI0DOsnl8wckZLT33A3rrAXsoq0kisEH-f_6Ar6yGFhQIHGHPrgk5ALuWQwqJNYxnz7Z7vBc3dHPCGnB6aahr-v4VtX8FB9pUMyzunzPR1zagZAI-QigvfliN7t3uz1gQ95Lumha_L6OVZcUYKUuwmRfAlaA78ueDjgH26rKmjrzJLE5zQgAoGhqUKsNSlYkxVWZEFEldHES0c6ccaNh7EO0-okXyhl1s5giLpdAE=]
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGik4BlMR_kxhMCN2PrNGN4UHku_f8wnR06zDhunawTXxFqoHN6YbOdv6TaoVzau7VKsl4lEYcDoHEqvj06BIt4E5sh4rMzkckpIO11axS97h_woHhx8UOLwa1MARu_DPXqVX4Y8aflbqVytqmua28e2QYb-AnhEjfOttfCwgXVYH9Y]
- Methyl Methanesulfonate. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRXBkDBL1jKeXzH_nmNVyUwpS1plCRxeitt3ihzQbHqXziOnJ31zOe5PRWV_XtP70ZBvaQIJCoYYbMNXzHRPo95uJ2qIcs0cGnASeTh5A2M0l_nqDjiJQuJMvPNx2VxC90uK7Kxun3OU5b12rmdqSwoUEklLh4xVs4eher]
- tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYLVlt_bQdNI5F4R65vdfYT0xU5P3rSujS0WiY5FheOaZR_2WiS-u0J9RLSOtFtVDbBi2wrphchek_lEWXtQoNPFUOjiVZ6sjZciksN7EtXcVtaUgcjsZHpYxLg-4D7OX1BMPzWnpnxQ==]
- Sodium methanesulfonate. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGllW9nBjziN5HfISQxLh9pGDK53VBzpVVBCBwAEV_ZaJtQBTEVa7mOeRK3clRDNHM0jFx-CW7lFGkD4cXVf-qhjyi84TTQimOJzZZqLxFezhIE3_A0tXuSxNRfTAGQO1rs29tO6dLxJFBRY7DQwcLXe2C30Rf_49UgRVfK]
- Synthesis of Simplified 2-Desmethyl Sanctolide A Analogs. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_Mm86Uk-xJON3RFsrJmQ-K2eeVrdxW6-UAPJoLBuj9lOl3-WBnjlZGKDtG7Nrq8C1AycWFmhdm4nDjqN1FuyWU0B60g3wk5a9Uu3JvfJdNNhKWohMzRyViMDEw7XgmB_XVriiQRdijWTn4-fl]
Sources
- 2. This compound | CAS: 156575-41-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 2-Dekanol 2-Metanasulfonat CAS#: 156575-41-6 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 4. D212550 this compound - 东莞市中亿生物科技有限公司 [srmcas.com]
- 5. CAS#156575-41-6|this compound|RG117290-ÉîÛÚÊÐÈð¼ªÌØÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [haoreagent.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Methanesulfonate | CH3O3S- | CID 85257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 10. Khan Academy [pl.khanacademy.org]
- 11. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 12. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 13. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 15. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. pqri.org [pqri.org]
- 22. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
A Technical Guide to Decan-2-yl Methanesulfonate: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decan-2-yl methanesulfonate, a secondary alkyl methanesulfonate (mesylate), serves as a pivotal intermediate in organic synthesis. Its utility stems from the exceptional leaving group ability of the methanesulfonate moiety, which facilitates a variety of nucleophilic substitution and elimination reactions. This guide provides an in-depth examination of the physicochemical properties, synthesis, and characteristic reactivity of decan-2-yl methanesulfonate. We will explore the mechanistic underpinnings of its formation and subsequent reactions, offering field-proven insights into experimental design and execution. Detailed protocols, mechanistic diagrams, and a comprehensive review of its applications are presented to equip researchers and drug development professionals with the technical knowledge required for its effective use.
Introduction: The Role of Methanesulfonates in Modern Synthesis
In the landscape of organic chemistry, the conversion of a poor leaving group into a good one is a foundational strategy for enabling synthetic transformations. Alcohols, while abundant and versatile, possess a hydroxyl (-OH) group that is a notoriously poor leaving group, as its departure would generate the strongly basic hydroxide ion (HO⁻)[1]. To overcome this, the hydroxyl group is often derivatized into a sulfonate ester, such as a methanesulfonate (mesylate, -OMs) or a p-toluenesulfonate (tosylate, -OTs)[1][2].
The methanesulfonate group (CH₃SO₂O-) is an excellent leaving group because its corresponding anion, the methanesulfonate ion, is highly stabilized by resonance, delocalizing the negative charge across the three oxygen atoms[3][4]. This inherent stability makes the mesylate anion a very weak base, facilitating its displacement in a variety of reactions[4]. Decan-2-yl methanesulfonate, the subject of this guide, leverages these properties, providing a reactive handle on a ten-carbon aliphatic chain for constructing more complex molecular architectures.
Physicochemical and Spectroscopic Data
Understanding the fundamental properties of decan-2-yl methanesulfonate is critical for its handling, purification, and characterization.
| Property | Value | Source |
| IUPAC Name | decan-2-yl methanesulfonate | [] |
| Synonyms | 2-Decanol Methanesulfonate, (2-decyl) methanesulfonate | [] |
| CAS Number | 156575-41-6 | [][6] |
| Molecular Formula | C₁₁H₂₄O₃S | [][6] |
| Molecular Weight | 236.37 g/mol | [][6] |
| Appearance | White Solid | [] |
| SMILES | CCCCCCCCC(C)OS(=O)(=O)C | [] |
| InChI Key | HPSIUOJRGICRRA-UHFFFAOYSA-N | [][6] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) for this specific compound are not widely published in public databases but can be predicted based on its structure. Key expected signals would include a multiplet for the C-H proton at the C2 position shifted downfield (δ ≈ 4.5-5.0 ppm) due to the electron-withdrawing mesyl group, and a singlet for the mesyl methyl protons (δ ≈ 3.0 ppm).
Synthesis of Decan-2-yl Methanesulfonate
The standard synthesis of decan-2-yl methanesulfonate involves the reaction of decan-2-ol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[7] This process transforms the alcohol into a highly reactive electrophile.
Mechanism of Mesylation
The mesylation of an alcohol is a nucleophilic substitution reaction at the sulfur center of methanesulfonyl chloride[1]. The reaction is typically performed in the presence of a tertiary amine base, such as triethylamine (Et₃N) or pyridine.
Causality Behind Experimental Choices:
-
Methanesulfonyl Chloride (MsCl): This is the electrophilic source of the mesyl group. The sulfur atom is highly electron-deficient due to the attached chlorine and two oxygen atoms, making it susceptible to nucleophilic attack by the alcohol's oxygen[8].
-
Non-Nucleophilic Base (e.g., Triethylamine): The reaction liberates one equivalent of hydrochloric acid (HCl). A base is required to neutralize this acidic byproduct, driving the reaction to completion[9]. A sterically hindered, non-nucleophilic base like triethylamine is crucial. Its role is solely to act as a proton sponge; if a nucleophilic base were used, it could compete with the alcohol in attacking the MsCl, leading to unwanted side products.
-
Solvent (e.g., Dichloromethane, DCM): An aprotic solvent like DCM is preferred as it is unreactive towards the reagents and readily dissolves both the alcohol starting material and the MsCl[9].
-
Temperature (0 °C to RT): The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature[9]. This ensures a controlled reaction rate and minimizes potential side reactions.
Mechanistic Pathway: The mechanism for mesylation using MsCl in the presence of a strong base like triethylamine is believed to proceed via a highly reactive sulfene intermediate (CH₂=SO₂)[8][10]. The base deprotonates the MsCl, which then eliminates HCl to form the sulfene. The alcohol then attacks the sulfene, followed by proton transfer to yield the final mesylate product[8]. It is critical to note that the stereocenter at the C2 position of decan-2-ol is unaffected during this reaction because the C-O bond is not broken[1][3].
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 6. 2-Decanol 2-Methanesulfonate | CAS: 156575-41-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. Mesylate - Wikipedia [en.wikipedia.org]
- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Introduction: Understanding the Compound Beyond the Nameplate
An In-depth Technical Guide to the Safety and Handling of 2-Decanol 2-Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 156575-41-6) is a sulfonate ester, a class of compounds widely utilized in organic synthesis. Its utility stems from the transformation of a poorly reactive hydroxyl group (from the 2-decanol precursor) into a methanesulfonate ('mesylate') group. This functional group is an excellent leaving group in nucleophilic substitution and elimination reactions, making the molecule a valuable intermediate.[1]
However, the very chemical property that makes sulfonate esters useful—their reactivity—also renders them significant potential hazards. Sulfonate esters are potent electrophiles and are recognized as a class of potential alkylating agents.[2] This reactivity profile necessitates a handling protocol that is significantly more stringent than that for its parent alcohol. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical nature.
Section 1: Physicochemical and Reactivity Profile
A thorough understanding of a compound's properties is the foundation of a robust safety protocol. While specific, experimentally-derived safety data for this compound is limited, a reliable hazard profile can be constructed by analyzing its structure and the properties of its parent compounds and chemical class.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | decan-2-yl methanesulfonate | BOC Sciences[] |
| Synonyms | 2-Decanol Methanesulfonate | BOC Sciences[] |
| CAS Number | 156575-41-6 | FINETECH INDUSTRY LIMITED[4] |
| Molecular Formula | C11H24O3S | FINETECH INDUSTRY LIMITED[4] |
| Molecular Weight | 236.37 g/mol | FINETECH INDUSTRY LIMITED[4] |
| Appearance | White Solid (Predicted) | BOC Sciences[] |
| Boiling Point (of 2-Decanol) | 211 °C | Sigma-Aldrich[5] |
| Density (of 2-Decanol) | 0.827 g/mL at 25 °C | Sigma-Aldrich[5] |
Core Reactivity Insight: The key to understanding the hazards of this compound lies in the nature of the sulfonate ester group. This group's ability to stabilize a negative charge through resonance makes it a very weak base and therefore an excellent leaving group.[1] This inherent reactivity means the compound is a potent electrophile, capable of alkylating nucleophilic sites on other molecules, including biological macromolecules like DNA. This mechanism is the basis for the genotoxic potential of many sulfonate esters, a critical concern in pharmaceutical development.[6]
Section 2: Comprehensive Hazard Identification and Risk Assessment
The risk assessment for this compound must integrate the known hazards of its precursor, 2-decanol, with the potent, inferred hazards of the methanesulfonate ester functional group.
Table 2: Hazard Identification and GHS Classification
| Hazard Class | GHS Classification (Code) | Basis of Classification |
|---|---|---|
| Serious Eye Damage/Irritation | Category 2A (H319) | Based on data for 1-decanol and 2-decanol, which cause serious eye irritation.[7][8][9][10] |
| Skin Corrosion/Irritation | Category 2 (Warning) - Inferred | As an alkylating agent, it can react with skin proteins, leading to irritation. Standard prudent practice for reactive electrophiles. |
| Respiratory/Skin Sensitization | Category 1 (Warning) - Inferred | Alkylating agents are known to be potential sensitizers by haptenization of proteins. |
| Germ Cell Mutagenicity | Category 2 (Warning) - Inferred | This is the most significant inferred hazard. Sulfonate esters are a well-known class of potentially mutagenic impurities due to their ability to alkylate DNA.[6] Regulatory bodies have stringent controls for such impurities in active pharmaceutical ingredients.[6] |
| Aquatic Hazard | Acute Category 2 (H401), Chronic Category 3 (H412) | Based on data for 1-decanol.[7][8] Discharge into the environment must be avoided.[8] |
| Combustibility | Combustible Liquid | The parent alcohol, 2-decanol, is a combustible liquid with a flash point of 85 °C (185 °F).[11] The methanesulfonate is expected to be similar. |
Section 3: Risk Mitigation Workflow: From Bench to Disposal
A self-validating safety protocol relies on a multi-layered approach, encompassing engineering controls, personal protective equipment, and meticulous handling procedures. The following workflow is designed to minimize exposure and mitigate risk at every step.
Caption: Risk Assessment and Mitigation Workflow for this compound.
Experimental Protocol: Safe Handling and Weighing
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Ensure a safety shower and eyewash station are immediately accessible.
-
Prepare three waste containers: 1) Contaminated solid waste (gloves, wipes), 2) Non-halogenated organic liquid waste, 3) Aqueous waste for quenching. Label all clearly.
-
-
Gowning (PPE):
-
Don an impervious, long-sleeved lab coat.
-
Wear two pairs of nitrile gloves. For extended operations, consider neoprene outer gloves over nitrile inners.
-
Wear chemical safety goggles that conform to EN 166(EU) or NIOSH (US) standards.[12]
-
Wear a face shield during any operation with the potential for splashing.
-
-
Handling the Solid:
-
Perform all manipulations of the solid compound within the fume hood.
-
To weigh the material, use a disposable weigh boat on an analytical balance placed inside the hood or a ventilated balance enclosure.
-
Use spark-proof tools.[12] Take measures to prevent the buildup of electrostatic charge.[8]
-
Close the primary container tightly immediately after dispensing.[12]
-
-
Making Solutions:
-
Add the solid to the solvent slowly and in a controlled manner.
-
If the dissolution is exothermic, ensure the vessel is in an ice bath.
-
-
Post-Handling:
-
Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.
-
Wipe down the work surface with an appropriate decontaminating solution, followed by soap and water.
-
Wash hands thoroughly after removing all PPE.[8]
-
Section 4: Emergency Procedures
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Contain: For small spills, absorb the material with an inert absorbent like vermiculite or cat litter.[13] Do not use combustible materials like paper towels directly on the neat compound.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[13]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention from an ophthalmologist.[7]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Section 5: Storage, Stability, and Disposal
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12] Keep away from heat, sparks, open flames, and other ignition sources.[11] Due to its reactivity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.
Stability and Incompatibilities:
-
Chemical Stability: Stable under recommended storage conditions.[8]
-
Reactivity: As a potent electrophile, it will react with nucleophiles. Avoid contact with strong oxidizing agents, strong bases, and strong acids.
-
Hazardous Decomposition Products: Combustion may produce hazardous gases such as carbon oxides (CO, CO2) and sulfur oxides (SOx).
Disposal: Waste material must be disposed of in accordance with national and local regulations.
-
Do not dispose of down the drain. Discharge into the environment must be avoided.[8][12]
-
All surplus material and contaminated items (gloves, absorbent, glassware) must be collected in sealed, properly labeled containers.
-
Arrange for disposal via a licensed professional waste disposal service.[13] This is not a material that can be disposed of through standard laboratory waste streams.
References
-
This compound | CAS: 156575-41-6. FINETECH INDUSTRY LIMITED. [Link]
-
Chemical Properties of 2-Decanol (CAS 1120-06-5). Cheméo. [Link]
-
Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
-
2-Decanol | C10H22O. PubChem, National Institutes of Health. [Link]
-
decanol, 112-30-1. The Good Scents Company. [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health (PMC). [Link]
-
Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog. [Link]
-
1-Decanol Safety Data Sheet. Agilent Technologies. [Link]
-
Sulfonate Esters. Periodic Chemistry. [Link]
Sources
- 1. periodicchemistry.com [periodicchemistry.com]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS: 156575-41-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 2-癸醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 2-Decanol | C10H22O | CID 14254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. chemtalk.com.au [chemtalk.com.au]
Introduction: The Strategic Importance of 2-Decanol 2-Methanesulfonate in Modern Chemistry
An In-Depth Technical Guide to the Commercial Sourcing of 2-Decanol 2-Methanesulfonate for Researchers and Drug Development Professionals
This compound (CAS No. 156575-41-6) is a specialized chemical intermediate that holds significant value in the realms of organic synthesis, particularly in pharmaceutical and materials science research. As a chiral building block, its utility is rooted in the introduction of a decanyl group, with the methanesulfonate moiety acting as an excellent leaving group in nucleophilic substitution reactions. This dual functionality allows for the precise and stereospecific construction of complex molecular architectures, a critical aspect of modern drug discovery and development.
This guide provides an in-depth analysis of the commercial landscape for this compound, offering a technical framework for its procurement, evaluation, and handling. The focus is on ensuring the integrity of the supply chain, a cornerstone of reproducible and reliable scientific outcomes.
Commercial Availability and Supplier Overview
The direct commercial availability of this compound is primarily through specialized chemical suppliers that focus on providing building blocks and advanced intermediates to the research and development sector. These suppliers are often equipped to handle custom syntheses and provide materials with stringent quality control.
Two prominent suppliers identified for direct sourcing of this compound are BOC Sciences and FINETECH INDUSTRY LIMITED.[][2] Both companies position themselves as providers of high-quality chemical reagents for research and industrial applications.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Noted Offerings |
| BOC Sciences | This compound | 156575-41-6 | C11H24O3S | 236.37 | GMP-compliant and ISO-certified production; custom synthesis services.[] |
| FINETECH INDUSTRY LIMITED | This compound | 156575-41-6 | C11H24O3S | 236.37 | Custom synthesis and bulk quantity options available.[2] |
Given that this compound is a derivative of 2-decanol, researchers may also consider in-house synthesis. The commercial availability of the precursor, 2-decanol, is widespread, with numerous suppliers offering various grades and purities.
Table 2: Prominent Commercial Suppliers of the Precursor, 2-Decanol
| Supplier | Product Name | CAS Number | Purity |
| Sigma-Aldrich (MilliporeSigma) | 2-Decanol | 1120-06-5 | 98%[3] |
| Thermo Scientific Chemicals | 2-Decanol | 1120-06-5 | 98%[4] |
| TCI America | 2-Decanol | 1120-06-5 | >98.0%[5] |
| Santa Cruz Biotechnology | 2-Decanol | 1120-06-5 | Research Grade[6] |
| Simson Pharma Limited | 2-Decanol | 1120-06-5 | Accompanied by Certificate of Analysis |
Supplier Evaluation and Qualification: A Step-by-Step Protocol
The selection of a chemical supplier is a critical step that can significantly impact the outcome of research and development projects. A systematic approach to supplier evaluation is paramount.
Protocol for Supplier Qualification
-
Initial Screening: Identify potential suppliers through chemical databases and industry directories. Prioritize suppliers with a strong track record in providing high-purity organic intermediates.
-
Request for Information (RFI): Contact the shortlisted suppliers to request a quotation, Certificate of Analysis (CoA) for a recent batch, and a Safety Data Sheet (SDS).
-
Technical Data Review:
-
Certificate of Analysis (CoA): Scrutinize the CoA for purity specifications, methods of analysis (e.g., NMR, GC-MS, HPLC), and levels of key impurities. For chiral compounds, enantiomeric excess (ee) or optical purity is a critical parameter.
-
Safety Data Sheet (SDS): Review the SDS for comprehensive information on hazards, handling, storage, and disposal.[7][8][9][10]
-
-
Quality Systems Assessment: For larger scale or GMP applications, assess the supplier's quality management systems. BOC Sciences, for instance, highlights its GMP-compliant and ISO-certified facilities.[]
-
Sample Testing: If feasible, obtain a sample for in-house analytical verification before committing to a larger purchase.
Caption: Workflow for the qualification of a chemical supplier.
In-House Synthesis: A Representative Workflow
For laboratories opting for in-house synthesis, the reaction of 2-decanol with methanesulfonyl chloride in the presence of a non-nucleophilic base is a standard and effective method.
Representative Protocol for the Synthesis of this compound
-
Reaction Setup: A solution of 2-decanol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Addition of Base: A non-nucleophilic base, such as triethylamine (1.2 equivalents), is added to the solution.
-
Addition of Mesyl Chloride: Methanesulfonyl chloride (1.1 equivalents) is added dropwise to the cooled solution. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: General workflow for the synthesis of this compound.
Quality Control and Characterization
Independent verification of the identity and purity of this compound is crucial. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.
-
Infrared (IR) Spectroscopy: To verify the presence of the sulfonate ester functional group.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chromatographic Methods (GC or HPLC): To determine the purity of the compound.
Safe Handling, Storage, and Disposal
While a specific SDS for this compound is not widely available, information can be extrapolated from the SDS of its precursor, 2-decanol, and other similar aliphatic sulfonates.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[7]
Conclusion
The procurement of this compound requires a diligent and technically informed approach. Researchers and drug development professionals have the option of direct sourcing from specialized suppliers like BOC Sciences and FINETECH INDUSTRY LIMITED, or undertaking in-house synthesis from the readily available precursor, 2-decanol. In either case, a rigorous supplier and material qualification process is essential to ensure the quality and consistency of the starting materials, which in turn underpins the reliability and success of subsequent research and development endeavors.
References
-
The Good Scents Company. 2-decanol methyl octyl carbinol. [Link]
-
P212121 Store. 2-Decanol | CAS 1120-06-5. [Link]
-
ChemSynthesis. 2-decanol. [Link]
-
Cheméo. Chemical Properties of 2-Decanol (CAS 1120-06-5). [Link]
-
Villa Crop Protection. decanol ec safety data sheet. [Link]
Sources
- 2. This compound | CAS: 156575-41-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 2-癸醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Decanol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 2-Decanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. villacrop.co.za [villacrop.co.za]
Introduction: The Critical Role of Leaving Groups in Chemical Transformations
An In-Depth Technical Guide to the Mesylate Group: A Cornerstone Leaving Group in Modern Organic Synthesis
In the intricate landscape of organic synthesis, the ability to control reaction pathways is paramount. Nucleophilic substitution and elimination reactions form the bedrock of molecular construction, enabling the precise assembly of complex architectures for pharmaceuticals, agrochemicals, and advanced materials. The efficiency and selectivity of these transformations are critically dependent on the nature of the leaving group —an entity that departs from a substrate, taking with it a pair of electrons. An ideal leaving group must be stable once it has detached, a property directly correlated with the weakness of its basicity.[1]
Among the pantheon of leaving groups, sulfonate esters have emerged as exceptionally reliable and versatile tools.[1] They transform the hydroxyl group of an alcohol—a notoriously poor leaving group (HO⁻ is a strong base)—into a highly effective one.[2][3] This guide provides a deep dive into one of the most widely utilized sulfonate esters: the methanesulfonate, or mesylate (OMs) , group. We will explore its fundamental properties, synthesis, comparative reactivity, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
The Mesylate Group: A Fundamental Overview
The mesylate group is an ester of methanesulfonic acid (CH₃SO₃H). When an alcohol (R-OH) is converted to a mesylate, its functional group becomes R-OMs (R-OSO₂CH₃). The efficacy of the mesylate as a leaving group stems from the exceptional stability of the resulting mesylate anion (CH₃SO₃⁻).
Why is the Mesylate Anion an Excellent Leaving Group?
The stability of the mesylate anion is attributed to two primary electronic factors:
-
Resonance Delocalization: The negative charge on the departing oxygen atom is not localized. Instead, it is delocalized across the entire sulfonyl group, being shared by the three oxygen atoms through resonance.[4][5] This distribution of charge over multiple atoms significantly stabilizes the anion.[6]
-
Inductive Effect: The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn pulls density from the methyl group. This strong inductive effect further helps to disperse the negative charge, contributing to the anion's stability.[6]
Because the mesylate anion is highly stabilized, its conjugate acid, methanesulfonic acid (pKa ~ -1.9), is a strong acid.[7] This inverse relationship is a fundamental principle: the conjugate base of a strong acid is always a weak base and therefore a good leaving group.[6][8]
Synthesis of Alkyl Mesylates from Alcohols
The most common and efficient method for preparing mesylates is the reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[9] This transformation is a cornerstone of synthetic strategy, prized for its mild conditions and stereochemical integrity.
Causality Behind Experimental Choices
-
Reagents : Methanesulfonyl chloride is the reagent of choice due to its high reactivity and commercial availability.
-
Base : A weak, non-nucleophilic base, typically pyridine or triethylamine (Et₃N), is essential.[5][10] Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This prevents the HCl from protonating the starting alcohol or reacting in other undesirable ways.
-
Solvent : An aprotic solvent like dichloromethane (DCM) is commonly used as it readily dissolves the reactants and does not participate in the reaction.[11][12]
-
Temperature : The reaction is typically run at low temperatures (e.g., 0 °C to -10 °C) to control the exothermic reaction and minimize side-product formation.[11][13]
A crucial advantage of this method is that the conversion of the alcohol to the mesylate proceeds with retention of configuration . The C-O bond of the alcohol is not broken during the reaction; the chemistry occurs exclusively at the oxygen atom.[2][14] This is a significant benefit over methods that proceed via SN1 pathways, which can lead to racemization or rearrangement.[3]
Detailed Experimental Protocol: Mesylation of a Primary Alcohol
This protocol is a representative procedure based on established methods.[11][12][13]
-
Preparation : To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M solution).
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Base Addition : Add triethylamine (Et₃N, 1.5 eq.) to the stirred solution.
-
MsCl Addition : Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise over 5-10 minutes. Maintain the temperature at 0 °C.[11]
-
Reaction Monitoring : Stir the reaction at 0 °C for 1-4 hours.[12] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.
-
Workup :
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.[12]
-
Combine the organic layers and wash successively with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkyl mesylate.
-
-
Purification : The product is often pure enough for subsequent steps.[13] If necessary, purification can be achieved via column chromatography on silica gel.
Comparative Analysis: Mesylate vs. Tosylate and Triflate
While mesylate is an excellent leaving group, it exists within a family of sulfonates that includes tosylate (OTs) and the exceptionally reactive triflate (OTf). The choice between them can significantly impact reaction outcomes.[15] The established order of leaving group ability is:
Triflate > Tosylate > Mesylate [4][6][15]
This hierarchy is a direct consequence of the stability of the corresponding anions, which can be quantified by the pKa of their conjugate acids and their relative reaction rates.[15]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. brainly.com [brainly.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mesylate - Wikipedia [en.wikipedia.org]
- 10. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 11. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [erowid.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Stereochemistry of 2-Decanol Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stereochemistry is a critical consideration in drug development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity. This guide provides a comprehensive technical overview of the stereochemistry of 2-decanol methanesulfonate, a key intermediate in the synthesis of chiral molecules. We will delve into the principles governing its formation, the stereochemical outcomes of its reactions, and the analytical techniques used for its characterization. This document is intended to serve as a valuable resource for researchers and scientists working in organic synthesis and drug development.
Introduction: The Significance of Chirality in Drug Design
Many pharmaceuticals are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[1][2] Therefore, the ability to synthesize and analyze enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.[3] Chiral alcohols, such as 2-decanol, are versatile building blocks in the synthesis of these complex chiral molecules. This guide focuses on 2-decanol methanesulfonate, a derivative that plays a crucial role in stereospecific transformations.
The Chiral Center of 2-Decanol
2-Decanol possesses a single stereocenter at the C2 position, the carbon atom bearing the hydroxyl group.[4][5][6] This gives rise to two enantiomers: (R)-2-decanol and (S)-2-decanol.[7] The physical and chemical properties of these enantiomers are identical, except for their interaction with plane-polarized light and other chiral molecules.
| Property | Value |
| Molecular Formula | C₁₀H₂₂O |
| Molecular Weight | 158.28 g/mol |
| Boiling Point | 211 °C |
| Density | 0.827 g/mL at 25°C |
| CAS Number | 1120-06-5 |
| Table 1: Physical Properties of 2-Decanol[8][9] |
Formation of 2-Decanol Methanesulfonate: A Reaction with Retention of Stereochemistry
The conversion of an alcohol to a methanesulfonate (mesylate) is a common strategy to transform the hydroxyl group, a poor leaving group, into a good leaving group.[10][11] This is achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine.[10][11]
Mechanism of Mesylation:
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of methanesulfonyl chloride.[12] The base then removes the proton from the resulting oxonium ion to yield the methanesulfonate ester.[12] Crucially, this reaction occurs at the oxygen atom and does not involve the chiral carbon center. Therefore, the formation of 2-decanol methanesulfonate proceeds with retention of configuration .[12] If you start with (R)-2-decanol, you will obtain (R)-2-decanol methanesulfonate.
Caption: Mechanism of 2-decanol mesylation.
Nucleophilic Substitution Reactions: The Walden Inversion
2-Decanol methanesulfonate is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[13] A key stereochemical feature of the Sₙ2 reaction is the inversion of configuration at the chiral center, a phenomenon known as the Walden inversion.[14][15][16][17]
Mechanism of Sₙ2 Reaction:
In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[13][14][17][18] This concerted mechanism, where bond-forming and bond-breaking occur simultaneously, leads to an inversion of the tetrahedral geometry at the carbon center, much like an umbrella turning inside out in the wind.[14][17]
Therefore, if (R)-2-decanol methanesulfonate is reacted with a nucleophile, the product will have the (S) configuration.
Caption: The Walden Inversion in an Sₙ2 reaction.
This predictable stereochemical outcome is a powerful tool in asymmetric synthesis, allowing for the controlled introduction of new functional groups with a specific stereochemistry.
Experimental Protocols
Synthesis of (R)-2-Decanol Methanesulfonate
Materials:
-
(R)-2-Decanol
-
Methanesulfonyl chloride, purified[19]
-
Anhydrous dichloromethane[19]
-
Pyridine or other non-nucleophilic base[10]
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (R)-2-decanol in anhydrous dichloromethane under an inert atmosphere.[10]
-
Add pyridine to the solution.[10]
-
Cool the mixture in an ice bath.[10]
-
Slowly add methanesulfonyl chloride to the cooled solution.[10]
-
Allow the reaction to stir at room temperature and monitor its completion by thin-layer chromatography (TLC).[10]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.[10]
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purify the product by column chromatography if necessary.[10]
Stereochemical Analysis
The enantiomeric purity of 2-decanol and its methanesulfonate derivative can be determined using various analytical techniques.
Chiral Gas Chromatography (GC): This is a powerful method for separating and quantifying enantiomers.[1] The chiral stationary phase in the GC column interacts differently with the two enantiomers, leading to different retention times. Derivatization of the alcohol to its acetate ester can sometimes improve resolution.[1]
Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, chiral HPLC uses a chiral stationary phase to separate enantiomers. This technique is widely used for the analysis of chiral compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy using chiral solvating agents or chiral derivatizing agents can be used to distinguish between enantiomers.[20][21] The diastereomeric complexes or derivatives formed exhibit different chemical shifts in the NMR spectrum, allowing for the determination of enantiomeric excess.
Conclusion
The stereochemistry of 2-decanol methanesulfonate is a well-defined and predictable aspect of its chemistry. The retention of configuration during its formation and the inversion of configuration during Sₙ2 reactions make it a valuable tool for stereocontrolled synthesis in drug development and other areas of organic chemistry. A thorough understanding of these principles, coupled with robust analytical methods, is essential for the successful application of this important chiral intermediate.
References
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. [Link]
-
Walden inversion. Wikipedia. [Link]
-
The Discovery of Nucleophilic Substitution Reactions. Organic Chemistry. [Link]
-
The Discovery of Nucleophilic Substitution Reactions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]
-
Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. ResearchGate. [Link]
-
Straightforward synthesis of chiral sulfonate‐based ionic liquids from amino alcohols for chiral recognition. Wiley Online Library. [Link]
-
Nucleophilic Substitution Reactions Explained | SN1 vs SN2 (Walden Inversion). YouTube. [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. [Link]
-
Chiral analysis. Wikipedia. [Link]
-
The Walden Inversion and the SN2 Mechanism. Help me with Organic Chemistry! YouTube. [Link]
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
-
Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III) catalyst. ResearchGate. [Link]
-
2-Decanol. NIST WebBook. [Link]
-
2-Decanol. NIST WebBook. [Link]
-
(S)-(+)-2-Decanol. PubChem. [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Novatia. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]
-
Synthesis of chiral sulfinate esters by asymmetric condensation. PMC - NIH. [Link]
-
A new and expeditious asymmetric synthesis of (R)- and (S)-2-aminoalkanesulfonic acids from chiral amino alcohols. ResearchGate. [Link]
-
The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
The Synthesis of Chiral Decalones, (-)-1,1,4a-Trimethyl-2-decalol and ( +)-Geosmin from S-(+)-Carvone. Part 3. ResearchGate. [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute. [Link]
-
MCAT Organic Chemistry: Understanding Sn1 & Sn2 Reactions. YouTube. [Link]
-
The isocyanide SN2 reaction. PMC - PubMed Central - NIH. [Link]
-
tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Organic Syntheses Procedure. [Link]
-
2-decanol. ChemSynthesis. [Link]
-
2-Decanol. PubChem. [Link]
Sources
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Decanol [webbook.nist.gov]
- 5. 2-Decanol [webbook.nist.gov]
- 6. 2-Decanol | C10H22O | CID 14254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-(+)-2-Decanol | C10H22O | CID 637571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eurjchem.com [eurjchem.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Walden inversion - Wikipedia [en.wikipedia.org]
- 15. 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. youtube.com [youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
- 21. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-Decyl Methanesulfonate
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for performing nucleophilic substitution reactions on 2-decyl methanesulfonate. We delve into the foundational principles governing these reactions at a secondary carbon center, emphasizing the critical role of the methanesulfonyl (mesyl) group in transforming a poor leaving group (hydroxyl) into an excellent one. The protocols are designed for researchers in synthetic organic chemistry and drug development, offering step-by-step guidance for the synthesis of the mesylate precursor from 2-decanol and its subsequent reaction with various nucleophiles. Key considerations, including stereochemical outcomes, solvent effects, and competing elimination reactions, are discussed to ensure procedural robustness and reproducibility.
Theoretical Framework: The Power of the Mesylate Leaving Group
Nucleophilic substitution is a cornerstone of organic synthesis, enabling the precise introduction of a wide range of functional groups. The primary challenge in using alcohols like 2-decanol as substrates is that the hydroxyl group (–OH) is a notoriously poor leaving group, as its conjugate acid (water) has a relatively high pKa, making the hydroxide anion (HO⁻) a strong base.[1][2] To facilitate substitution, the –OH group must first be converted into a group that readily departs with its electron pair.
The methanesulfonate (mesylate, –OMs) group is an exemplary solution. By reacting 2-decanol with methanesulfonyl chloride (MsCl), we form 2-decyl methanesulfonate. The mesylate anion is an exceptionally stable leaving group due to the resonance delocalization of its negative charge across the three oxygen atoms of the sulfonate group.[1][3][4] This stability makes it a very weak base, and therefore, an excellent leaving group.[3][5]
The substrate, 2-decyl methanesulfonate, features a leaving group on a secondary carbon. This structure is at a mechanistic crossroads, as it can potentially react via both bimolecular (Sₙ2) and unimolecular (Sₙ1) pathways.[5][6]
-
Sₙ2 Pathway: Involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[7][8] This mechanism leads to a predictable and clean inversion of stereochemistry at the reaction center.[7][9][10] For chiral 2-decanol, this stereospecificity is paramount.
-
Sₙ1 Pathway: Proceeds through a two-step mechanism involving the formation of a planar secondary carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers (racemization).[3][9]
For secondary substrates like 2-decyl mesylate, the Sₙ2 pathway is generally favored by using strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone), which solvate the counter-ion but leave the nucleophile highly reactive.[1][11][12] Conversely, conditions that stabilize carbocations, such as polar protic solvents, or the use of weak nucleophiles, can increase the proportion of Sₙ1 reaction and competing E1 elimination.[11][13]
Workflow Overview
The overall process involves two distinct synthetic stages: the initial conversion of the alcohol to the reactive mesylate intermediate, followed by the nucleophilic displacement of the mesylate group.
Caption: General workflow for synthesis and substitution.
Protocol 1: Synthesis of 2-Decyl Methanesulfonate
This protocol details the conversion of 2-decanol to its corresponding mesylate. The reaction proceeds with retention of configuration because the chiral carbon's C-O bond is not broken during the process.[4]
3.1 Materials and Reagents
-
2-Decanol (Specify enantiomer, e.g., (R)-(-)-2-decanol)
-
Methanesulfonyl chloride (MsCl), ≥99.5%
-
Triethylamine (Et₃N), distilled, ≥99.5%
-
Dichloromethane (DCM), anhydrous, ≥99.8%
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
3.2 Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-decanol (1.0 eq.). Dissolve it in anhydrous DCM (approx. 10 volumes, e.g., 10 mL per 1 g of alcohol).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution. Triethylamine acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise via syringe over 10-15 minutes. Maintain the temperature at 0 °C. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours.[14] The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.[14]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and finally, brine.[14]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude 2-decyl methanesulfonate is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Substitution Reactions
The following protocols illustrate the use of 2-decyl methanesulfonate with different classes of nucleophiles.
4.1 General Considerations
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetone) are generally preferred for Sₙ2 reactions as they enhance the reactivity of anionic nucleophiles.[11][12]
-
Temperature Control: Reactions are often heated to increase the rate, but excessive heat can favor the competing E2 elimination pathway, especially with basic nucleophiles.
-
Stereochemistry: The Sₙ2 reactions described below will proceed with inversion of the stereocenter. If starting from a mesylate derived from (R)-2-decanol, the product will have the (S) configuration.
4.2 Protocol 2A: Substitution with Azide (Sₙ2)
This reaction is a classic example of a clean Sₙ2 displacement, as azide (N₃⁻) is an excellent nucleophile but a poor base.
-
Reagents: 2-Decyl methanesulfonate (1.0 eq.), Sodium azide (NaN₃, 1.5-2.0 eq.), Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve the 2-decyl methanesulfonate in DMF.
-
Add sodium azide to the solution.
-
Heat the mixture with stirring to 60-80 °C.
-
Monitor the reaction by TLC until the starting mesylate is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting 2-azidodecane by column chromatography.
-
4.3 Protocol 2B: Substitution with an Alkoxide (Sₙ2 vs. E2)
Alkoxides are strong nucleophiles but also strong bases, making elimination a significant competing pathway.[13]
-
Reagents: 2-Decyl methanesulfonate (1.0 eq.), Sodium ethoxide (NaOEt, 1.2 eq.), Ethanol (EtOH) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the 2-decyl methanesulfonate in anhydrous THF or ethanol.
-
Add the sodium ethoxide portion-wise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction carefully by TLC or GC-MS to assess the ratio of substitution (ether product) to elimination (alkene products).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product(s) by column chromatography. Note: Expect a mixture of 2-ethoxydecane and decene isomers.
-
Data Summary and Mechanistic Visualization
Table 1: Reaction Conditions and Expected Outcomes
| Nucleophile (Nu⁻) | Reagent Example | Base Strength | Solvent | Typical Temp. | Primary Product(s) | Mechanism |
| Azide | Sodium Azide (NaN₃) | Weak Base | DMF, DMSO | 60-80 °C | 2-Azidodecane | Sₙ2 |
| Cyanide | Sodium Cyanide (NaCN) | Weak Base | DMSO | 60-90 °C | 2-Cyanodecane | Sₙ2 |
| Iodide | Sodium Iodide (NaI) | Weak Base | Acetone | Reflux | 2-Iododecane | Sₙ2 |
| Ethoxide | Sodium Ethoxide (NaOEt) | Strong Base | EtOH, THF | 25-50 °C | 2-Ethoxydecane, Decenes | Sₙ2 / E2 |
| Amine | Ammonia (NH₃) | Weak Base | EtOH | 50-70 °C | 2-Aminodecane | Sₙ2 |
Sₙ2 Reaction Mechanism and Stereochemistry
The Sₙ2 reaction proceeds via a backside attack, forcing the substituents on the chiral carbon to "flip" like an umbrella in the wind, resulting in an inversion of stereochemistry.
Caption: Stereochemical inversion in the Sₙ2 mechanism.
Conclusion
2-Decyl methanesulfonate is a highly effective and versatile intermediate for introducing a variety of functionalities at the C2 position of the decane chain. By converting the recalcitrant hydroxyl group into a superb mesylate leaving group, a range of nucleophiles can be employed to generate new C-N, C-O, C-C, and C-halogen bonds. The key to successful and predictable outcomes lies in understanding the mechanistic principles, particularly the conditions that favor the stereospecific Sₙ2 pathway over competing Sₙ1 and elimination reactions. The protocols provided herein serve as a robust starting point for researchers to exploit this powerful synthetic strategy.
References
-
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Link]
-
Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. [Link]
-
Ashenhurst, J. (2022). Mesylates and Tosylates. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2022). The SN2 Mechanism. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. [Link]
-
Clark, J. (2021). What is nucleophilic substitution?. Chemguide. [Link]
-
LibreTexts Chemistry. (2021). Stereochemistry in Nucleophilic Substitution. [Link]
-
Shcherbakov, D., et al. (2020). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Chemistry – A European Journal. [Link]
-
Jack Westin. (n.d.). Alcohols Important Reactions. MCAT Content. [Link]
-
LibreTexts Chemistry. (2022). Reactions of Alcohols. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. [Link]
-
Embibe. (2023). Know Stereochemical Aspects of Nucleophilic Substitution Reactions. [Link]
-
Zhang, X., & Tan, C. H. (2021). Stereospecific and stereoconvergent nucleophilic substitution reactions at tertiary carbon centers. Chem, 7(6), 1451–1486. [Link]
-
Powell, K., Sanders, M., & Walker, R. (2017). Investigating Substitution Reactions of Various Alcohol-Containing Compounds. Odinity. [Link]
-
Neuman, R. C. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Riverside. [Link]
-
LibreTexts Chemistry. (2022). A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]
-
LibreTexts Chemistry. (2023). Stereochemistry SN2 Reactions. [Link]
-
Ashenhurst, J. (2022). Nucleophilic Acyl Substitution. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2022). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Lee, I., et al. (1998). Nucleophilic substitution reactions of 2-norbornyl arenesulfonates with anilines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Khan Academy. (2013). Preparation of mesylates and tosylates. YouTube. [Link]
-
Ashenhurst, J. (2022). Two Types of Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]
-
Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. [Link]
-
Kumar, R., et al. (2007). Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives. The Journal of Organic Chemistry. [Link]
-
Keglevich, G., et al. (2014). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. Molecules. [Link]
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. jackwestin.com [jackwestin.com]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. embibe.com [embibe.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 13. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: Stereoselective Synthesis of Chiral Amines from (R)-2-Decanol 2-Methanesulfonate
Introduction
Chiral amines are fundamental building blocks in modern medicinal chemistry, with a significant number of pharmaceuticals containing a chiral amine moiety.[1][2][3] The specific three-dimensional arrangement of these molecules is critical for their biological activity, making the stereoselective synthesis of single enantiomers a paramount objective in drug discovery and development.[1][2] This application note provides a detailed guide for the synthesis of chiral amines, specifically focusing on the conversion of (R)-2-decanol 2-methanesulfonate to the corresponding chiral amine. This transformation proceeds via a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of organic synthesis that allows for the precise control of stereochemistry.
The protocol outlined herein leverages the excellent leaving group ability of the mesylate group to facilitate nucleophilic attack by an amine. A key feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center.[4][5][6] Therefore, starting with the (R)-enantiomer of the alcohol derivative, the resulting amine will possess the (S)-configuration. This predictable stereochemical outcome is highly desirable for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
Theoretical Background: The SN2 Reaction and Stereochemical Inversion
The synthesis of a chiral amine from (R)-2-decanol 2-methanesulfonate is a classic example of an SN2 reaction. The "SN2" designation stands for substitution, nucleophilic, and bimolecular, indicating that the rate-determining step involves the collision of two species: the nucleophile (the amine) and the electrophile (the alkyl mesylate).[7]
Several key factors govern the success and stereochemical outcome of this reaction:
-
The Substrate: The reaction is most efficient for methyl and primary alkyl halides/sulfonates. Secondary substrates, like our 2-decanol derivative, are also suitable, though the reaction rate may be slower due to increased steric hindrance around the electrophilic carbon.[5][8]
-
The Nucleophile: The strength of the nucleophile is crucial. Amines are generally good nucleophiles due to the lone pair of electrons on the nitrogen atom.[4] The choice of amine will determine the final product. For the synthesis of a primary amine, ammonia or a protected form like sodium azide followed by reduction is often used. For secondary or tertiary amines, the corresponding primary or secondary amine is used as the nucleophile.
-
The Leaving Group: A good leaving group is essential for the SN2 reaction to proceed. The mesylate group (CH₃SO₃⁻) is an excellent leaving group because its negative charge is stabilized by resonance.[4]
-
The Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, are ideal for SN2 reactions.[8] These solvents can solvate the cation but do not strongly solvate the anionic nucleophile, leaving it more available to attack the electrophile.[8]
Stereochemistry: The Walden Inversion
A hallmark of the SN2 reaction is the inversion of configuration at the stereocenter, known as the Walden inversion.[6] The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[5] This concerted mechanism, where the bond to the nucleophile forms as the bond to the leaving group breaks, results in a "flipping" of the stereochemistry, much like an umbrella inverting in the wind.
Experimental Section
Part 1: Synthesis of (R)-2-Decanol 2-Methanesulfonate
This initial step involves the conversion of the chiral alcohol, (R)-2-decanol, into its corresponding mesylate. This is a crucial activation step, as the hydroxyl group is a poor leaving group, while the mesylate is an excellent one.
Materials
| Reagent/Solvent | Grade | Supplier |
| (R)-2-Decanol | ≥98% | Commercially Available |
| Methanesulfonyl chloride | ≥99% | Commercially Available |
| Triethylamine | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available |
Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve (R)-2-decanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by slowly adding cold water. Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-2-decanol 2-methanesulfonate. This product is often used in the next step without further purification.
Part 2: Synthesis of (S)-2-Aminodecane
This is the core nucleophilic substitution step where the chiral mesylate is converted to the chiral amine. In this example, we will use ammonia as the nucleophile to synthesize the primary amine.
Materials
| Reagent/Solvent | Grade | Supplier |
| (R)-2-Decanol 2-methanesulfonate | Prepared as above | |
| Ammonia | 7 N solution in Methanol | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Diethyl ether | Commercially Available | |
| 1 M NaOH | Prepared in-house | |
| Anhydrous K₂CO₃ | Commercially Available |
Protocol
-
Reaction Setup: In a pressure vessel, dissolve the crude (R)-2-decanol 2-methanesulfonate (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add a solution of ammonia in methanol (excess, typically 10-20 eq).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol.
-
Extraction: Dilute the residue with water and extract with diethyl ether.
-
Purification: To remove any unreacted starting material and other impurities, wash the combined organic layers with 1 M NaOH. Dry the organic layer over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to yield the crude (S)-2-aminodecane. Further purification can be achieved by distillation or column chromatography.
Characterization of (S)-2-Aminodecane
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the aminodecane structure. The methine proton adjacent to the nitrogen will appear as a multiplet. |
| ¹³C NMR | Ten distinct carbon signals corresponding to the decane backbone. |
| Mass Spec (GC-MS) | Molecular ion peak corresponding to the mass of 2-aminodecane. |
| Chiral HPLC/GC | Comparison with a racemic standard to determine the enantiomeric excess (ee). |
| Optical Rotation | Measurement of the specific rotation to confirm the stereochemistry. |
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of (S)-2-aminodecane from (R)-2-decanol.
Caption: Synthetic route from (R)-2-decanol to (S)-2-aminodecane.
Expert Insights and Troubleshooting
-
Moisture Sensitivity: The mesylation reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The addition of methanesulfonyl chloride is exothermic. Maintaining a low temperature during this step is crucial to prevent side reactions.
-
Choice of Amine Nucleophile: While this protocol uses ammonia, other primary or secondary amines can be used to synthesize the corresponding secondary or tertiary chiral amines. The reactivity of the amine will influence the required reaction conditions (temperature and time).
-
Pressure Vessel Safety: When using a sealed pressure vessel for the amination step, always follow appropriate safety precautions. Do not exceed the pressure rating of the vessel and allow it to cool completely before opening.
-
Purification Challenges: The final amine product can be volatile and may require careful handling during concentration. Purification by distillation should be performed under reduced pressure to avoid decomposition.
-
Confirmation of Stereochemistry: It is imperative to confirm the stereochemical outcome of the reaction. Chiral chromatography is the most reliable method for determining the enantiomeric excess of the final product.
Conclusion
The synthesis of chiral amines from chiral alcohols via their mesylate derivatives is a robust and reliable method for controlling stereochemistry. The SN2 reaction with complete inversion of configuration provides a predictable and efficient route to enantiomerically enriched amines, which are invaluable in the development of new therapeutics. The protocols and insights provided in this application note offer a solid foundation for researchers and scientists working in the field of pharmaceutical development.
References
- Vertex AI Search. (n.d.). The Essential Role of Chiral Amines in Drug Discovery and Development.
- Catalysis Science & Technology. (2019).
- PMC - NIH. (n.d.).
- PMC - NIH. (2024).
- Chemical Reviews. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.
- ResearchGate. (n.d.). Examples of chiral amines in the pharmaceutical industry.
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
- ACS Publications. (2021).
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- Organic Chemistry Portal. (n.d.).
- Chemistry Steps. (n.d.). SN2 Reaction Mechanism.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Chiral Amine Synthesis.
- NIH. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer.
- PMC - NIH. (n.d.).
- Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.).
- Catalysis Science & Technology. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases.
- Dr. Susan Findlay, Spring 2021. CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2).
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Ellman Laboratory - Yale University. (n.d.). Asymmetric Synthesis of Amines.
- Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
- Google Patents. (n.d.). CN105481703A - Method for synthesizing (S)-2-aminobutanol.
- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Google Patents. (n.d.). US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds.
- Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
- ChemSynthesis. (2025). 2-decanol.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN2 Reaction Mechanism [chemistrysteps.com]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
Preparation of Alkyl Azides: A Detailed Protocol Using 2-Decanol 2-Methanesulfonate as an Intermediate
Abstract
Alkyl azides are pivotal intermediates in organic synthesis, serving as precursors for amines and as versatile handles in "click chemistry" and the synthesis of nitrogen-containing heterocycles.[1][2] This application note provides a detailed, two-step protocol for the preparation of 2-azidodecane from the readily available secondary alcohol, 2-decanol. The methodology involves the activation of the alcohol as a methanesulfonate (mesylate) ester, followed by nucleophilic substitution with sodium azide. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.
Mechanistic Rationale and Strategic Considerations
The conversion of an alcohol to an alkyl azide is a fundamental transformation in organic chemistry. Direct displacement of the hydroxyl group is unfavorable as it is a poor leaving group. Therefore, a two-step strategy is employed:
-
Activation of the Alcohol: The hydroxyl group of 2-decanol is converted into a methanesulfonate (mesylate) ester. The mesylate group is an excellent leaving group due to the ability of the sulfonate moiety to stabilize the resulting negative charge through resonance.[3][4] This reaction is typically performed using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl generated.[5][6][7]
-
Nucleophilic Substitution: The resulting 2-decanol 2-methanesulfonate is then treated with an azide source, most commonly sodium azide (NaN₃). The azide ion (N₃⁻) acts as a potent nucleophile, displacing the mesylate group via a bimolecular nucleophilic substitution (Sₙ2) reaction.[8] This reaction proceeds with an inversion of stereochemistry at the chiral center.[3] The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial for solvating the cation (Na⁺) and leaving the "naked" azide anion highly reactive.[9][10]
The overall transformation is depicted below:
Caption: Overall two-step synthesis workflow.
Experimental Protocols
Stage 1: Synthesis of this compound
This stage focuses on the activation of the hydroxyl group of 2-decanol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Decanol | 158.28 | 5.00 g | 31.6 | 1.0 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 3.2 mL | 41.1 | 1.3 |
| Triethylamine (TEA) | 101.19 | 6.6 mL | 47.4 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - | - |
| 1 M HCl (aq) | - | 50 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - | - |
| Brine (Saturated NaCl aq) | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | - |
Step-by-Step Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-decanol (5.00 g, 31.6 mmol) and anhydrous dichloromethane (DCM, 150 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (6.6 mL, 47.4 mmol) to the stirred solution.[6]
-
Slowly add methanesulfonyl chloride (3.2 mL, 41.1 mmol) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.[5]
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by slowly adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of cold 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield this compound as a crude oil. The product is often used in the next step without further purification.
Stage 2: Synthesis of 2-Azidodecane
This stage involves the Sₙ2 displacement of the mesylate group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 236.36 | ~31.6 (from Stage 1) | 1.0 | |
| Sodium Azide (NaN₃) | 65.01 | 4.1 g | 63.2 | 2.0 |
| Dimethylformamide (DMF), anhydrous | - | 100 mL | - | - |
| Diethyl Ether (Et₂O) | - | 200 mL | - | - |
| Deionized Water | - | 300 mL | - | - |
| Brine (Saturated NaCl aq) | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask, add the crude this compound from Stage 1 and anhydrous dimethylformamide (DMF, 100 mL).
-
Carefully add sodium azide (4.1 g, 63.2 mmol). (Caution: See Safety Precautions) .[10]
-
Heat the reaction mixture to 65-70 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting mesylate is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 200 mL of deionized water and 100 mL of diethyl ether.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with deionized water (3 x 100 mL) to remove residual DMF, followed by a wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude 2-azidodecane can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless oil.
Sources
- 1. scielo.br [scielo.br]
- 2. Azides in the Synthesis of Various Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. Khan Academy [khanacademy.org]
- 5. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. Substitution (Mesylate) - Azide [commonorganicchemistry.com]
Application Notes & Protocols: The Strategic Use of 2-Decanol 2-Methanesulfonate in Stereoselective Natural Product Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
This guide provides a detailed examination of 2-decanol 2-methanesulfonate as a strategic intermediate in the synthesis of complex natural products. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical considerations for its successful application, particularly in establishing stereocenters with high fidelity.
Introduction: Activating Alcohols for Stereocontrolled Transformations
In the intricate field of natural product synthesis, the precise control of stereochemistry is paramount. Often, the desired chirality is sourced from the "chiral pool"—readily available, enantiomerically pure starting materials like amino acids, sugars, or, in this context, chiral alcohols such as (R)- or (S)-2-decanol. However, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group, as its conjugate acid (water) has a pKa of ~15.7, making the hydroxide anion (HO⁻) a strong base.[1][2]
To facilitate crucial bond-forming reactions, such as nucleophilic substitutions, the hydroxyl group must be converted into a more effective leaving group. This is precisely the role of methanesulfonyl chloride (MsCl). The reaction of an alcohol with MsCl in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) transforms the alcohol into a methanesulfonate ester, commonly known as a mesylate (-OMs).[1] The resulting mesylate is an excellent leaving group because the methanesulfonate anion is highly stable due to the resonance delocalization of its negative charge across the three oxygen atoms.[3]
A critical advantage of this two-step sequence (mesylation followed by substitution) is the predictable control over stereochemistry.
-
Mesylation Step: The formation of the mesylate from the alcohol proceeds with retention of configuration . The C-O bond of the alcohol is not broken during this step; the reaction occurs at the oxygen atom.[1][3]
-
Substitution Step: The resulting mesylate is a superb substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The Sₙ2 mechanism proceeds via a backside attack by the nucleophile, resulting in a clean inversion of configuration at the chiral center.[2][4][5]
This reliable "retention-then-inversion" sequence provides a powerful and stereospecific method for transforming a chiral alcohol into a new product with the opposite stereochemistry, a common requirement in the assembly of complex natural product scaffolds.
Core Application: Stereospecific Sₙ2 Displacement for Asymmetric Synthesis
The primary application of chiral this compound is to serve as an electrophile in Sₙ2 reactions. By starting with enantiopure (R)- or (S)-2-decanol, chemists can introduce a variety of functionalities with a complete inversion of the original stereocenter, effectively transferring the initial chirality to the product.
The overall transformation can be visualized as a two-stage process, starting from a readily available chiral alcohol and resulting in a new chiral product with inverted stereochemistry. This process is fundamental for building complex molecules where precise stereochemical arrangement is essential for biological activity.
Caption: General workflow for stereospecific conversion of a chiral alcohol.
A common and highly useful transformation in drug development and natural product synthesis is the introduction of an azide group (–N₃). The azide can then be readily reduced to a primary amine or used in "click chemistry" reactions. This protocol details the conversion of (R)-2-decanol to (S)-2-azidodecane, demonstrating the power of the mesylation/substitution sequence.
Protocol 1: Preparation of (R)-2-Decanol 2-Methanesulfonate
This protocol describes the conversion of the hydroxyl group into a mesylate leaving group.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Properties |
| (R)-2-Decanol | 158.28 | 10.0 | 1.58 g | Liquid, enantiopure (>99% ee) |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 12.0 | 0.92 mL | Corrosive, lachrymator, handle in fume hood |
| Pyridine (Anhydrous) | 79.10 | 25.0 | 2.0 mL | Anhydrous, toxic, handle in fume hood |
| Dichloromethane (DCM) | 84.93 | - | 50 mL | Anhydrous solvent |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - | 2 x 25 mL | Aqueous solution for workup |
| Saturated Sodium Bicarbonate | 84.01 | - | 25 mL | Aqueous solution for workup |
| Brine | - | - | 25 mL | Saturated NaCl solution |
| Anhydrous Magnesium Sulfate | 120.37 | - | ~2 g | Drying agent |
Step-by-Step Procedure:
-
Set up a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve (R)-2-decanol (1.58 g, 10.0 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add anhydrous pyridine (2.0 mL, 25.0 mmol) to the solution via syringe.
-
Slowly add methanesulfonyl chloride (0.92 mL, 12.0 mmol) dropwise via syringe over 5 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by slowly adding 25 mL of cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate as a colorless oil. The product is often used in the next step without further purification.
Expert Insights: The use of an anhydrous amine base like pyridine is crucial. It neutralizes the HCl generated during the reaction, preventing potential side reactions.[1] It is critical to perform the reaction under anhydrous conditions as methanesulfonyl chloride reacts readily with water.
Protocol 2: Sₙ2 Displacement with Sodium Azide
This protocol details the inversion of the stereocenter via backside attack.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Properties |
| (R)-2-Decanol 2-Methanesulfonate | 236.37 | ~10.0 | ~2.36 g | Crude product from Protocol 1 |
| Sodium Azide (NaN₃) | 65.01 | 30.0 | 1.95 g | Highly toxic, handle with extreme caution |
| Dimethylformamide (DMF) | 73.09 | - | 40 mL | Anhydrous, polar aprotic solvent |
| Diethyl Ether | 74.12 | - | 100 mL | Extraction solvent |
| Deionized Water | 18.02 | - | 3 x 50 mL | For workup |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve the crude (R)-2-decanol 2-methanesulfonate (~10.0 mmol) in anhydrous dimethylformamide (40 mL).
-
Add sodium azide (1.95 g, 30.0 mmol). Caution: Sodium azide is acutely toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle only in a fume hood.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting mesylate.
-
After completion, cool the reaction to room temperature and pour it into 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with water (3 x 50 mL) to remove residual DMF, followed by brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate) to yield pure (S)-2-azidodecane.
Expert Insights: The choice of a polar aprotic solvent like DMF or acetone is critical for Sₙ2 reactions.[2] These solvents solvate the cation (Na⁺) but not the nucleophile (N₃⁻), leaving the nucleophile "naked" and highly reactive, thus accelerating the reaction rate and minimizing the competing E2 elimination pathway.
Caption: Sₙ2 mechanism showing inversion of stereochemistry. (Note: Image SRCs are placeholders).
Troubleshooting and Key Considerations
-
Competing E2 Elimination: Secondary mesylates can undergo E2 elimination, especially with bulky or strongly basic nucleophiles. To favor substitution:
-
Use a less sterically hindered nucleophile.
-
Employ a polar aprotic solvent (DMF, DMSO, acetone).
-
Keep the reaction temperature as low as possible while maintaining a reasonable rate.
-
-
Incomplete Mesylation: If the initial mesylation does not go to completion, ensure all reagents and solvents are strictly anhydrous. Water will consume the MsCl.
-
Safety: Methanesulfonyl chloride is corrosive and a lachrymator. Sodium azide is highly toxic. All manipulations should be conducted in a certified chemical fume hood with appropriate personal protective equipment.
Conclusion
This compound serves as an exemplary chiral building block in modern organic synthesis. Its utility lies in the robust and predictable two-step process of converting a secondary alcohol into a versatile electrophile. The stereospecificity of this sequence—retention during mesylation followed by complete inversion during Sₙ2 displacement—provides an indispensable tool for constructing complex, stereochemically defined molecules, which is the cornerstone of natural product synthesis and medicinal chemistry.
References
-
Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. [Link]
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link][1]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link][2]
-
Chemistry LibreTexts. (2022). Reactions of Alcohols. [Link][3]
-
Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link][5]
-
Chiralpedia. (2025). Stereoselective and Stereospecific Synthesis. [Link][4]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Detailed Protocol for the Mesylation of 2-Decanol
For: Researchers, scientists, and drug development professionals.
Abstract
The conversion of alcohols to mesylates is a fundamental transformation in organic synthesis, rendering the typically poor hydroxyl leaving group into a highly effective one for subsequent nucleophilic substitution and elimination reactions.[1][2][3][4] This application note provides a comprehensive, field-proven protocol for the mesylation of 2-decanol, a representative secondary alcohol. The document elucidates the underlying reaction mechanism, details a step-by-step experimental procedure, and outlines methods for reaction monitoring, product isolation, and purification. Furthermore, it emphasizes critical safety precautions necessary for handling the reagents involved. This guide is intended to equip researchers with the practical knowledge and theoretical understanding required to successfully perform this important synthetic transformation.
Introduction: The Synthetic Utility of Mesylates
In the landscape of organic chemistry, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group due to its strong basicity.[1][2] To facilitate synthetically useful reactions such as nucleophilic substitutions and eliminations, it is often necessary to convert the hydroxyl group into a better leaving group. Sulfonate esters, particularly mesylates (methanesulfonates), serve this purpose exceptionally well.[1][2]
The mesylation of an alcohol involves its reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et3N) or pyridine.[2][4] This process transforms the alcohol into a mesylate, where the resulting mesylate anion (CH₃SO₃⁻) is a very weak base and, consequently, an excellent leaving group. This enhanced leaving group ability is attributed to the resonance stabilization of the negative charge across the three oxygen atoms of the sulfonate group.[3] The mesylation reaction is broadly applicable to primary, secondary, and even some tertiary alcohols, and importantly, it proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken during the reaction.[3]
Reaction Mechanism
The mesylation of an alcohol with methanesulfonyl chloride in the presence of a base like triethylamine is believed to proceed via a sulfene intermediate.[1][5]
Step 1: Formation of the Sulfene Intermediate Triethylamine, a non-nucleophilic base, abstracts a proton from the methyl group of methanesulfonyl chloride. This is followed by the elimination of a chloride ion to generate a highly reactive sulfene intermediate (CH₂=SO₂).[5]
Step 2: Nucleophilic Attack by the Alcohol The alcohol, in this case, 2-decanol, then acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfene intermediate.
Step 3: Proton Transfer A rapid proton transfer from the resulting oxonium ion to a base (e.g., another molecule of the alcohol or triethylamine) yields the final mesylate product and the corresponding ammonium salt.
It is important to note that an alternative mechanism, direct nucleophilic attack of the alcohol on the sulfur atom of methanesulfonyl chloride, is also possible and is often the mechanism presented in undergraduate textbooks.[1] However, evidence from isotope labeling studies supports the sulfene pathway.[5]
Materials and Reagents
A comprehensive list of the necessary materials and reagents for the mesylation of 2-decanol is provided below.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |
| 2-Decanol | C₁₀H₂₂O | 158.28 | ≥98% | Sigma-Aldrich |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | ≥99% | Sigma-Aldrich |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aqueous) | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated (aqueous) | Fisher Scientific |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | Saturated (aqueous) | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | VWR |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | VWR |
| TLC Plates | - | - | Silica gel 60 F₂₅₄ | MilliporeSigma |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
Experimental Protocol
This protocol details the mesylation of 2-decanol on a 10 mmol scale. Adjustments to the quantities of reagents and solvents may be necessary for different reaction scales.
Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-decanol (1.58 g, 10 mmol, 1.0 equiv).
-
Dissolve the 2-decanol in anhydrous dichloromethane (DCM, 40 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
To the cooled solution, add triethylamine (2.1 mL, 1.52 g, 15 mmol, 1.5 equiv) via syringe.[6]
-
Slowly add methanesulfonyl chloride (0.93 mL, 1.37 g, 12 mmol, 1.2 equiv) dropwise to the stirred solution over 5-10 minutes, ensuring the internal temperature remains below 5 °C.[6][7]
Reaction Monitoring
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with an appropriate eluent system (e.g., 10-20% ethyl acetate in hexanes). The ideal eluent should give the starting alcohol an Rf value of approximately 0.3-0.4.[8]
-
On a TLC plate, spot the starting material (2-decanol), the reaction mixture, and a co-spot of both.[8][9]
-
To take a sample from the reaction mixture, dip a glass capillary tube into the solution.[10]
-
Run the TLC plate and visualize the spots under UV light (if applicable) and/or by staining with an appropriate reagent (e.g., potassium permanganate or p-anisaldehyde stain).
-
The reaction is considered complete when the starting alcohol spot is no longer visible in the reaction mixture lane.[9] The newly formed, less polar mesylate product should appear as a new spot with a higher Rf value.[11] The reaction is typically complete within 1-4 hours.[6]
Caption: Experimental workflow for the mesylation of 2-decanol.
Aqueous Workup
Once the reaction is complete, the crude product is isolated through an aqueous workup procedure.
-
Quench the reaction by slowly adding 20 mL of cold water to the reaction flask.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Cold 1 M HCl (2 x 20 mL) to remove excess triethylamine.
-
Saturated aqueous NaHCO₃ solution (20 mL) to neutralize any remaining acid.
-
Brine (20 mL) to remove the bulk of the water from the organic layer.[6]
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-decyl mesylate.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-decyl mesylate as a colorless to pale yellow oil.
Caption: Purification workflow for 2-decyl mesylate.
Product Characterization
The identity and purity of the final product, 2-decyl mesylate, should be confirmed using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic sulfonate ester stretching frequencies.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Safety and Handling
Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance that reacts vigorously and exothermically with water.[12][13][14][15][16] It is imperative to handle this reagent with extreme caution in a well-ventilated fume hood.[12][13]
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene).[12]
-
Safety goggles and a face shield.[12]
-
A chemical-resistant lab coat or apron.[12]
Spill and Emergency Response:
-
Small spills: Absorb with an inert material like vermiculite and dispose of as hazardous waste.[12]
-
Large spills: Evacuate the area and follow established procedures for hazardous chemical cleanup.[12]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13][16]
Storage:
-
Store methanesulfonyl chloride in a cool, dry place away from moisture, in a tightly sealed, corrosion-resistant container.[12][15]
Waste Disposal
All chemical waste, including residual reagents, reaction mixtures, and contaminated materials, should be disposed of in accordance with local, state, and federal regulations. Organic waste should be collected in a designated, labeled container. Aqueous waste should be neutralized before disposal.
Conclusion
The mesylation of 2-decanol is a robust and reliable method for the activation of a secondary alcohol. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can confidently and efficiently synthesize 2-decyl mesylate, a versatile intermediate for a wide range of subsequent chemical transformations. The principles and techniques described herein are broadly applicable to the mesylation of other alcohols, making this a valuable addition to the synthetic chemist's toolkit.
References
-
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]
-
Organic Chemistry. (2021, September 16). Adding Mesylate Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
- R. K. Crossland and K. L. Servis. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry, 35(9), 3195-3196.
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates [Video]. Retrieved from [Link]
- P. R. Kumar, S. Baskaran, and V. G. Chandrashekar. (2004). Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. Synthesis, 2004(12), 1958-1962.
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
Reddit. (2019, November 15). Aqueous workup for mesylates. Retrieved from [Link]
- H. Togo, S. Iida, and M. Yokoyama. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 7(10), 727-730.
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates [Video]. Retrieved from [Link]
-
Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]
- Google Patents. (n.d.). JP2000219669A - Sulfonylation of alcohol.
-
Erowid. (n.d.). Synthesis of Mesylates From Alcohols. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? [Request PDF]. Retrieved from [Link]
-
ASFC Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (2013, October 21). Preparation of mesylates and tosylates | Organic chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems?. Retrieved from [Link]
-
Reddit. (2025, November 28). Formation of Mesylate Salts and avoiding Alkylmesylates. Retrieved from [Link]
-
Chemistry World. (2020, July 30). Questioning European policy on alkyl mesylate impurities | Opinion. Retrieved from [Link]
-
ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. reddit.com [reddit.com]
- 12. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 13. lobachemie.com [lobachemie.com]
- 14. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. actylislab.com [actylislab.com]
Synthesis of 2-Azidodecane via Nucleophilic Substitution of 2-Decanol 2-Methanesulfonate with Sodium Azide: An In-depth Guide
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 2-azidodecane, a valuable chemical intermediate, through the bimolecular nucleophilic substitution (SN2) reaction of 2-decanol 2-methanesulfonate with sodium azide. The document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, critical safety considerations for handling azides, and methods for product purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable and well-documented method for the preparation of secondary alkyl azides.
Introduction: The Synthetic Utility of Alkyl Azides
Alkyl azides are versatile and highly valuable functional groups in organic synthesis. Their utility stems from their ability to be readily transformed into a variety of other nitrogen-containing functionalities, most notably amines, through mild reduction. The conversion of an alcohol to an azide is a common synthetic strategy, often proceeding through a two-step sequence involving the activation of the hydroxyl group followed by nucleophilic displacement with an azide salt.
This application note focuses on the conversion of a secondary alcohol, 2-decanol, to its corresponding azide. Direct displacement of the hydroxyl group is not feasible as it is a poor leaving group.[1] Therefore, it is first converted to a methanesulfonate (mesylate) ester. The mesylate group is an excellent leaving group due to the resonance stabilization of the resulting mesylate anion, facilitating its displacement by a nucleophile.[2] The subsequent reaction with sodium azide (NaN₃) proceeds via an SN2 mechanism, which is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group.[3][4] A key stereochemical outcome of the SN2 reaction is the inversion of configuration at the stereocenter.[5][6]
Reaction Mechanism and Stereochemistry
The overall transformation from 2-decanol to 2-azidodecane involves two distinct steps:
Step 1: Mesylation of 2-Decanol
The hydroxyl group of 2-decanol is converted into a good leaving group by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[7][8] The base neutralizes the HCl generated during the reaction.
Step 2: Nucleophilic Substitution with Sodium Azide
The resulting this compound is then treated with sodium azide. The azide anion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the mesylate group. This is a concerted, single-step process where the carbon-azide bond forms simultaneously as the carbon-mesylate bond breaks.[4] This reaction proceeds with an inversion of stereochemistry at the C2 position.[9] For example, if the starting material is (R)-2-decanol, the final product will be (S)-2-azidodecane.
Figure 1: SN2 reaction mechanism.
Experimental Protocol
This protocol details the synthesis of 2-azidodecane starting from 2-decanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Decanol | Reagent | Sigma-Aldrich |
| Methanesulfonyl Chloride (MsCl) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Azide (NaN₃) | Reagent grade, ≥99% | Sigma-Aldrich |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | --- |
| Brine (Saturated NaCl) | Aqueous Solution | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
Step-by-Step Procedure
Part A: Synthesis of this compound
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-decanol (1 eq.) and anhydrous dichloromethane (DCM, 10 vol).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.[7]
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.[7]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.
-
Quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. This intermediate is often used in the next step without further purification.
Part B: Synthesis of 2-Azidodecane
-
In a separate flame-dried, round-bottom flask, dissolve the crude this compound (1 eq.) in anhydrous dimethylformamide (DMF, 10 vol).
-
Add sodium azide (1.5-2.0 eq.) to the solution.[10]
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.[11]
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash them sequentially with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-azidodecane can be purified by vacuum distillation or column chromatography on silica gel.
Figure 2: Experimental workflow for the synthesis of 2-azidodecane.
Safety Precautions
Sodium azide is a highly toxic and potentially explosive compound. [12][13] Strict adherence to safety protocols is mandatory.
-
Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[14][15] It can cause a rapid drop in blood pressure, headache, dizziness, and in severe cases, death.[12]
-
Explosion Hazard: While solid sodium azide is relatively stable, it can form highly explosive heavy metal azides upon contact with metals such as lead, copper, mercury, and their salts.[14][15] Avoid using metal spatulas for handling solid sodium azide.[12] It can also form the highly toxic and explosive hydrazoic acid (HN₃) upon contact with strong acids.[12]
-
Personal Protective Equipment (PPE): Always handle sodium azide in a well-ventilated chemical fume hood.[13] Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[14]
-
Waste Disposal: All waste containing sodium azide must be treated as hazardous waste and disposed of according to institutional guidelines.[16] Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[15]
-
Spill Cleanup: In case of a spill, evacuate the area and follow established institutional procedures for hazardous material cleanup.[13]
Characterization of 2-Azidodecane
The final product should be characterized to confirm its identity and purity.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2100 cm⁻¹ is characteristic of the azide asymmetric stretching vibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show a characteristic shift for the proton on the carbon bearing the azide group.
-
¹³C NMR will show a corresponding downfield shift for the carbon atom attached to the azide functionality.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-azidodecane (C₁₀H₂₁N₃).
Conclusion
The conversion of 2-decanol to 2-azidodecane via its mesylate intermediate is a robust and reliable synthetic route. The procedure outlined in this application note, when performed with the appropriate safety precautions, provides an efficient method for the preparation of this valuable chemical intermediate. The SN2 nature of the azide displacement ensures a predictable stereochemical outcome, which is a critical consideration in many synthetic applications, particularly in the development of chiral pharmaceuticals.
References
-
Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, Princeton University.
-
Sodium Azide NaN3. Division of Research Safety, University of Illinois.
-
Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center.
-
Sodium Azide. Environment, Health & Safety, University of Michigan.
-
Sodium Azide. Yale Environmental Health & Safety.
-
Microwave assisted fast and clean conversion of mesylate to azide: Synthesis of (lS,2R/IR,2S)-1-azido-2-carbocyclic amines as immediate precursors to versatile 1,2-cis-diamines. Indian Journal of Chemistry - Section B.
-
Technical Support Center: Work-up Procedures for Benzyl Azide Reactions. Benchchem.
-
Alkyl azide synthesis by azidonation, hydroazidation or substitution. Organic Chemistry Portal.
-
A practical one-pot synthesis of azides directly from alcohols. Journal of Chemical Sciences.
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. The Chemistry Notes.
-
Microwave assisted fast and clean conversion of mesylate to azide: synthesis of (1S,2R/1R,2S)-1-azido-2-carbocyclic amines as immediate precursors to versatile 1,2-cis-diamines. CSIR-NCL Library, Pune.
-
Alcohols in SN1 and SN2 Reactions. Chemistry Steps.
-
sodium azide. Organic Syntheses Procedure.
-
Mechanism and Stereochemistry of SN2 Reactions with Practice Problems. Chemistry Steps.
-
7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I.
-
A Mild and Clean Synthesis of Alkyl Azides from Alkyl Halides Mediated by Poly(4-vinylpyridine)-Supported Sodium Azide Under Nonaqueous Conditions. ResearchGate.
-
Application Notes and Protocols: Synthesis of Sodium Azide via Sodium Amide. Benchchem.
-
Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group, University of Pittsburgh.
-
Process for the preparation of organic azides. Google Patents.
-
74: Stereochemistry of SN2 mechanism. YouTube.
-
A Simple One-Pot Procedure for the Direct Conversion of Alcohols into Azides Using TsIm. ResearchGate.
-
The SN2 Reaction Mechanism. Master Organic Chemistry.
-
Azide Synthesis. Professor Steven V. Ley Research Group, University of Cambridge.
-
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Nanyang Technological University.
-
Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols.
-
Preparation method of organic azide. Google Patents.
-
Alcohol to Mesylate using MsCl, base. Organic Synthesis.
-
Azide synthesis by diazotransfer. Organic Chemistry Portal.
-
advanced SN2 reaction practice. YouTube.
-
Preparation of mesylates and tosylates (video). Khan Academy.
-
Alcohol to Mesylate. Common Conditions.
-
Tosylates And Mesylates. Master Organic Chemistry.
-
Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. National Institutes of Health.
-
Problem forming sugar azide. Sciencemadness.org.
-
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. MDPI.
-
Purification and characterization of two aldehyde dehydrogenases from Pseudomonas aeruginosa. PubMed.
-
Purification and characterization of two alpha-keto ester reductases from Streptomyces thermocyaneoviolaceus IFO 14271. PubMed.
-
Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Mahidol University.
-
2-Decanol. PubChem, National Institutes of Health.
-
Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction. Organic & Biomolecular Chemistry (RSC Publishing).
-
Purification and Characterization of Two Forms of N-acetylglucosaminidase From Candida Albicans Showing Widely Different Outer Chain Glycosylation. PubMed.
-
Purification and characterization of two endoglucanases from Melanocarpus sp. MTCC 3922.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 5. library.ncl.res.in [library.ncl.res.in]
- 6. m.youtube.com [m.youtube.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Khan Academy [khanacademy.org]
- 9. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sciencemadness Discussion Board - Problem forming sugar azide - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. uthsc.edu [uthsc.edu]
Navigating the Complexities of Solvent Effects: A Deep Dive into the Solvolysis of 2-Decanol 2-Methanesulfonate
Abstract
This comprehensive application note provides an in-depth exploration of the profound influence of solvent choice on the reaction pathways and product distributions in the solvolysis of 2-decanol 2-methanesulfonate. As a secondary alkyl sulfonate, this substrate stands at a mechanistic crossroads, susceptible to a competitive interplay between unimolecular (SN1, E1) and bimolecular (SN2, E2) reactions. Understanding and controlling these pathways is paramount for synthetic chemists and drug development professionals aiming for specific, high-yield outcomes. This guide elucidates the theoretical underpinnings of solvent effects and provides detailed, field-proven protocols for the synthesis of the starting mesylate, conducting solvolysis reactions under varied solvent conditions, and robust analytical methodologies for product quantification and characterization.
Introduction: The Mechanistic Tightrope of Secondary Substrates
The solvolysis of a secondary alkyl sulfonate, such as this compound (2-decyl mesylate), serves as a classic and instructive model for demonstrating the delicate balance between competing substitution and elimination reactions. The methanesulfonate group is an excellent leaving group, readily departing to form a carbocation intermediate in polar, non-nucleophilic solvents, or being displaced in a concerted fashion by a nucleophilic solvent.
The reaction conditions, particularly the choice of solvent, are a key factor in determining the predominant reaction pathway.[1] The four possible reactions—SN1, SN2, E1, and E2—can be broadly grouped into two main pathways: those proceeding through a carbocation intermediate (SN1/E1) and those that are concerted (SN2/E2).[1]
-
SN1/E1 Pathway: Favored by polar protic solvents (e.g., water, alcohols) that can stabilize the carbocation intermediate and the departing leaving group through hydrogen bonding.[2][3] These reactions are typically favored in neutral or weakly basic/nucleophilic conditions.[1]
-
SN2/E2 Pathway: Favored by polar aprotic solvents (e.g., acetone, DMSO) and the presence of strong nucleophiles or bases.[4][5] For secondary substrates, a strong, non-bulky nucleophile in a polar aprotic solvent will favor the SN2 reaction, while a strong, sterically hindered base will promote the E2 pathway.[4][6]
This guide will systematically explore how to manipulate these pathways through judicious solvent selection.
Synthesis of the Starting Material: this compound
A reliable and high-purity source of the starting mesylate is crucial for obtaining reproducible kinetic and product distribution data. The following protocol is a robust method for the synthesis of this compound from 2-decanol.
Protocol 2.1: Synthesis of this compound
Objective: To prepare this compound from 2-decanol with high purity.
Materials:
-
2-Decanol
-
Methanesulfonyl chloride (MsCl), distilled
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
Ice water
-
1 M Hydrochloric acid (HCl), cold
-
Saturated sodium bicarbonate (NaHCO₃) solution, cold
-
Saturated sodium chloride (brine) solution, cold
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-decanol in anhydrous DCM (approximately 0.2 M solution). Add 1.5 equivalents of triethylamine to the solution. Cool the flask to 0 °C in an ice bath.
-
Mesylation: Slowly add 1.1 equivalents of methanesulfonyl chloride to the stirred solution via a dropping funnel over 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with ice water, cold 1 M HCl, cold saturated NaHCO₃, and finally, cold saturated brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. .
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent solvolysis studies.[7] If necessary, further purification can be achieved by flash column chromatography on silica gel.
Note: The use of triethylamine is to neutralize the HCl generated during the reaction. Performing the reaction at low temperatures minimizes potential side reactions, including elimination.[7]
Investigating Solvent Effects on Solvolysis: Experimental Design
To systematically evaluate the impact of the solvent on the reaction of this compound, a series of parallel experiments should be conducted in a range of solvents with varying polarities and nucleophilicities.
Diagram 3.1: Experimental Workflow for Solvent Effect Analysis
Caption: Workflow for studying solvent effects on this compound solvolysis.
Protocol 3.1: General Procedure for Solvolysis Reactions
Objective: To determine the rate and product distribution of the solvolysis of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., ethanol/water mixtures, acetic acid, acetone, trifluoroethanol)
-
Constant temperature bath
-
Small volume reaction vials with screw caps
-
Internal standard (for quantitative analysis, e.g., undecane)
-
Quenching solution (e.g., ice-cold water or saturated NaHCO₃)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: Prepare stock solutions of this compound and an internal standard in a suitable solvent (e.g., acetone).
-
Solvent Equilibration: Place sealed reaction vials containing the desired solvolysis solvent into a constant temperature bath and allow them to equilibrate to the target temperature (e.g., 50 °C).
-
Reaction Initiation: To initiate the reaction, inject a small aliquot of the substrate stock solution into each pre-heated solvent vial.
-
Time Points: At predetermined time intervals, remove a vial from the bath and quench the reaction by adding an excess of ice-cold water or saturated NaHCO₃ solution.
-
Extraction: Extract the organic products from the quenched reaction mixture with a suitable solvent (e.g., diethyl ether).
-
Analysis: Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products (substitution and elimination) relative to the internal standard.
Expected Outcomes and Mechanistic Interpretation
The choice of solvent will have a dramatic effect on both the reaction rate and the ratio of substitution to elimination products.
Table 4.1: Predicted Product Distribution in Various Solvents
| Solvent System | Solvent Type | Expected Major Pathway(s) | Predicted Major Product(s) |
| 80% Ethanol / 20% Water | Polar Protic | SN1 / E1 | 2-Ethoxydecane, 2-Decanol, Decenes |
| Glacial Acetic Acid | Polar Protic | SN1 | 2-Decyl acetate |
| Acetone with NaN₃ | Polar Aprotic | SN2 | 2-Azidodecane |
| tert-Butanol with KOtBu | Polar Protic, Bulky Base | E2 | 1-Decene (major), 2-Decenes |
Diagram 4.1: Competing Reaction Pathwaysdot
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [erowid.org]
Application Notes & Protocols: Strategic Protection of 2-Decanol in Syntheses Involving Methanesulfonate Intermediates
Introduction: Navigating Reactivity in Complex Syntheses
In the intricate landscape of multi-step organic synthesis, the strategic management of functional groups is paramount to achieving the desired molecular architecture. Alcohols, ubiquitous and versatile functional groups, often require temporary masking or "protection" to prevent unwanted side reactions while other parts of a molecule are being manipulated.[1][2][3] This is particularly true for secondary alcohols, such as 2-decanol, whose hydroxyl group can act as a nucleophile or a proton source, interfering with strongly basic reagents (e.g., Grignards) or subsequent transformations.
A common strategy to enhance the reactivity of an alcohol is to convert its hydroxyl group into an excellent leaving group. The formation of a methanesulfonate (mesylate) ester is a prime example of such an activation.[4][5] However, this introduces a critical challenge: how does one selectively activate a specific alcohol in a poly-hydroxylated molecule, or perform other chemical transformations, without prematurely or non-selectively converting the 2-decanol moiety into its highly reactive mesylate?
This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for implementing robust protecting group strategies for 2-decanol. We will explore the principles behind selecting appropriate protecting groups, provide field-proven, step-by-step protocols for their application and removal, and illustrate their strategic deployment in synthetic routes that involve the formation or reaction of methanesulfonate intermediates.
The Chemistry of 2-Decanol and its Methanesulfonate Ester
The Substrate: 2-Decanol
2-Decanol is a secondary alcohol featuring a hydroxyl group on the second carbon of a ten-carbon aliphatic chain.[6] Its reactivity is characteristic of secondary alcohols: it can be oxidized, act as a nucleophile, or undergo elimination reactions under acidic conditions. Its lone pairs on the oxygen atom make it nucleophilic, while the hydroxyl proton is weakly acidic.
The Activated Intermediate: 2-Decanol 2-Methanesulfonate
The hydroxyl group of an alcohol is a poor leaving group (OH⁻). To facilitate nucleophilic substitution reactions, it must first be converted into a better leaving group. Methanesulfonyl chloride (MsCl) is commonly used for this activation.[7] In the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine, 2-decanol reacts with MsCl to form this compound (2-decyl mesylate).[5][8][]
The resulting methanesulfonate anion (CH₃SO₃⁻) is an exceptionally stable, non-nucleophilic species, making it an excellent leaving group. The carbon to which it is attached becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions or elimination in E2 reactions.[4] This high reactivity underscores the necessity of protecting the 2-decanol hydroxyl group when its conversion to a mesylate is not the intended immediate step.
Core Strategy: The Protect-React-Deprotect Workflow
The fundamental approach involves three key stages:
-
Protection: The hydroxyl group of 2-decanol is converted into a stable, non-reactive derivative.
-
Transformation: Chemical reactions are performed on other parts of the molecule. This could include the selective mesylation of another alcohol.
-
Deprotection: The protecting group is selectively removed to regenerate the free hydroxyl group of 2-decanol.
The choice of protecting group is dictated by its ability to withstand the conditions of the subsequent transformation step while being removable under conditions that do not affect the rest of the molecule—a concept known as orthogonality .
Caption: General workflow for a protecting group strategy.
Protecting Group Selection and Protocols
We will focus on two of the most reliable and widely used protecting groups for alcohols: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether. These two groups offer orthogonal deprotection pathways, providing significant flexibility in synthetic design.
tert-Butyldimethylsilyl (TBDMS) Ether
The TBDMS group is a sterically hindered silyl ether, prized for its ease of installation, general stability to a wide range of non-acidic and non-fluoride conditions, and clean removal.[10] It is particularly stable toward basic conditions, oxidation, and many organometallic reagents.[11]
Rationale for Selection: The TBDMS group is stable under the basic conditions (e.g., triethylamine) required for mesylation, making it an excellent choice when another alcohol in the molecule needs to be activated with MsCl.
-
Objective: To convert the hydroxyl group of 2-decanol into a TBDMS ether.
-
Materials:
-
2-Decanol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 2-decanol, TBDMSCl, and imidazole in anhydrous DMF.
-
Stir the reaction mixture at room temperature. For a hindered secondary alcohol like 2-decanol, the reaction may require 12-24 hours. Gentle heating (e.g., 40 °C) can accelerate the process.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine to remove residual DMF and imidazole.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected 2-decanol.
-
Caption: Simplified mechanism of TBDMS protection.
-
Objective: To cleave the TBDMS ether and regenerate the alcohol.
-
Materials:
-
TBDMS-protected 2-decanol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol product by flash column chromatography if necessary.
-
Benzyl (Bn) Ether
The benzyl ether is an extremely robust protecting group, stable to a wide variety of acidic, basic, and organometallic conditions.[12][13] Its key advantage is its unique deprotection method: catalytic hydrogenolysis, a mild and highly selective process.[14][15]
Rationale for Selection: The exceptional stability of the Bn group makes it suitable for lengthy synthetic sequences with harsh reaction conditions. Its removal by hydrogenation is orthogonal to the fluoride-based removal of silyl ethers, allowing for selective deprotection in molecules containing both types of protecting groups.
-
Objective: To convert the hydroxyl group of 2-decanol into a benzyl ether.
-
Materials:
-
2-Decanol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (BnBr, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere, suspend NaH in anhydrous THF in a flame-dried flask equipped with a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 2-decanol in anhydrous THF dropwise to the NaH suspension. (Caution: Hydrogen gas is evolved).
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the pure benzyl-protected 2-decanol.
-
Caption: Williamson ether synthesis for benzyl protection.
-
Objective: To cleave the benzyl ether and regenerate the alcohol.
-
Materials:
-
Benzyl-protected 2-decanol (1.0 eq)
-
Palladium on carbon (Pd/C, 10% w/w, ~5-10 mol%)
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., ethanol).
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere. (Caution: Pd/C can be pyrophoric).
-
Securely seal the reaction vessel. Evacuate the vessel and backfill with hydrogen gas. Repeat this purge cycle 2-3 times.
-
Maintain a positive pressure of hydrogen (a balloon is often sufficient for lab scale) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 2-decanol, which is often pure enough for subsequent steps.
-
Data Presentation: Stability and Orthogonality
The success of a synthetic strategy hinges on the differential stability of the protecting groups. The following table summarizes the stability of the unprotected and protected 2-decanol under common reaction conditions, particularly those relevant to syntheses involving mesylates.
| Condition / Reagent | Unprotected -OH | TBDMS-Protected | Bn-Protected | Rationale / Outcome |
| Mesylation | ||||
| MsCl, Et₃N, CH₂Cl₂ | Reactive | Stable | Stable | Unprotected -OH forms a mesylate. Protected groups are unaffected. |
| Deprotection | ||||
| TBAF, THF | Stable | Cleaved | Stable | TBDMS is specifically cleaved by fluoride. |
| H₂, Pd/C, EtOH | Stable | Stable | Cleaved | Benzyl group is specifically cleaved by hydrogenolysis. |
| General Reagents | ||||
| Strong Base (e.g., n-BuLi) | Reactive (Deprotonated) | Stable | Stable | Protecting groups prevent interference from the acidic proton. |
| Aqueous Acid (e.g., 1M HCl) | Stable | Labile | Stable | TBDMS ethers can be cleaved by acid, though less readily than TMS ethers.[16] |
| Oxidizing Agents (e.g., PCC) | Reactive (Oxidized) | Stable | Stable [12] | Protecting groups prevent oxidation of the alcohol. |
Illustrative Synthetic Scenario
Consider the challenge of synthesizing Molecule C from Diol A , which contains both a primary and a secondary alcohol (the 2-decanol moiety). The goal is to selectively displace the primary alcohol with a nucleophile (Nu⁻) via a mesylate intermediate, leaving the secondary alcohol untouched.
Caption: Strategic vs. non-strategic approach to selective functionalization.
The Strategic Approach (Top Pathway):
-
Protection: React Diol A with TBDMSCl and imidazole. Due to sterics, the primary alcohol may react faster, but conditions can be optimized to protect the secondary alcohol or both, followed by selective deprotection of the primary if needed. For this strategy, we assume selective protection of the secondary alcohol is achieved or that both are protected and the primary is selectively deprotected. Let's simplify and assume we protect the secondary alcohol, yielding Intermediate B .
-
Activation & Substitution: Treat Intermediate B with MsCl and Et₃N. The free primary alcohol is selectively converted to its mesylate. Subsequent reaction with a sodium salt of a nucleophile (NaNu) displaces the primary mesylate. The TBDMS-protected secondary alcohol is unaffected.
-
Deprotection: Treat the resulting product with TBAF to cleave the TBDMS ether, yielding the final target Molecule C with high purity.
The Incorrect Approach (Bottom Pathway): Without protection, treating Diol A with MsCl would result in a non-selective reaction, producing a mixture of the primary mesylate, the secondary mesylate, and the di-mesylated product, leading to a complex mixture of substitution products and low yield of the desired molecule.
Conclusion and Best Practices
The methanesulfonate group is a powerful tool for activating alcohols for substitution, but its high reactivity necessitates careful planning in complex syntheses. By employing robust and orthogonal protecting groups like TBDMS and benzyl ethers, chemists can effectively mask the 2-decanol hydroxyl group, enabling precise and selective transformations elsewhere in the molecule.
Key Takeaways:
-
Assess Orthogonality: Always choose a protecting group that is stable to the upcoming reaction conditions and can be removed without affecting the newly installed functionality.
-
TBDMS Ethers: Ideal for protection when subsequent steps involve basic, organometallic, or oxidative reagents. Removed with fluoride.
-
Benzyl Ethers: Offer superior stability for harsh or multi-step sequences. Removed by catalytic hydrogenolysis, which is compatible with most functional groups except for alkenes and alkynes.
-
Monitor Reactions: Always use TLC or another appropriate analytical technique to monitor the progress of both protection and deprotection steps to ensure complete conversion and avoid side reactions.
By integrating these strategies and protocols, researchers can confidently navigate the synthetic challenges posed by multifunctional molecules, ensuring efficient and high-yielding pathways to their desired targets.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Ganesh, M., & Dattatri, A. (2014). Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Retrieved from [Link]
-
Boons, G. J., & Hale, K. J. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. Retrieved from [Link]
-
Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 33(12), 1697-1700. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Patel, B., & Patel, P. (2018). Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering. Retrieved from [Link]
-
Zhang, Q., et al. (2014). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis, 47(01), 55-64. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Organic letters, 10(10), 1947-1950. Retrieved from [Link]
-
Chemik Co., Ltd. (n.d.). Understanding the Role of Methanesulfonate Derivatives in Synthesis. Retrieved from [Link]
-
Baumann, W. J., & Mangold, H. K. (1964). Reactions of Aliphatic Methanesulfonates. I. Syntheses of Long-chain Glyceryl-(1) Ethers. The Journal of Organic Chemistry, 29(10), 3055-3057. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved from [Link]
-
Binnemans, K., & Jones, P. T. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry, 26, 7306-7344. Retrieved from [Link]
-
Ramakrishna, K., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. American Journal of Analytical Chemistry, 2, 1-9. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-decanol. Retrieved from [Link]
- Google Patents. (n.d.). CN102791680B - Process for preparation of alkyl methanesulfonate solution.
-
Teasdale, A., et al. (2010). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 14(4), 999-1007. Retrieved from [Link]
Sources
- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. CN102791680B - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 8. This compound | CAS: 156575-41-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Application Note: Large-Scale Synthesis of 2-Decanol Methanesulfonate
Introduction and Strategic Importance
2-Decanol methanesulfonate, also known as sec-decyl mesylate, is a pivotal intermediate in advanced organic synthesis. Its primary utility lies in its function as an excellent alkylating agent, where the methanesulfonate ("mesylate") group serves as a highly effective leaving group in nucleophilic substitution (SN2) reactions.[1][2] This property allows for the precise introduction of the 10-carbon sec-decyl moiety into a wide range of molecular scaffolds. In the pharmaceutical and specialty chemical industries, such intermediates are critical for building complex molecules where specific lipophilic side chains are required to modulate biological activity or material properties.
The conversion of a poorly reactive hydroxyl group in 2-decanol into a reactive mesylate is a fundamental and enabling transformation.[2] However, transitioning this synthesis from a laboratory benchtop to a large-scale production environment introduces significant challenges related to reaction control, thermal management, purification, and safety. This document provides a comprehensive, field-proven guide for researchers, chemists, and process development professionals on the robust and scalable synthesis of 2-decanol methanesulfonate, emphasizing safety, efficiency, and analytical validation.
Reaction Principle and Mechanistic Considerations
The synthesis of 2-decanol methanesulfonate is achieved via the sulfonylation of 2-decanol with methanesulfonyl chloride (MsCl). The reaction requires a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or pyridine, to neutralize the hydrogen chloride (HCl) generated in situ.
Reaction Scheme: C₁₀H₂₂O + CH₃SO₂Cl + (C₂H₅)₃N → C₁₁H₂₄O₃S + (C₂H₅)₃N·HCl
The mechanism proceeds through a nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of methanesulfonyl chloride. The subsequent elimination of the chloride ion and deprotonation of the oxonium intermediate by the base yields the final sulfonate ester.[2] It is critical to note that this reaction preserves the stereochemistry at the alcohol's chiral center.[2]
A potential side reaction is the formation of the corresponding alkyl chloride, though this is less common with methanesulfonyl chloride compared to other sulfonyl chlorides.[3] The choice of base and solvent, along with strict temperature control, is paramount to minimizing this and other side reactions.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of 2-decanol. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay, adhering to all institutional and governmental safety regulations.
Materials and Equipment
| Reagent/Material | Grade | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Decanol | ≥98% | 1120-06-5 | 158.28 | 1.00 kg | 1.00 |
| Methanesulfonyl Chloride (MsCl) | ≥99% | 124-63-0 | 114.55 | 800 g (554 mL) | 1.10 |
| Triethylamine (TEA) | ≥99%, dried | 121-44-8 | 101.19 | 960 g (1.32 L) | 1.50 |
| Dichloromethane (DCM) | Anhydrous | 75-09-2 | 84.93 | 10.0 L | - |
| Hydrochloric Acid (1M aq.) | Reagent | 7647-01-0 | - | ~2.0 L | - |
| Sodium Bicarbonate (Sat. aq.) | Reagent | 144-55-8 | - | ~2.0 L | - |
| Brine (Sat. aq. NaCl) | Reagent | 7647-14-5 | - | ~2.0 L | - |
| Anhydrous Magnesium Sulfate | Reagent | 7487-88-9 | - | ~500 g | - |
Equipment:
-
20 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
-
1 L pressure-equalizing dropping funnel.
-
Circulating chiller/heater for reactor temperature control.
-
Large-scale separatory funnel (20 L) or extraction vessel.
-
Rotary evaporator with a suitably sized flask (≥10 L).
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, and a chemical-resistant apron or lab coat.[4][5]
Step-by-Step Procedure
-
Reactor Setup & Inerting: Assemble the 20 L reactor system and ensure all glassware is oven-dried and free of moisture. Purge the reactor with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Charging Reactants: Charge the reactor with 2-decanol (1.00 kg, 6.32 mol) and anhydrous dichloromethane (10.0 L). Begin stirring to ensure complete dissolution.
-
Cooling: Cool the reactor contents to 0 °C using the circulating chiller. It is crucial to maintain this temperature during the addition of reagents.
-
Base Addition: Add triethylamine (960 g, 9.48 mol) to the stirred solution. A slight exotherm may be observed. Ensure the temperature remains below 5 °C.
-
Methanesulfonyl Chloride Addition (Critical Step): Charge the dropping funnel with methanesulfonyl chloride (800 g, 6.98 mol). Add the MsCl dropwise to the reaction mixture over a period of 60-90 minutes. Causality: This slow, controlled addition is essential to manage the highly exothermic nature of the reaction and prevent temperature spikes that could lead to side product formation and potential runaway conditions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours.[6] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting alcohol is consumed.
-
Aqueous Work-up & Quenching:
-
Once the reaction is complete, slowly add 2 L of cold deionized water to quench the reaction.
-
Transfer the entire mixture to a 20 L separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 1 L): To remove excess triethylamine as its hydrochloride salt.
-
Saturated NaHCO₃ solution (2 x 1 L): To neutralize any remaining acid.
-
Brine (1 x 1 L): To reduce the solubility of organic material in the aqueous phase and aid in layer separation.[7] Trustworthiness: Each wash is a critical purification step. Check the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic.
-
-
-
Drying and Solvent Removal:
-
Drain the dichloromethane layer into a suitable container and add anhydrous magnesium sulfate (~500 g). Stir for 30 minutes to remove residual water.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. Be cautious not to overheat the product.
-
-
Product Isolation: The final product, 2-decanol methanesulfonate, should be obtained as a colorless to pale yellow oil. The expected yield is typically >95%.
Visualization of Workflows
Overall Synthetic Workflow
A clear, logical progression from starting materials to the final product is essential for process safety and reproducibility.
Caption: High-level workflow for the synthesis of 2-decanol methanesulfonate.
Aqueous Work-up Decision Logic
The work-up phase is critical for removing impurities and isolating a clean product.
Caption: Decision tree for the sequential aqueous work-up protocol.
Safety and Environmental Health Considerations
The large-scale synthesis of sulfonate esters requires stringent adherence to safety protocols.
-
Methanesulfonyl Chloride (MsCl): This reagent is highly corrosive, toxic, and reacts violently with water.[4][5] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.[8][9] All transfers and additions must be performed in a closed system or a highly efficient fume hood. Emergency showers and eyewash stations must be readily accessible.[4][9]
-
Triethylamine (TEA): Flammable liquid and vapor. It is corrosive and can cause severe skin and eye damage. Handle in a well-ventilated area.
-
Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.
-
Emergency Response:
-
MsCl Spills: For small spills, absorb with an inert material like vermiculite and place in a sealed container for hazardous waste disposal.[4] For large spills, evacuate the area and follow established hazardous material cleanup procedures. Do not use water on a neat MsCl spill.
-
Personal Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[8][9] If inhaled, move to fresh air immediately.[5][8]
-
-
Waste Disposal: The aqueous washes will contain triethylamine hydrochloride and salts. The organic waste will contain DCM. All waste streams must be collected and disposed of in accordance with local, state, and federal regulations.
Analytical Quality Control
To ensure the final product meets the required specifications, a suite of analytical tests must be performed.
| Technique | Purpose | Expected Results for 2-Decanol Methanesulfonate |
| ¹H NMR | Structural Confirmation & Purity | δ ~3.0 ppm (s, 3H, -SO₂CH₃) , δ ~4.8 ppm (m, 1H, -CH-O-), δ ~1.3 ppm (m, ~15H, alkyl chain), δ ~0.9 ppm (t, 3H, terminal -CH₃). Absence of 2-decanol signals (e.g., -CH-OH proton at ~3.8 ppm). |
| ¹³C NMR | Structural Confirmation | δ ~38 ppm (-SO₂CH₃) , δ ~80 ppm (-CH-O-), various signals for the decyl chain carbons. |
| FT-IR | Functional Group Identification | Strong, characteristic S=O stretches at ~1350 cm⁻¹ (asymmetric) and ~1175 cm⁻¹ (symmetric). Absence of broad O-H stretch from starting alcohol (~3300 cm⁻¹). |
| HPLC/GC | Purity Assessment | A single major peak corresponding to the product, with purity typically >95%. Used to quantify any residual 2-decanol. |
Analytical Workflow Diagram
Caption: Standard analytical workflow for product characterization and release.
References
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). METHANESULFONYL CHLORIDE. CAMEO Chemicals.
- Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
- Central Drug House (P) Ltd. (n.d.). Methane Sulphonyl Chloride MATERIAL SAFETY DATA SHEET.
- Actylis Lab Solutions. (2010, June 10). Methane sulphonyl chloride MSDS.
- Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.
- Taylor & Francis eBooks. (2008). Production of Alkanesulfonates and Related Compounds (High-Molecular-Weight Sulfonates). In Handbook of Detergents, Part F. CRC Press.
- ResearchGate. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
- Reddit. (2019, November 15). Aqueous workup for mesylates. r/Chempros.
- Organic-Chemistry.org. (n.d.). Alcohol to Mesylate - Common Conditions.
- BenchChem. (2025). A Comparative Analysis of Sulfonate Esters as Alkylating Agents: A Guide for Researchers.
- Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 4. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. reddit.com [reddit.com]
- 8. lobachemie.com [lobachemie.com]
- 9. actylislab.com [actylislab.com]
Application Note: A Guide to Stereospecific Synthesis Using Chiral 2-Decanol 2-Methanesulfonate
Abstract
This comprehensive guide details the principles and protocols for stereospecific synthesis utilizing chiral 2-decanol 2-methanesulfonate. Chiral secondary alcohols and their derivatives are foundational building blocks in the pharmaceutical and fine chemical industries, where precise control of stereochemistry is paramount for biological activity and efficacy.[1][2] This document provides an in-depth exploration of the conversion of a chiral alcohol to a reactive sulfonate ester and its subsequent use in a classic bimolecular nucleophilic substitution (SN2) reaction, which proceeds with complete inversion of stereochemistry. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale to empower effective experimental design and troubleshooting.
Introduction: The Imperative of Chirality and the Role of Sulfonates
In modern organic synthesis, the ability to control the three-dimensional arrangement of atoms is not merely an academic exercise but a critical necessity, particularly in drug development.[2] Many pharmaceuticals derive their therapeutic effect from a single enantiomer, while the other may be inactive or even harmful. Chiral secondary alcohols are versatile intermediates in the synthesis of these complex molecules.[3][4]
However, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group for nucleophilic substitution reactions because its conjugate acid, water, has a pKa of ~15.7, making the hydroxide ion (HO⁻) a relatively strong base.[5] To facilitate these crucial transformations, the hydroxyl group must be converted into a more stable leaving group. Sulfonate esters, such as methanesulfonates (mesylates), are ideal for this purpose. The mesylate anion is the conjugate base of the strong acid methanesulfonic acid (pKa ~ -1.9), making it an excellent leaving group that readily departs during substitution.[6]
The conversion of a chiral alcohol like (R)- or (S)-2-decanol to its corresponding mesylate occurs at the oxygen atom, leaving the stereochemistry at the chiral carbon center untouched.[5] This chiral mesylate then becomes a powerful electrophile for SN2 reactions. The SN2 mechanism is inherently stereospecific; the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack"), forcing an inversion of the carbon's stereochemical configuration, often referred to as a Walden inversion.[7][8] This predictable and complete inversion allows chemists to precisely control the stereochemical outcome, transforming an alcohol of one configuration into a product of the opposite configuration.
Strategic Overview: From Prochiral Ketone to Inverted Product
The overall synthetic strategy involves a three-stage process that ensures high enantiomeric purity at each step. This workflow is a cornerstone of modern asymmetric synthesis.
Diagram 1: High-level workflow for stereospecific synthesis.
Experimental Protocols
This section provides detailed, step-by-step protocols for each stage of the synthesis.
Protocol 1: Asymmetric Synthesis of (R)-2-Decanol
The synthesis of the enantiopure starting material is critical. While enzymatic kinetic resolution is a valid method, it suffers from a maximum theoretical yield of 50%.[9] Therefore, the asymmetric reduction of the prochiral ketone, 2-decanone, using an alcohol dehydrogenase (ADH) is preferred as it allows for a theoretical yield of up to 100%.[9][10]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Decanone | ≥98% | Standard Vendor | Prochiral substrate |
| Alcohol Dehydrogenase (ADH) | Lyophilized Powder | Specialty Vendor | e.g., ADH from Stenotrophomonas maltophilia |
| NADP⁺/NADPH | ≥95% | Standard Vendor | Cofactor |
| Isopropanol (IPA) | Anhydrous | Standard Vendor | Co-substrate for cofactor regeneration |
| Tris-HCl Buffer | pH 7.5, 100 mM | Lab-prepared | Reaction medium |
| Ethyl Acetate | HPLC Grade | Standard Vendor | Extraction solvent |
| Anhydrous Magnesium Sulfate | Reagent Grade | Standard Vendor | Drying agent |
| Chiral GC or HPLC Column | - | Specialty Vendor | For enantiomeric excess (ee) determination |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 50 mg of ADH and 10 mg of NADP⁺ in 100 mL of 100 mM Tris-HCl buffer (pH 7.5).
-
Co-substrate Addition: Add 20 mL of isopropanol to the buffer solution. This serves as the hydride source to regenerate the NADPH cofactor in situ.[2]
-
Substrate Addition: Add 1.56 g (10 mmol) of 2-decanone to the mixture. Due to the low aqueous solubility of 2-decanone, vigorous stirring is essential.[9]
-
Incubation: Seal the flask and stir the mixture at 30°C for 24-48 hours. Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.
-
Workup: Once the reaction is complete, extract the aqueous mixture three times with 100 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude (R)-2-decanol.
-
Purification & Analysis: Purify the crude alcohol by flash column chromatography (e.g., silica gel, 10:1 Hexanes:Ethyl Acetate). Determine the enantiomeric excess (ee) of the purified product using chiral GC or HPLC. An ee of >99% is desired.
Protocol 2: Synthesis of (R)-2-Decyl Methanesulfonate
This protocol converts the chiral alcohol into a highly reactive electrophile for the subsequent SN2 reaction. The procedure must be carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-2-Decanol | >99% ee | From Protocol 1 | Chiral substrate |
| Dichloromethane (DCM) | Anhydrous | Standard Vendor | Reaction solvent |
| Triethylamine (TEA) | Anhydrous | Standard Vendor | Base (HCl scavenger) |
| Methanesulfonyl Chloride (MsCl) | ≥99% | Standard Vendor | Activating agent |
| Saturated NaHCO₃ Solution | Lab-prepared | - | For aqueous quench |
| Brine | Lab-prepared | - | For washing |
Procedure
-
Reaction Setup: Dissolve 1.58 g (10 mmol) of (R)-2-decanol and 2.1 mL (15 mmol, 1.5 equiv) of triethylamine in 50 mL of anhydrous dichloromethane in a flame-dried, three-neck flask under a nitrogen atmosphere. Cool the flask to 0°C in an ice bath.
-
Mesyl Chloride Addition: Add 0.85 mL (11 mmol, 1.1 equiv) of methanesulfonyl chloride dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5°C. The formation of triethylammonium chloride precipitate is typically observed.
-
Reaction: Allow the mixture to stir at 0°C for 2 hours. The reaction does not involve the chiral carbon, thus preserving its configuration.[5]
-
Quenching: Slowly add 30 mL of saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with 20 mL of DCM.
-
Washing: Combine the organic layers and wash sequentially with 30 mL of 1 M HCl, 30 mL of water, and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting (R)-2-decyl methanesulfonate is often used in the next step without further purification.
Protocol 3: Stereospecific SN2 Reaction with Sodium Azide
This protocol demonstrates the core principle of stereospecific inversion. The azide nucleophile attacks the chiral center, displacing the mesylate leaving group and inverting the stereochemistry from (R) to (S).
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-2-Decyl Methanesulfonate | Crude | From Protocol 2 | Electrophile |
| Sodium Azide (NaN₃) | ≥99% | Standard Vendor | Nucleophile (Caution: Highly Toxic) |
| Dimethylformamide (DMF) | Anhydrous | Standard Vendor | Polar aprotic solvent |
| Diethyl Ether | Reagent Grade | Standard Vendor | Extraction solvent |
| Deionized Water | - | - | For workup |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude (R)-2-decyl methanesulfonate (approx. 10 mmol) and 1.95 g (30 mmol, 3.0 equiv) of sodium azide in 40 mL of anhydrous DMF.
-
Reaction: Heat the mixture to 60°C and stir for 12-18 hours. A polar aprotic solvent like DMF is used because it solvates the cation (Na⁺) but not the anion (N₃⁻), leaving the nucleophile "naked" and highly reactive, which favors the SN2 pathway.[11]
-
Workup: Cool the reaction to room temperature and pour it into 150 mL of deionized water. Extract the aqueous mixture three times with 75 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash three times with 50 mL of water to remove residual DMF, followed by one wash with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to yield crude (S)-2-azidodecane.
-
Purification & Analysis: Purify the product by flash column chromatography. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy (azide stretch ~2100 cm⁻¹). Confirm the inversion of stereochemistry and determine the enantiomeric excess by chiral GC/HPLC analysis.
Mechanistic Deep Dive: The SN2 Transition State
The stereospecificity of the SN2 reaction is a direct consequence of its concerted mechanism, where bond-forming and bond-breaking occur simultaneously. The nucleophile must approach the electrophilic carbon from the backside relative to the leaving group to minimize steric repulsion and allow for effective orbital overlap between the nucleophile's HOMO and the C-Lg σ* antibonding orbital. This leads to a trigonal bipyramidal transition state where the three non-reacting substituents on the carbon are planar.[6][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Byproducts in 2-Decanol Methanesulfonate Reactions
Welcome to the technical support center for reactions involving 2-decanol methanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we will delve into the common challenges and byproducts encountered during the synthesis and subsequent reactions of 2-decanol methanesulfonate, providing you with actionable troubleshooting strategies and a deeper understanding of the underlying chemical principles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the preparation and use of 2-decanol methanesulfonate. Each issue is presented with potential causes and step-by-step solutions to get your experiment back on track.
Issue 1: Incomplete Conversion of 2-Decanol to 2-Decanol Methanesulfonate
Symptoms:
-
Presence of starting material (2-decanol) in the crude reaction mixture, as observed by TLC, GC-MS, or NMR.
-
Lower than expected yield of the desired mesylate.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Reagents | The stoichiometry of methanesulfonyl chloride (MsCl) and the base (e.g., triethylamine, pyridine) is critical. An insufficient amount of either will lead to incomplete reaction. | Ensure at least 1.1 to 1.5 equivalents of both MsCl and the base are used relative to 2-decanol. The excess helps to drive the reaction to completion and neutralize the HCl byproduct. |
| Base Strength | The base must be strong enough to effectively scavenge the HCl generated during the reaction. Weaker bases may not be sufficient. | Triethylamine (TEA) or pyridine are commonly used and are generally effective. For more sensitive substrates, a hindered base like diisopropylethylamine (DIPEA) can be beneficial. |
| Reaction Temperature | Mesylation is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. However, if the reaction is sluggish, the temperature may be too low. | Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or another suitable analytical technique. |
| Moisture Contamination | Methanesulfonyl chloride is highly reactive towards water. Any moisture in the solvent, glassware, or starting materials will consume the reagent, leading to lower yields. | Use anhydrous solvents and dry glassware. If necessary, dry the 2-decanol by azeotropic distillation with toluene or by using a drying agent. |
Issue 2: Formation of 2-Chlorodecane During Mesylation
Symptoms:
-
Identification of 2-chlorodecane as a significant byproduct by GC-MS or NMR.
-
This is more common when using methanesulfonyl chloride (MsCl) as the mesylating agent.[1]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Chloride Ion Nucleophilicity | The chloride ion (Cl⁻) generated from MsCl can act as a nucleophile and displace the newly formed mesylate group, especially if the mesylate is slow to precipitate or crystallize. This is an in-situ SN2 reaction.[1][2] | Use Methanesulfonic Anhydride: Methanesulfonic anhydride ((MeSO₂)₂O) can be used as an alternative to MsCl. This reagent does not produce chloride ions, thus eliminating the possibility of forming the alkyl chloride byproduct.[1] |
| Solvent Effects | Polar aprotic solvents like dichloromethane (DCM) can stabilize the transition state of the SN2 reaction, potentially favoring the formation of 2-chlorodecane. | Consider using a less polar solvent such as diethyl ether (Et₂O) if the solubility of the starting materials allows.[3] |
Issue 3: Competing Elimination Reactions (Formation of Decenes)
Symptoms:
-
Detection of decene isomers (e.g., 1-decene, 2-decene) in the product mixture.
-
This is a common issue when reacting 2-decanol methanesulfonate with a nucleophile/base.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Strongly Basic Nucleophiles | Many strong nucleophiles are also strong bases. For a secondary substrate like 2-decanol methanesulfonate, a strong base will promote the E2 elimination pathway, competing with the desired SN2 substitution.[4][5] | Select a Less Basic Nucleophile: If possible, choose a nucleophile that is less basic but still sufficiently reactive for the desired substitution. For example, azide (N₃⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases.[4] |
| Sterically Hindered Nucleophiles/Bases | Bulky bases strongly favor elimination over substitution because they have difficulty accessing the carbon atom for a backside attack (SN2) but can easily abstract a proton from a less hindered position.[4] | Use a smaller, less sterically hindered nucleophile if substitution is the desired outcome. |
| Reaction Temperature | Higher temperatures generally favor elimination reactions over substitution reactions.[4] | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Solvent Choice | The choice of solvent can influence the SN2/E2 competition.[6] | For SN2 reactions, polar aprotic solvents like DMSO, DMF, or acetone are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[5] |
Issue 4: Racemization or Inversion of Stereochemistry
Symptoms:
-
Loss of stereochemical purity at the C2 position of the product when starting with an enantiomerically pure 2-decanol.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| SN1 Pathway Competition | For secondary substrates, there can be competition between SN1 and SN2 pathways. The SN1 mechanism proceeds through a planar carbocation intermediate, which leads to racemization.[7][8][9] | Promote SN2 Conditions: To favor the SN2 mechanism, which proceeds with inversion of configuration, use a high concentration of a good, non-bulky nucleophile in a polar aprotic solvent.[10] Avoid conditions that favor carbocation formation, such as polar protic solvents and weak nucleophiles. |
| In-situ Racemization during Mesylation | In some cases, if the mesylate is unstable, it can ionize to form a carbocation, which can then be attacked by the alcohol, leading to racemization before the subsequent reaction.[2] | Perform the mesylation at low temperatures and use the crude mesylate immediately in the next step to minimize the risk of decomposition or ionization. |
II. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to convert 2-decanol to a mesylate before performing a substitution reaction?
The hydroxyl group (-OH) of an alcohol is a poor leaving group because hydroxide (HO⁻) is a strong base.[7][11] To facilitate nucleophilic substitution, the -OH group must be converted into a good leaving group. Mesylates (-OMs) are excellent leaving groups because the negative charge is stabilized by resonance over the sulfonyl group, making the mesylate anion a very weak base.[9][12] This conversion allows for reactions to occur under milder conditions and with a wider range of nucleophiles.[7]
Q2: What is the expected stereochemical outcome of a reaction with 2-decanol methanesulfonate?
The formation of the mesylate itself proceeds with retention of configuration at the stereocenter because the C-O bond of the alcohol is not broken during this step.[8][11] The subsequent reaction of the mesylate with a nucleophile will typically proceed via an SN2 mechanism, which results in an inversion of configuration at the C2 position.[9] However, as discussed in the troubleshooting section, competing SN1 reactions can lead to racemization.
Q3: How can I purify my 2-decanol methanesulfonate?
2-decanol methanesulfonate is often used crude in the subsequent step due to its potential instability. If purification is necessary, it can typically be achieved by flash column chromatography on silica gel using a non-polar solvent system (e.g., hexanes/ethyl acetate). However, care should be taken as prolonged exposure to silica gel, which is slightly acidic, can cause decomposition. Alternatively, recrystallization from a suitable solvent can be attempted if the product is a solid.
Q4: Are there alternatives to mesylation for activating the hydroxyl group of 2-decanol?
Yes, several other methods can be used to activate the hydroxyl group. Common alternatives include:
-
Tosylation: Using p-toluenesulfonyl chloride (TsCl) to form a tosylate (-OTs), which is also an excellent leaving group.[7]
-
Triflation: Using trifluoromethanesulfonyl chloride (TfCl) or triflic anhydride (Tf₂O) to form a triflate (-OTf), which is an even better leaving group than mesylates and tosylates.[13]
-
Conversion to Alkyl Halides: Using reagents like PBr₃ or SOCl₂ to convert the alcohol to the corresponding alkyl bromide or chloride.[7]
III. Reaction Pathways and Byproduct Formation
The following diagrams illustrate the key reaction pathways involved in the synthesis and subsequent reactions of 2-decanol methanesulfonate.
Diagram 1: Synthesis of 2-Decanol Methanesulfonate and Formation of 2-Chlorodecane Byproduct
Caption: Synthesis of 2-decanol methanesulfonate and the potential SN2 side reaction leading to 2-chlorodecane.
Diagram 2: Competing SN2 and E2 Pathways
Caption: Competition between SN2 and E2 reactions for 2-decanol methanesulfonate.
IV. References
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohols in Substitution Reactions with Tons of Practice Problems. Retrieved from [Link]
-
Reddit. (2023). Mesylation and Tosylation. r/OrganicChemistry. Retrieved from [Link]
-
Bentley, T. W., & Llewellyn, G. (1990). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2, (8), 1267-1273.
-
ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Reactions of Alcohols. Retrieved from [Link]
-
Jack Westin. (n.d.). Alcohols Important Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
van der Heijden, H., et al. (2011). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 76(22), 9449-9461.
-
Chemistry LibreTexts. (2021). Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]
-
Pennington, R. (2015). E2 vs Sn2. YouTube. Retrieved from [Link]
-
Finetech Industry Limited. (n.d.). 2-Decanol 2-Methanesulfonate. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS10. Leaving Group Formation. Retrieved from [Link]
-
LibreTexts. (2023). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Retrieved from [Link]
Sources
- 1. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. leah4sci.com [leah4sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. jackwestin.com [jackwestin.com]
- 13. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
Technical Support Center: Optimizing Reaction Conditions for 2-Decanol Mesylation
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the successful mesylation of 2-decanol. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory, ensuring robust and reproducible outcomes.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental principles and common questions regarding the mesylation of secondary alcohols like 2-decanol.
Q1: What is the primary purpose of mesylating 2-decanol?
The hydroxyl (-OH) group in alcohols is a poor leaving group because hydroxide (HO⁻) is a strong base.[1][2][3] Mesylation converts the 2-decanol's hydroxyl group into a methanesulfonate ester, commonly known as a mesylate (-OMs). The resulting mesylate anion (CH₃SO₃⁻) is an excellent leaving group due to the stability conferred by resonance delocalization of the negative charge across the three oxygen atoms.[4][5] This transformation is crucial for facilitating subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions, as the mesylate is readily displaced by a wide range of nucleophiles.[1][3]
Q2: What are the critical reagents for this reaction, and what are their roles?
The mesylation of an alcohol involves three key components:
-
The Substrate: 2-decanol, the secondary alcohol to be modified.
-
The Mesylating Agent: Typically methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O). This reagent provides the methanesulfonyl group.
-
The Base: A non-nucleophilic amine base, such as triethylamine (Et₃N or TEA), diisopropylethylamine (DIPEA), or pyridine. The base neutralizes the hydrochloric acid (HCl) or methanesulfonic acid (MsOH) byproduct generated during the reaction, driving the equilibrium towards the product.[4][6]
Q3: Should I use methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O)?
The choice between MsCl and Ms₂O depends on the sensitivity of your substrate and the desired reaction outcome.
-
Methanesulfonyl Chloride (MsCl): This is the most common and cost-effective reagent.[7] It is highly reactive and generally provides good yields.[7] However, a significant drawback is the potential for a side reaction where the chloride ion (Cl⁻) byproduct acts as a nucleophile, displacing the newly formed mesylate to yield the corresponding alkyl chloride (2-chlorodecane).[6][8] This is particularly problematic for substrates that can form stable carbocations (e.g., benzylic or allylic alcohols) or under conditions that favor Sₙ1 reactions.[8]
-
Methanesulfonic Anhydride (Ms₂O): This reagent is often preferred for cleaner reactions.[9] Since it does not generate chloride ions, it completely avoids the formation of the alkyl chloride byproduct.[6][10][11] Ms₂O is generally recommended for sensitive substrates or when the purity of the final mesylate is critical. However, it may not be suitable for mesylating certain unsaturated alcohols.[10][11]
Q4: How do I select the optimal base and solvent for the mesylation of 2-decanol?
The selection of base and solvent is critical for maximizing yield and minimizing side reactions.
-
Base Selection: A sterically hindered, non-nucleophilic amine base is ideal.
-
Triethylamine (Et₃N) and Diisopropylethylamine (DIPEA) are excellent choices. They are strong enough to scavenge the acid byproduct but are too bulky to compete with the alcohol as a nucleophile and attack the sulfonyl center.[12][13]
-
Pyridine can also be used and may act as both a base and a solvent.[4][6] However, it is a weaker base than Et₃N and can sometimes form reactive intermediates that lead to side products.
-
-
Solvent Selection: The solvent should be aprotic and inert to the reaction conditions.
-
Dichloromethane (DCM) is the most common and preferred solvent due to its excellent solvating properties for the reagents and its low boiling point, which simplifies removal during workup.[6][12]
-
Toluene is another suitable aprotic solvent.[12]
-
Using a less polar solvent can be advantageous if you suspect Sₙ1-type side reactions are occurring, as it can disfavor the formation of charged intermediates.[8]
-
Section 2: Optimized Experimental Protocol for 2-Decanol Mesylation
This protocol provides a reliable starting point for the mesylation of 2-decanol using methanesulfonyl chloride.
Materials and Reagents:
-
2-decanol
-
Methanesulfonyl chloride (MsCl), freshly distilled if from a previously opened container[14]
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl), chilled
-
Saturated sodium bicarbonate (NaHCO₃) solution, chilled
-
Saturated sodium chloride (Brine) solution, chilled
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and argon/nitrogen inlet
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-decanol (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Mesylating Agent Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise via a dropping funnel over 10-15 minutes. Maintain the internal temperature at 0 °C. A precipitate of triethylammonium chloride may form.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-decanol spot is consumed (typically 1-4 hours). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.[12]
-
Quenching & Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with chilled water, chilled 1 M HCl (to remove excess triethylamine), chilled saturated NaHCO₃ solution (to remove residual acid), and finally, chilled brine.[15][16]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) at a low temperature (<30 °C) to yield the crude 2-decyl mesylate, often as a pale-yellow oil.[12][14]
-
Purification (if necessary): The crude product is often used directly in the next step. If purification is required, be aware that mesylates can be sensitive. Column chromatography on silica gel can be performed, but prolonged exposure should be avoided. Use a non-polar eluent system (e.g., hexanes/ethyl acetate).
Section 3: Troubleshooting Guide
This Q&A section addresses specific experimental problems, their probable causes, and validated solutions.
Q: My reaction shows a very low yield of the desired 2-decyl mesylate. What went wrong?
A: Probable Causes & Solutions:
-
Degraded Reagents: Methanesulfonyl chloride is highly sensitive to moisture.[10] If an old or improperly stored bottle was used, it may have hydrolyzed, reducing its effective concentration.
-
Solution: Use a fresh bottle of MsCl or distill the reagent from phosphorus pentoxide before use.[14] Ensure your base (Et₃N) and solvent (DCM) are anhydrous.
-
-
Inadequate Temperature Control: Adding MsCl at room temperature can lead to side reactions and decomposition, lowering the yield.
-
Solution: Strictly maintain the reaction temperature at 0 °C or below during the addition of MsCl.
-
-
Premature Work-up: The reaction may be slower than anticipated.
-
Solution: Monitor the reaction closely by TLC. If starting material persists after the standard time, allow the reaction to stir longer at 0 °C or warm to room temperature for a defined period.[12]
-
Q: TLC analysis shows a significant amount of unreacted 2-decanol even after several hours. How can I drive the reaction to completion?
A: Probable Causes & Solutions:
-
Insufficient Reagents: The stoichiometry may be off, or one of the reagents may have been consumed by moisture.
-
Solution: Ensure you are using a slight excess of both the mesylating agent (1.1–1.2 eq.) and the base (1.5 eq.).[12] Consider adding a second small portion of MsCl and base if the reaction has stalled, but be cautious of adding too much excess.
-
-
Formation of Sulfene Intermediate: With certain bases, MsCl can be deprotonated to form a highly reactive intermediate called sulfene, which can then polymerize or react with other species instead of the alcohol.[2][17] This is more likely with stronger bases than pyridine.[17]
-
Solution: Ensure dropwise addition of MsCl to the solution of the alcohol and base. This maintains a low concentration of MsCl, favoring reaction with the alcohol over sulfene formation.
-
Q: I've isolated my product, but characterization (e.g., Mass Spec) suggests the presence of 2-chlorodecane. How did this happen and how can I prevent it?
A: Probable Cause & Solution:
-
Cause: This is a classic side reaction when using MsCl. The triethylammonium chloride salt generated in the reaction provides a source of nucleophilic chloride ions. These ions can attack the carbon bearing the newly formed mesylate group via an Sₙ2 reaction, displacing it to form 2-chlorodecane.[6]
-
Solution:
-
Use Methanesulfonic Anhydride (Ms₂O): The most effective way to prevent this side reaction is to switch your mesylating agent to Ms₂O, as it does not produce chloride ions.[6][10][11]
-
Maintain Low Temperatures: Keeping the reaction cold (0 °C or below) minimizes the rate of this unwanted Sₙ2 displacement.
-
Minimize Reaction Time: Do not let the reaction stir for an unnecessarily long time after the starting material has been consumed, as this provides more opportunity for the side reaction to occur.
-
Q: My starting 2-decanol was enantiomerically pure, but the subsequent product from the mesylate shows racemization. What is the cause?
A: Probable Cause & Solution:
-
Cause: The mesylation step itself should proceed with retention of stereochemistry because the C-O bond of the alcohol is not broken.[1][4] Racemization likely occurs if reaction conditions promote an Sₙ1 pathway, either during the mesylation or in a subsequent reaction. This could happen if a stable secondary carbocation is formed.
-
Solution:
-
Strictly Non-Acidic Conditions: Ensure the reaction is not acidic. The presence of excess acid could protonate the hydroxyl group, leading to water loss and carbocation formation. Using an adequate amount of base is critical.
-
Use a Non-Polar Solvent: Sₙ1 reactions are favored by polar solvents that can stabilize the carbocation intermediate. Switching from DCM to a less polar solvent like toluene or diethyl ether might suppress this pathway.
-
Control Subsequent Steps: Ensure the work-up and any subsequent nucleophilic substitution reactions are performed under conditions that strongly favor an Sₙ2 mechanism (strong nucleophile, polar aprotic solvent).[2]
-
Section 4: Data Summary & Visualizations
Table 1: Recommended Reaction Parameters for 2-Decanol Mesylation
| Parameter | Recommended Reagent/Condition | Rationale & Key Considerations |
| Substrate | 2-decanol | Secondary alcohol, moderately hindered. |
| Mesylating Agent | Methanesulfonyl Chloride (MsCl) | Cost-effective and reactive. Use 1.1–1.2 equivalents. |
| Methanesulfonic Anhydride (Ms₂O) | Preferred for high purity; avoids chlorinated byproducts. Use 1.1–1.2 eq.[6][10] | |
| Base | Triethylamine (Et₃N) or DIPEA | Non-nucleophilic, effectively scavenges acid. Use 1.5 equivalents.[12] |
| Solvent | Dichloromethane (DCM), Anhydrous | Excellent solubility for reagents, inert.[12] |
| Temperature | 0 °C | Critical for minimizing side reactions like alkyl chloride formation.[12] |
| Reaction Time | 1–4 hours | Monitor by TLC to avoid prolonged reaction times that encourage side products. |
Diagrams
Caption: General mechanism for the mesylation of an alcohol using MsCl and a base.
Caption: A workflow for troubleshooting common issues in mesylation reactions.
References
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
Horiazon Chemical. (n.d.). Mastering Mesylation: A Guide to Methanesulfonic Anhydride. Retrieved from [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanesulfonic anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Rate and product studies in the solvolyses of methanesulfonic anhydride and a comparison with methanesulfonyl chloride solvolyses. Retrieved from [Link]
-
Reddit. (2019, November 15). Aqueous workup for mesylates. r/Chempros. Retrieved from [Link]
-
Horiazon Chemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Retrieved from [Link]
-
Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates. YouTube. Retrieved from [Link]
-
Reddit. (2025, April 25). Mesylation and Tosylation. r/OrganicChemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the mesylation of 5-hexen-1-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
-
Proprep. (n.d.). Discuss the process and application of mesylation in organic synthesis as a method for alcohol protection. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]
-
ChemTalk. (n.d.). Alcohol Reactions. Retrieved from [Link]
-
Semantic Scholar. (1985). Solvent effects on reaction rates. Retrieved from [Link]
-
George Greco Goucher Chemistry. (2015, September 5). 03 23 Mesylates and Tosylates. YouTube. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 7. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 8. reddit.com [reddit.com]
- 9. nbinno.com [nbinno.com]
- 10. Methanesulfonic anhydride:a protective reagent_Chemicalbook [chemicalbook.com]
- 11. Methanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. youtube.com [youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. reddit.com [reddit.com]
- 16. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Removal of Methanesulfonic Acid from Reaction Mixtures
Welcome to the technical support guide for handling methanesulfonic acid (MSA) in your reaction workups. As a strong, non-volatile, and non-oxidizing organic acid, MSA is a versatile catalyst in many reactions, including esterifications and Boc-deprotections.[1][2] However, its high acidity and miscibility with water can present challenges during product purification.[1] This guide provides in-depth, field-proven answers and troubleshooting protocols to help you efficiently remove MSA and isolate your desired product with high purity.
Part 1: Frequently Asked Questions about MSA
This section addresses fundamental questions about MSA's properties, which are crucial for designing an effective removal strategy.
Q1: What are the key properties of methanesulfonic acid (MSA) that influence its removal?
A1: Understanding the physicochemical properties of MSA is the first step toward its effective removal.
Causality: MSA is a strong organic acid with a very low pKa, meaning it will exist almost entirely as the methanesulfonate anion in any neutral or basic aqueous solution.[2][3] This, combined with its high water solubility and low volatility, dictates the most effective removal strategies.[1] Unlike acids like HCl, which can be partially removed by evaporation, MSA will remain in your reaction flask.[2]
Table 1: Key Physicochemical Properties of Methanesulfonic Acid (MSA)
| Property | Value | Significance for Removal Strategy |
| pKa | -1.9 to -2.6[1] | Extremely acidic. Easily deprotonated by weak bases (e.g., NaHCO₃) to form a water-soluble salt. |
| Boiling Point | 167 °C @ 10 mmHg[1] | Non-volatile under standard rotary evaporation conditions. Removal by distillation is not feasible for most organic products. |
| Solubility | Miscible with water, alcohol, ether.[1][2] | Highly soluble in aqueous solutions, making basic aqueous washes a primary removal method. |
| Insoluble in alkanes; slightly soluble in toluene/benzene.[1][2][3] | Allows for extraction of nonpolar organic products into an alkane-based solvent, leaving the MSA salt in the aqueous phase. | |
| Form | Liquid at room temperature (m.p. 17-20 °C)[1] | Easy to handle as a reagent, but can be difficult to separate from other liquid products without chemical modification (i.e., salt formation). |
Q2: I'm performing a Boc-deprotection. Why can't I just evaporate the MSA with the solvent?
A2: You cannot remove MSA by standard evaporation due to its very low vapor pressure.[2]
Expertise & Experience: A common misconception is that all acidic catalysts can be removed by evaporation. While volatile acids like trifluoroacetic acid (TFA) can often be removed in vacuo, MSA's high boiling point means it will remain as a non-volatile residue along with your product.[4] Attempting to remove it by applying high heat and vacuum may lead to product decomposition long before the MSA is removed. The most reliable method post-Boc deprotection is to neutralize the MSA and remove the resulting salt.
Part 2: Choosing Your Removal Strategy
The optimal strategy for removing MSA depends on the stability and solubility of your desired product. This section will guide you through the decision-making process.
Q3: How do I choose the best method to remove MSA from my specific reaction?
A3: The choice hinges on your product's properties. The following decision tree can guide your selection.
Authoritative Grounding: The stability of your target molecule to acidic or basic conditions is the most critical factor. For instance, base-sensitive functional groups (like esters prone to hydrolysis) require a different approach than robust, base-stable compounds.[5] Similarly, the solubility of your product will determine whether liquid-liquid extraction, precipitation, or solid-phase scavenging is most appropriate.
Caption: Decision tree for selecting an MSA removal method.
Part 3: In-Depth Protocols and Troubleshooting
This section provides detailed, step-by-step procedures for the most common MSA removal techniques, along with solutions to problems you may encounter.
Method 1: Aqueous Workup (Basic Wash)
This is the most frequently used and generally most effective method for removing MSA.
Q4: What is the standard protocol for removing MSA with a basic wash?
A4: The protocol involves neutralizing the acidic MSA to form a water-soluble methanesulfonate salt, which is then extracted into an aqueous layer.
Trustworthiness: This self-validating protocol includes a pH check to ensure complete neutralization of the acid.
Experimental Protocol: Standard Basic Wash
-
Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This ensures your product remains in the organic phase.
-
Neutralization & Extraction: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃).
-
Causality: These weak bases are strong enough to deprotonate the highly acidic MSA (pKa ~-2) but are less likely to hydrolyze sensitive functional groups like esters compared to strong bases (e.g., NaOH).[5] The resulting sodium methanesulfonate is highly water-soluble and will partition into the aqueous layer.
-
-
Mixing: Stopper the funnel and invert it gently, venting frequently to release CO₂ pressure generated from the acid-base reaction. Do not shake vigorously, as this can lead to emulsion formation.[6]
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Verification: Check the pH of the aqueous layer with pH paper. It should be neutral or slightly basic (pH 7-8). If it is still acidic, repeat the wash with fresh basic solution.[5]
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine).
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate the purified product.[5]
Troubleshooting: Aqueous Workup
A5: Emulsion formation is a common problem, especially when using chlorinated solvents or when fine solids are present.[8][9] Here are several techniques to break an emulsion, from least to most invasive.
Expertise & Experience: Do not discard your emulsified mixture. The product is often trapped within this layer. Patience and systematic troubleshooting can usually resolve the issue.
Table 2: Troubleshooting Emulsion Formation
| Technique | Description | When to Use |
| Patience | Let the separatory funnel stand undisturbed for 15-30 minutes.[10] | The first step for any weak or moderate emulsion. |
| Gentle Swirling | Gently swirl the funnel or stir the emulsion with a glass rod.[10] | To help coalesce small droplets without introducing more energy. |
| Add Brine (Saturated NaCl) | Add a significant volume of brine to the funnel and gently rock it. This increases the ionic strength of the aqueous phase, forcing separation.[6][7][8] | The most common and effective method for most emulsions. |
| Filter through Celite® | Filter the entire mixture through a pad of Celite® or glass wool.[6][7][8] | Highly effective for emulsions caused by suspended solids.[8] The filter aid breaks up the physical stabilization at the interface. |
| Change Solvent | Add a small amount of a different organic solvent to alter the polarity.[6][10] | When other methods fail. For example, adding some THF can sometimes help break up stubborn emulsions. |
| Centrifugation | If available, centrifuging the mixture can force the separation of the layers.[6] | A good option for small-scale, persistent emulsions. |
Method 2: Scavenger Resins
This method is ideal for products that are sensitive to aqueous conditions, highly water-soluble, or when a non-extractive technique is preferred.
Q6: When and how should I use a scavenger resin to remove MSA?
A6: Use a basic scavenger resin when your product cannot tolerate an aqueous workup. These are solid-supported bases that react with and bind the MSA, allowing for its removal by simple filtration.[11][12]
Causality: Scavenger resins, such as aminomethylated polystyrene or silica-based amines, contain basic functional groups that neutralize the MSA.[13] Because the base is immobilized on a solid support, the resulting methanesulfonate salt is also bound to the resin. This prevents it from contaminating your product, and the entire complex is removed by filtration.[11][13]
Caption: Workflow for MSA removal using a scavenger resin.
Experimental Protocol: Acid Scavenging with a Basic Resin
-
Choose a Resin: Select a basic scavenger resin. Common choices include aminomethyl polystyrene (low swelling) or macroporous polyamine resins (high capacity).[14][15]
-
Determine Equivalents: Calculate the moles of MSA used in your reaction. Add the scavenger resin in a 2-4 fold molar excess.
-
Expertise & Experience: Using a significant excess ensures a fast and complete reaction, driving the scavenging to completion. The cost of the resin is often offset by the time saved and purity gained.
-
-
Scavenging: Add the resin to your reaction mixture (dissolved in a suitable solvent like DCM, THF, or MeCN). Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 16 hours, depending on the resin and substrate.[15]
-
Monitor: You can monitor the removal of MSA by taking small aliquots of the solution (after filtering off the resin) and spotting them on a TLC plate stained with a pH indicator.
-
Isolation: Once the scavenging is complete, filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and concentrate the solvent to yield the purified product.
Troubleshooting: Scavenger Resins
A7: Incomplete scavenging can be due to several factors, including poor solvent choice, insufficient resin, or resin deactivation.
-
Solvent Choice: The resin must swell properly for the reaction to be efficient.[12] Polystyrene-based resins swell well in solvents like THF and DCM but poorly in alcohols or water. If your reaction solvent is not ideal, consider a solvent exchange before adding the resin.[15]
-
Insufficient Equivalents: If the capacity of your resin is lower than specified or if other acidic species are present, you may need to add more resin.
-
Product Binding: In rare cases, the product itself may have some affinity for the resin. Ensure you wash the filtered resin thoroughly with solvent to recover all of your product. If product loss is significant, this method may not be suitable.
Part 4: Alternative and Specialized Methods
Q8: Are there other methods for removing MSA, such as precipitation or chromatography?
A8: Yes, while less common, precipitation and chromatography are viable options in specific scenarios.
-
Precipitation/Crystallization: If your desired product is a solid and is insoluble in the reaction solvent after neutralization, you can remove MSA by precipitating your product. After the reaction, add a base (e.g., triethylamine) to neutralize the MSA.[5] Then, add an anti-solvent to precipitate your product, leaving the triethylammonium methanesulfonate salt in solution. Alternatively, if the product is a salt (e.g., a hydrochloride salt), it may be possible to crystallize it directly from the MSA-containing solution, though this is less common.
-
Chromatography: Direct chromatographic removal of the highly polar and acidic MSA on standard silica gel is challenging. However, it is possible.
-
Reverse-Phase HPLC: Can be used to separate MSA from less polar products.[16]
-
Ion-Exchange Chromatography: Using an anion-exchange column is a highly effective but more specialized way to capture the methanesulfonate anion.[5][17]
-
Supercritical Fluid Chromatography (SFC): MSA has been evaluated as an additive in SFC, indicating its compatibility with this technique for separating certain compounds.[18]
-
References
-
PubChem. (n.d.). Methanesulfonic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Frontier, A. (2026). Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with extractions. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]
-
ResearchGate. (2024). Methanesulfonic acid neutralisation? Retrieved from [Link]
- Google Patents. (2022). BR112021026617A2 - Process for separating anhydrous methanesulfonic acid from a reaction mixture.
-
ResearchGate. (2024). Methanesulfonic acid in chiral supercritical fluid chromatography: the quest for perfect peaks and the trials of resolution. Retrieved from [Link]
- Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
-
ANASPEC. (n.d.). Resins with Functional Groups as Scavengers. Retrieved from [Link]
-
ResearchGate. (2021). How do I remove a homogeneous catalyst (MSA) after my esterification reaction? Retrieved from [Link]
- Google Patents. (n.d.). WO2022216774A1 - Method for removing so3 and ch4 from mixtures which contain methan sulfonic acid.
- Google Patents. (n.d.). US5589691A - Process for recovery and recycle of methanesulfonic acid and phosphorous acid.
-
Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYLSULFONIC ACID. Retrieved from [Link]
-
ACS Publications. (n.d.). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry. Retrieved from [Link]
-
SpringerLink. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Methanesulfonic Acid. Retrieved from [Link]
-
Google APIs. (n.d.). The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. Retrieved from [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]
-
Biotage. (2014). Metal Scavenger User Guide. Retrieved from [Link]
-
NIH. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Retrieved from [Link]
-
Canftech. (2023). Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Retrieved from [Link]
-
OUCI. (n.d.). Methanesulfonic Acid (MSA) in Hydrometallurgy. Retrieved from [Link]
- Google Patents. (n.d.). CN1061048C - Method for recovering and recycling methanesulfonic acid and phosphorous acid.
-
Scirp.org. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry. Retrieved from [Link]
-
Keller & Bohacek GmbH & Co. KG. (n.d.). Acidic cleaners. Retrieved from [Link]
- Google Patents. (n.d.). US5468394A - Precipitation and separation of salts, scale salts, and norm contaminant salts from saline waters and saline solutions.
Sources
- 1. Methanesulfonic acid CAS#: 75-75-2 [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. Methanesulfonic Acid | CH4O3S | CID 6395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Workup [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 12. Scavenger resin - Wikipedia [en.wikipedia.org]
- 13. glycopep.com [glycopep.com]
- 14. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 15. scirp.org [scirp.org]
- 16. Methanesulfonic Acid | SIELC Technologies [sielc.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedure for 2-Decanol 2-Methanesulfonate Reactions
Welcome to the technical support guide for the work-up of 2-decanol 2-methanesulfonate. The conversion of an alcohol to a methanesulfonate (mesylate) is a fundamental transformation in organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (mesylate).[1] However, the success of this reaction hinges on a meticulous work-up procedure. The reagents involved are highly reactive, and the desired product can be susceptible to side reactions if not handled correctly.
This guide is structured to provide not just a protocol, but a deep understanding of the causality behind each step. We will explore common pitfalls, troubleshoot unexpected outcomes, and answer frequently asked questions to empower you to achieve consistent and high-purity results.
Section 1: Foundational Principles of the Mesylation Work-up
The primary goal of the work-up is to isolate the desired this compound from a complex mixture containing unreacted starting materials, the amine base, acidic byproducts, and excess methanesulfonyl chloride (MsCl). The entire strategy is built around manipulating the solubility of these components to effect a clean separation.
-
The Product: this compound is a non-polar, "greasy" molecule, making it highly soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) and insoluble in water.[2]
-
The Reagents & Byproducts:
-
Methanesulfonyl Chloride (MsCl): Highly reactive and corrosive. It is quenched by water to form water-soluble methanesulfonic acid and hydrochloric acid.[3][4]
-
Amine Base (e.g., Triethylamine, Pyridine): Organic-soluble in its free-base form, but becomes a water-soluble salt upon protonation with acid.[5]
-
Acidic Byproducts (HCl, Methanesulfonic Acid): Highly water-soluble and easily removed with an aqueous basic wash.[3]
-
Unreacted 2-Decanol: Less polar than the mesylate and will reside in the organic layer.[2] Removal typically requires chromatography.
-
The following workflow is designed to systematically remove these impurities.
Sources
Technical Support Center: Navigating Reactions of 2-Decanol 2-Methanesulfonate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-decanol 2-methanesulfonate. This resource is designed to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with this versatile intermediate, particularly the prevention of unwanted elimination (E2) side reactions that compete with the desired nucleophilic substitution (SN2) pathway. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your yields, and ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the use of this compound in nucleophilic substitution reactions.
Question 1: I'm observing a significant amount of alkene byproduct in my reaction. What is causing this, and how can I minimize it?
Answer: The formation of an alkene byproduct, primarily a mixture of 1-decene and 2-decene, is a classic sign of a competing E2 elimination reaction. This compound is a secondary mesylate, and for such substrates, the SN2 and E2 pathways are often in close competition.[1][2] The methanesulfonate group is an excellent leaving group, which facilitates both substitution and elimination.[3][4]
Several factors can favor the E2 pathway over the desired SN2 reaction:
-
Strongly Basic Nucleophiles: If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), it can readily abstract a proton from a carbon adjacent to the mesylate-bearing carbon, initiating elimination.[1][5]
-
Steric Hindrance: Significant steric bulk around the electrophilic carbon on the 2-decanol derivative can hinder the backside attack required for an SN2 reaction, making the E2 pathway more favorable.[6][7][8][9]
-
High Reaction Temperatures: Elimination reactions are generally favored at higher temperatures.[1]
-
Solvent Choice: The choice of solvent can significantly influence the reaction outcome.
To minimize alkene formation, consider the following adjustments to your protocol:
-
Nucleophile Selection: If possible, use a nucleophile that is a weak base but a good nucleophile (e.g., azide, cyanide, or a halide ion).[1]
-
Reaction Temperature: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. This will preferentially slow down the elimination reaction, which typically has a higher activation energy.
-
Solvent Selection: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents can enhance the nucleophilicity of your nucleophile without solvating it as strongly as polar protic solvents, which can favor elimination in some cases.[6][10][11]
Question 2: My SN2 reaction with this compound is very sluggish. What can I do to improve the reaction rate without promoting elimination?
Answer: A slow SN2 reaction with a secondary substrate is a common challenge.[6][10] Several factors could be at play:
-
Weak Nucleophile: Your chosen nucleophile may not be reactive enough to efficiently displace the mesylate group.
-
Steric Hindrance: The secondary nature of the substrate inherently slows down the SN2 reaction compared to a primary substrate due to steric hindrance.[7][8]
-
Inappropriate Solvent: The solvent may not be effectively solvating the reactants to facilitate the reaction.
To improve the reaction rate while keeping elimination in check, consider the following strategies:
-
Optimize Your Solvent: As mentioned, polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions.[6][10] They can significantly accelerate the rate of reaction compared to polar protic solvents like methanol or ethanol.[6]
-
Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate according to the second-order rate law of SN2 reactions.
-
Consider a Phase-Transfer Catalyst: If your nucleophile is an anionic salt with limited solubility in your organic solvent, a phase-transfer catalyst can be employed to shuttle the nucleophile into the organic phase, thereby increasing the effective nucleophile concentration and accelerating the reaction.
Question 3: I need to achieve an inversion of stereochemistry at the C2 position of 2-decanol. Is a mesylate the best intermediate for this, or are there better alternatives?
Answer: While converting 2-decanol to its mesylate followed by an SN2 reaction is a viable strategy for achieving inversion of stereochemistry, it is not without its challenges, primarily the competing E2 elimination.[3][4] For a sensitive substrate or when a high degree of stereochemical purity is required, the Mitsunobu reaction is often a superior alternative.[12][13][14]
The Mitsunobu reaction allows for the direct conversion of an alcohol to a variety of functional groups with a clean inversion of stereochemistry.[15][16] It proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by a nucleophile in an SN2 fashion.[13]
Advantages of the Mitsunobu Reaction:
-
One-Pot Procedure: The alcohol, nucleophile, triphenylphosphine, and an azodicarboxylate (like DEAD or DIAD) are typically mixed together in a single pot.[12][14]
-
High Stereospecificity: The reaction is well-known for proceeding with a high degree of inversion of configuration.[15][16]
-
Milder Conditions: The reaction is often carried out at or below room temperature, which helps to suppress side reactions.
However, the Mitsunobu reaction does have its own set of considerations, including the use of stoichiometric amounts of reagents and the need to separate the triphenylphosphine oxide byproduct.
Troubleshooting Guide: A Decision-Making Workflow
The following diagram illustrates a decision-making workflow to help you troubleshoot and optimize your reactions involving this compound.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Substrate: Steric Effects in the SN2 Reaction [almerja.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atlanchimpharma.com [atlanchimpharma.com]
Technical Support Center: Purification of 2-Decanol Methanesulfonate by Column Chromatography
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification of 2-decanol 2-methanesulfonate via column chromatography. It addresses common challenges and provides detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Introduction: The Challenge of Purifying Alkyl Mesylates
This compound (2-decyl mesylate) is a common intermediate in organic synthesis. As an alkyl sulfonate, it serves as an excellent leaving group in nucleophilic substitution reactions.[1][2] However, its purification presents a unique set of challenges. The molecule is of moderate polarity, lacks a strong UV chromophore for easy detection, and its sulfonate ester functional group can be susceptible to hydrolysis or elimination under certain conditions, particularly on the acidic surface of standard silica gel.[3][4]
The primary goal of the purification is typically to remove unreacted 2-decanol, residual mesylating agent byproducts, and any side products formed during the reaction, such as the corresponding 2-chlorodecane.[5] This guide provides a robust framework for achieving high purity while maximizing recovery.
Section 1: Foundational Protocol for Flash Column Chromatography
This section outlines a detailed, step-by-step methodology for the purification of 2-decanol methanesulfonate.
Experiment 1.1: TLC Analysis & Solvent System Selection
The critical first step is to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system will provide good separation between the product, starting material, and major impurities, with the product having an Rf value between 0.25 and 0.35.[6] An Rf in this range ensures the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessively long elution times.[6]
Step-by-Step Protocol:
-
Prepare a stock solution of your crude reaction mixture by dissolving a small amount in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate (with F254 indicator).
-
Develop the plate in a TLC chamber using a pre-determined solvent system. Start with the recommendations in Table 1 .
-
Dry the plate and visualize the spots.
-
UV Visualization: First, examine the plate under a 254 nm UV lamp.[7] While the mesylate itself is not UV-active, this step helps visualize any UV-active impurities or starting materials. Circle any visible spots with a pencil.
-
Chemical Staining: Submerge the plate in a potassium permanganate (KMnO₄) staining solution for 1-2 seconds. This is a strong oxidizing stain that will react with most organic compounds, causing them to appear as yellow-brown spots on a purple background.[8] Gently warm the plate with a heat gun to accelerate color development.[7]
-
-
Calculate the Rf values and adjust the solvent system polarity until the target Rf for the product is achieved.
| Solvent System (v/v) | Typical Rf (Product) | Notes |
| 10% Ethyl Acetate / 90% Hexane | ~0.40 | Good starting point. The product (mesylate) is more non-polar than the starting alcohol. |
| 5% Ethyl Acetate / 95% Hexane | ~0.25 | Use if separation from non-polar impurities is difficult. |
| 15% Diethyl Ether / 85% Hexane | ~0.30 | An alternative system; diethyl ether is slightly less polar than ethyl acetate. |
| Table 1: Recommended Solvent Systems for TLC Analysis. |
Experiment 1.2: Column Packing and Sample Loading
Proper column packing is essential to prevent cracking or channeling of the silica bed, which leads to poor separation. For compounds that have limited solubility in the mobile phase, dry loading is highly recommended to ensure a concentrated band at the start of the purification.[9]
Step-by-Step Protocol:
-
Column Preparation: Select a column of appropriate size. Plug the bottom with a small piece of cotton or glass wool and add a thin layer of sand.[10]
-
Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system you plan to use.
-
Pour the slurry into the column and use gentle air pressure to pack the silica into a firm, uniform bed. Ensure no air bubbles are trapped.[10]
-
Drain the excess solvent until the level is just at the top of the silica bed.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 5-10 times the mass of your crude product in silica gel to the solution.[9]
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add a protective layer of sand on top of your sample.[9]
-
Experiment 1.3: Elution and Fraction Analysis
The elution process involves passing the mobile phase through the column to separate the components.
Step-by-Step Protocol:
-
Carefully add your chosen mobile phase to the column, ensuring you do not disturb the sand and silica layers.
-
Apply positive pressure (flash chromatography) to achieve a steady flow rate.
-
Collect fractions in an array of test tubes.
-
Monitor the separation by spotting every few fractions onto a TLC plate. Develop and stain the plate as described in Experiment 1.1 to identify which fractions contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 2-decanol methanesulfonate.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification process in a question-and-answer format.
Q1: My compound seems to be decomposing on the column. How can I confirm this and what can I do?
Answer: This is a common issue with acid-sensitive compounds like some sulfonate esters. Standard silica gel is inherently acidic (pH ~4-5) and can catalyze decomposition.[4]
-
Confirmation with 2D TLC: You can quickly check for stability by running a 2D TLC.[3]
-
Spot your crude mixture on the corner of a square TLC plate and develop it normally.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and re-develop it in the same solvent system.
-
If the compound is stable, all spots will lie on the diagonal. If new spots appear "off-diagonal," it indicates decomposition on the silica plate, which will also occur on the column.
-
-
Solution - Deactivating the Silica: If decomposition is confirmed, you can neutralize the silica gel.
-
Prepare your column slurry as usual, but add ~1% triethylamine (or another volatile base) to the mobile phase.[3]
-
Run the column with this modified eluent. The base will neutralize the acidic sites on the silica, preventing degradation. The triethylamine is volatile and can be easily removed from your final product during solvent evaporation.
-
Q2: I can't see my product on the TLC plate under the UV lamp. How do I visualize it?
Answer: 2-decanol methanesulfonate lacks a conjugated pi-system or aromatic ring, so it does not absorb 254 nm UV light and will be invisible.[11] You must use a chemical stain for visualization. The most reliable options are:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent, universal stain for compounds that can be oxidized. It provides high contrast and sensitivity.[8]
-
p-Anisaldehyde Stain: This is another versatile stain that reacts with many functional groups to produce colored spots, often requiring heat.[11][12]
Q3: My yield is very low, and I can't find my product in any fraction. What went wrong?
Answer: This frustrating situation can have several causes. Systematically check the following possibilities:[3]
-
Decomposition: The compound may have entirely decomposed on the column (See Q1).
-
Premature Elution: The compound may be less polar than anticipated and eluted with the solvent front in the very first fractions. Always check the first few fractions, even if they seem empty.
-
High Retention: The compound might be more polar than expected and is still stuck at the top of the column. Try flushing the column with a much more polar solvent (e.g., 50% Ethyl Acetate/Hexane or even 5% Methanol/DCM) to see if the product elutes.
-
Fractions are Too Dilute: If you used a very large column for a small amount of material, the product may be spread across many fractions at a concentration too low to see on a TLC spot. Try combining several fractions in the expected range and concentrating them before running a new TLC.[3]
Q4: The separation between my product and the starting 2-decanol is poor. How can I improve it?
Answer: The starting alcohol is more polar than the product mesylate and should have a lower Rf. If the separation is poor (ΔRf < 0.1), you need to optimize the mobile phase.
-
Decrease Solvent Polarity: Reduce the percentage of the polar component (e.g., ethyl acetate). This will decrease the Rf of both spots but should increase the separation between them. Refer to an elutropic series to make informed choices about solvents.[13]
-
Use a Different Solvent System: Sometimes, changing solvents entirely can improve selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/hexane system might alter the interactions with the silica gel enough to improve separation.
Q5: I'm seeing an unexpected spot on the TLC that runs faster (higher Rf) than my product. What could it be?
Answer: A common side-product in mesylation reactions using methanesulfonyl chloride (MsCl) is the corresponding alkyl chloride (in this case, 2-chlorodecane).[5] The chloride is formed via an SN2 or SN1 reaction where the chloride ion (from MsCl) displaces the alcohol or the newly formed mesylate.[14] The alkyl chloride is significantly less polar than the mesylate and will therefore have a higher Rf value. Your chromatography should be designed to separate this impurity from your desired product.
Section 3: Visual Workflows and Data
Diagrams
Caption: Experimental workflow for column chromatography purification.
Caption: Potential acid-catalyzed degradation pathway on silica gel.
Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| Low/No Yield | 1. Decomposition on column2. Incorrect solvent polarity3. Dilute fractions | 1. Perform 2D TLC; use deactivated silica.2. Flush column with polar solvent.3. Concentrate fractions before analysis. |
| Poor Separation | 1. Inappropriate solvent system2. Column overloaded | 1. Re-optimize TLC with less polar eluent.2. Use a larger column or less sample. |
| Streaking on TLC | 1. Sample is too concentrated2. Compound is very polar/acidic | 1. Dilute sample before spotting.2. Add acetic acid (if acidic) or triethylamine (if basic) to eluent. |
| Product is Unstable | 1. Silica gel is too acidic | 1. Use deactivated silica (1% Et₃N in eluent).2. Consider using neutral alumina as stationary phase. |
| Table 2: Quick Troubleshooting Guide. |
Section 4: References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). TLC Visualization Reagents. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Chemistry For Everyone. (2024). How To Choose Solvent System For Column Chromatography?. [Link]
-
Poulin, M. B. (2016). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. RSC Advances, 6(82), 78574–78578. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
-
Dolan, J. W. (2001). Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America, 19(6), 564-569.
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?. [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. [Link]
-
University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. [Link]
-
University of California, Los Angeles (UCLA), Department of Chemistry. TLC stains. [Link]
-
Reddit r/OrganicChemistry. (2023). Mesylation and Tosylation. [Link]
-
Lisa Nichols. (2021). Visualizing a TLC plate. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Chromatography [chem.rochester.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 7. m.youtube.com [m.youtube.com]
- 8. TLC stains [reachdevices.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. orgsyn.org [orgsyn.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. epfl.ch [epfl.ch]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Monitoring 2-Decanol 2-Methanesulfonate Reactions by TLC
Welcome to the Technical Support Center for monitoring the synthesis of 2-decanol 2-methanesulfonate via Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to effectively track reaction progress, identify key components, and troubleshoot common issues encountered during this specific transformation. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your experimental success.
Troubleshooting Guide: Common TLC Issues and Solutions
The conversion of a secondary alcohol like 2-decanol to its mesylate is a cornerstone of organic synthesis, often serving as a prelude to nucleophilic substitution or elimination reactions.[1][2] Monitoring this reaction by TLC is crucial for determining the point of completion and identifying any potential side products.[3][4] The table below outlines common problems you may encounter, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | - Insufficient concentration of the spotted sample.- The chosen visualization agent is not suitable for the compounds.- The compound has evaporated from the plate during drying. | - Concentrate the reaction aliquot before spotting.- Use a broad-spectrum visualization stain like potassium permanganate (KMnO₄) or p-anisaldehyde, which are effective for alcohols and their derivatives.[5][6][7]- Minimize heating time when drying the plate before visualization. |
| Spots are streaking or tailing. | - The sample is too concentrated.- The mobile phase is not polar enough to move a highly polar compound off the baseline.- The sample contains acidic or basic impurities that are strongly interacting with the silica gel. | - Dilute the sample before spotting on the TLC plate.- Increase the polarity of the mobile phase. For instance, if using a 9:1 Hexane:Ethyl Acetate system, try an 8:2 or 7:3 ratio.- Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic impurities or triethylamine for basic impurities. |
| Spots are not separating (overlapping Rf values). | - The polarity of the mobile phase is either too high or too low, causing all components to move together. | - Systematically vary the polarity of your mobile phase. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent.[8] |
| The starting material spot remains, but a new, higher Rf spot appears. | - This is the expected outcome of the reaction. 2-decanol is more polar than its corresponding mesylate and will have a lower Rf value. The appearance of a new spot with a higher Rf indicates product formation. | - Continue to monitor the reaction until the starting material spot is no longer visible, indicating the reaction has gone to completion.[9] |
| An unexpected spot appears. | - This could indicate the formation of a byproduct. A common byproduct in mesylation reactions using methanesulfonyl chloride is the corresponding alkyl chloride.[10] | - Co-spot your reaction mixture with the starting material to confirm the identity of the lower Rf spot. The unexpected spot may require further characterization. |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the TLC analysis of this compound synthesis.
Q1: What is a good starting mobile phase for this reaction?
A good starting point for separating a moderately polar alcohol from its less polar ester is a mixture of a non-polar and a polar solvent.[4][11] We recommend a 9:1 mixture of hexanes and ethyl acetate. You can then adjust the ratio to achieve optimal separation, where the starting material (2-decanol) has an Rf value of approximately 0.2-0.3.[12][13]
Q2: How will I know if my reaction is complete?
The reaction is considered complete when the spot corresponding to the starting material, 2-decanol, is no longer visible on the TLC plate after visualization.[3] You should see a new spot, corresponding to the this compound product, which will have a higher Rf value than the starting alcohol because it is less polar.
Q3: Which visualization stains are best for this reaction?
Since both the starting alcohol and the product mesylate lack a UV chromophore, visualization will require a chemical stain.[7]
-
Potassium Permanganate (KMnO₄): This is an excellent choice as it reacts with the alcohol starting material (which is readily oxidized) to produce a yellow-brown spot on a purple background.[5][6] The mesylate product, being less susceptible to oxidation, may appear as a lighter spot or not at all initially.
-
p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with nucleophilic groups like alcohols to give colored spots upon heating.[7][14] It is sensitive to a wide range of functional groups.
-
Phosphomolybdic Acid (PMA): This is another universal stain that can visualize a wide variety of organic compounds, including alcohols and esters.[7]
Q4: Why does the product have a higher Rf than the starting material?
The polarity of a compound strongly influences its interaction with the polar silica gel stationary phase. Alcohols are capable of hydrogen bonding, making them quite polar and causing them to adhere strongly to the silica gel, resulting in a lower Rf value.[11][13] The formation of the methanesulfonate ester masks the hydroxyl group, significantly reducing the molecule's polarity.[2][15] This weaker interaction with the silica gel allows the product to travel further up the plate with the mobile phase, leading to a higher Rf value.
Experimental Protocol: TLC Monitoring
This protocol provides a step-by-step guide for monitoring the mesylation of 2-decanol.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 9:1 Hexanes:Ethyl Acetate (prepare fresh)
-
Visualization agent: Potassium permanganate stain (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water)[6]
-
Heat gun
Procedure:
-
Prepare the TLC Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[3][12]
-
Spot the Plate:
-
In the 'SM' lane, spot a dilute solution of your 2-decanol starting material.
-
In the 'RM' lane, take a small aliquot from your reaction mixture using a capillary tube and spot it.
-
In the 'C' lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[16] Cover the chamber and allow the solvent front to ascend the plate.
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize the Plate: Dip the dried plate into the potassium permanganate stain solution using forceps. Quickly remove the plate and wipe the excess stain from the back. Gently warm the plate with a heat gun until spots appear. The starting alcohol should appear as a distinct yellow-brown spot against the purple background.[5]
-
Interpret the Results: Compare the 'RM' lane to the 'SM' lane. The disappearance of the spot corresponding to 2-decanol and the appearance of a new, higher-Rf spot indicates the progression of the reaction. The co-spot lane helps to confirm if the spot in the reaction mixture is indeed the starting material.[12]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common TLC issues during the monitoring of your reaction.
Caption: A flowchart for troubleshooting TLC analysis.
References
-
TLC Stains. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
-
TLC stains. (n.d.). Organic Chemistry. Retrieved from [Link]
-
TLC Stains. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Nichols, L. (2022). Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Wuts, P. G. (2014). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Beilstein journal of organic chemistry, 10, 2628–2637. Retrieved from [Link]
-
Alcohol to Mesylate - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]
-
Nichols, L. (2022). Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester. Retrieved from [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Applying TLC - monitoring the progress of a reaction. (2017). A level Chemistry. Retrieved from [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Thin Layer Chromatography. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim – Blog. Retrieved from [Link]
-
Alcohols Important Reactions. (n.d.). Jack Westin. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of South Alabama. Retrieved from [Link]
-
What Is The Mobile Phase In TLC Chromatography?. (2025). Chemistry For Everyone. Retrieved from [Link]
-
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. (2022). Reddit. Retrieved from [Link]
-
R f values of the standards used in TLC and their respective colors. (2022). ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Ester Formation in Acidified Mobile-Phase Solvents. (2022). LCGC North America. Retrieved from [Link]
-
Chemical Properties of 2-Decanol (CAS 1120-06-5). (n.d.). Cheméo. Retrieved from [Link]
-
Preparation of mesylates and tosylates. (n.d.). Khan Academy. Retrieved from [Link]
-
2-Decanol. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. TLC stains [reachdevices.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. google.com [google.com]
- 10. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. How To [chem.rochester.edu]
- 13. Home Page [chem.ualberta.ca]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. jackwestin.com [jackwestin.com]
- 16. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Instability of 2-decanol 2-methanesulfonate under acidic conditions
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 2-decanol 2-methanesulfonate. As a secondary mesylate, this compound serves as a valuable intermediate for introducing a decan-2-yl moiety via nucleophilic substitution. However, its utility is often hampered by significant instability, particularly under acidic conditions. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate the challenges associated with its synthesis, purification, and handling.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Q1: Why does my this compound decompose during an acidic aqueous workup?
A: The instability of this compound in acidic media is inherent to its structure as a secondary sulfonate ester. The methanesulfonate group (-OMs) is an excellent leaving group. Under acidic conditions, the molecule can readily undergo solvolysis or elimination via an SN1 or E1 pathway. This process is initiated by the dissociation of the mesylate, which is facilitated by the formation of a relatively stable secondary carbocation at the C2 position of the decyl chain.[1][2][3] This carbocation is a key intermediate that leads to a mixture of undesired byproducts.
Q2: What are the typical decomposition products I should expect?
A: Upon decomposition in the presence of acid and water (or other nucleophiles), you can expect to find a mixture of products derived from the secondary carbocation intermediate. The primary products are:
-
Elimination Products: Decene isomers (predominantly 1-decene and 2-decene) formed via an E1 mechanism.
-
Hydrolysis Product: Re-formation of 2-decanol through an SN1 reaction with water.
-
Substitution Products: If other nucleophiles are present, such as chloride ions from an HCl wash, you will likely form 2-chlorodecane.[4][5]
Q3: How can I quickly determine if my sample has started to decompose?
A: Several analytical techniques can provide rapid confirmation of decomposition:
-
Thin-Layer Chromatography (TLC): Decomposition will be evident by the appearance of new, less polar spots (alkenes) and potentially a spot with a similar polarity to the starting alcohol (2-decanol), alongside the disappearance of the product spot.
-
¹H NMR Spectroscopy: Look for the disappearance of the characteristic methanesulfonyl singlet (CH₃SO₂-) around 3.0 ppm and the C-H proton signal adjacent to the mesylate group. Concurrently, new signals will appear in the olefinic region (approx. 4.9-5.8 ppm) for alkene byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying volatile byproducts like decene isomers and 2-chlorodecane.
Q4: Is it ever safe to use acidic conditions with this compound?
A: Extreme caution is advised. While most sulfonate esters are considered stable to moderately acidic conditions, secondary esters like this one are a notable exception due to the stability of the corresponding secondary carbocation.[1] If acidic conditions are unavoidable, they must be strictly controlled: use very dilute acid (e.g., 0.1 M HCl), maintain cryogenic temperatures (e.g., < 0 °C), and minimize exposure time to mere minutes. A buffered acidic wash (e.g., pH 5-6) is a much safer alternative to strong acid washes.
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific experimental failures, explaining the underlying chemical principles.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Explanations |
| Complete loss of stereochemistry at the C2 position in a subsequent SN2 reaction. | The reaction is proceeding through an SN1 mechanism, not SN2. The secondary mesylate is a good leaving group, and trace acid or protic solvents can facilitate its departure to form a planar, achiral carbocation. Nucleophilic attack then occurs from either face, leading to racemization.[3][6][7][8] | 1. Ensure Strictly Anhydrous & Aprotic Conditions: Use freshly distilled, anhydrous polar aprotic solvents (e.g., DMF, DMSO, acetone) to favor the SN2 pathway.[9] 2. Use a Strong Nucleophile: High concentrations of a strong, anionic nucleophile promote the bimolecular SN2 mechanism over the unimolecular SN1 pathway.[9] 3. Avoid Acid: Do not use any acidic additives or workup steps prior to the substitution reaction. |
| Significant alkene byproduct formation during silica gel column chromatography. | Silica gel is inherently acidic and can act as a solid-phase acid catalyst.[1] This promotes the E1 elimination of the mesylate group on the column, converting your desired product into decene isomers. | 1. Neutralize the Silica Gel: Pre-treat the silica gel by preparing the slurry in a solvent system containing 0.5-1% triethylamine or ammonia. Run 1-2 column volumes of this basic solvent through the packed column before loading your sample. 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography. 3. Alternative Purification: If possible, purify the product by recrystallization or distillation under reduced pressure to avoid contact with acidic surfaces. |
| Formation of 2-chlorodecane as a major byproduct during the initial mesylation reaction. | This is a common issue when using methanesulfonyl chloride (MsCl). The chloride ion (Cl⁻) generated during the reaction can compete with the alcohol and act as a nucleophile, displacing the newly-formed mesylate in situ to yield the alkyl chloride.[4][5] This is especially problematic for substrates that can form stable carbocations. | 1. Use Methanesulfonic Anhydride (Ms₂O): The best solution is to switch from MsCl to methanesulfonic anhydride. This reagent does not introduce a competing chloride nucleophile into the reaction mixture, eliminating the formation of the alkyl chloride byproduct.[5] 2. Control Reaction Temperature: If using MsCl, maintain a low temperature (0 °C to -20 °C) to disfavor the SN1-type substitution by chloride. 3. Monitor Reaction Progress: Avoid letting the reaction stir for an extended period after completion to minimize side reactions. |
Part 3: Mechanistic Insights & Visual Guides
Understanding the degradation pathways is crucial for preventing them. The instability under acidic conditions is dominated by SN1 and E1 mechanisms, which share a common carbocation intermediate.
Acid-Catalyzed Decomposition Pathway
The diagram below illustrates the fate of this compound in the presence of an acid (H-A). The key step is the formation of the decan-2-yl carbocation, which then partitions between substitution (SN1) and elimination (E1) pathways.
Caption: SN1/E1 decomposition pathway of a secondary mesylate.
Troubleshooting Workflow
Use this workflow to diagnose and solve common issues encountered during the synthesis and handling of this compound.
Caption: Troubleshooting workflow for this compound.
Part 4: Validated Experimental Protocols
These protocols are designed to minimize degradation and maximize the yield and purity of your target compound.
Protocol 1: Synthesis of this compound using Ms₂O
This protocol uses methanesulfonic anhydride to prevent the formation of 2-chlorodecane.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 2-decanol (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, 5 mL per mmol of alcohol). Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise while maintaining the internal temperature below 5 °C.
-
Mesylation: In a separate flask, dissolve methanesulfonic anhydride (Ms₂O, 1.2 eq) in anhydrous DCM. Add this solution dropwise to the alcohol/TEA mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting alcohol by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench by slowly adding cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with cold saturated NaHCO₃ solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a bath temperature below 30 °C. The crude product should be used immediately or stored under an inert atmosphere at -20 °C.
Protocol 2: Purification via Neutralized Flash Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the desired eluent (e.g., 95:5 Hexanes:Ethyl Acetate) containing 1% triethylamine.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Equilibration: Elute the packed column with 2-3 column volumes of the basic eluent to ensure the entire stationary phase is neutralized.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and load it onto the column.
-
Elution: Elute the column with the basic eluent system, collecting fractions and monitoring by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Concentrate the pooled fractions under reduced pressure. To remove residual triethylamine, co-evaporate with a solvent like toluene two to three times.
References
-
Mori, A., Nagayama, M., & Mandai, H. (n.d.). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Oxford Academic. Retrieved from [Link]
-
Snajdr, I., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. Retrieved from [Link]
-
Miller, S. C., & Scanlan, T. S. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. Retrieved from [Link]
-
Reddy, G. S., et al. (2020). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. International Journal of Pharmaceutical Research. Retrieved from [Link]
-
Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Reddit user discussion on mesylation and tosylation. (n.d.). r/OrganicChemistry. Retrieved from [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. Retrieved from [Link]
-
Tosylates and Mesylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
All About Tosylates and Mesylates. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Comparing The SN1 vs Sn2 Reactions. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Alcohols in SN1 and SN2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
SN1 vs SN2. (2021). Chemistry LibreTexts. Retrieved from [Link]
- Process for preparation of alkyl methanesulfonate solution. (n.d.). Google Patents.
Sources
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Side reactions of 2-decanol 2-methanesulfonate with amine nucleophiles
Technical Support Center: Reactions of 2-Decanol 2-Methanesulfonate
Welcome to the technical support hub for reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this secondary mesylate, particularly in nucleophilic substitution reactions with amines. Here, we address common experimental challenges, provide troubleshooting protocols, and explain the underlying chemical principles to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of Desired Amine & Formation of Alkene Byproduct
Q: I am attempting to synthesize 2-(alkylamino)decane by reacting this compound with my amine, but I'm getting a low yield of the desired product. My main byproduct appears to be a mixture of decene isomers. What is causing this, and how can I fix it?
A: This is a classic and expected challenge when working with secondary alkyl sulfonates. The issue stems from a competition between two reaction pathways: the desired bimolecular nucleophilic substitution (S(_N)2) and the competing bimolecular elimination (E2).[1][2]
-
S(_N)2 Reaction (Desired): The amine acts as a nucleophile, attacking the carbon atom bearing the mesylate leaving group to form the desired C-N bond.
-
E2 Reaction (Side Reaction): The amine acts as a Brønsted base, abstracting a proton from a carbon adjacent (beta) to the leaving group, which leads to the formation of a double bond (decene) and elimination of the mesylate.[3][4][5]
Because this compound is a secondary substrate, it is sterically more hindered than a primary substrate, making the S(_N)2 attack more difficult. This gives the E2 pathway a competitive advantage.[1][6]
-
Choice of Amine (Nucleophile vs. Base):
-
The Problem: Amines are both nucleophiles and bases.[7] Sterically hindered amines are poor nucleophiles but can still be strong bases, favoring E2.[8][9][10] For example, using a bulky amine like diisopropylamine will strongly favor elimination.
-
The Solution: Whenever possible, use a less sterically hindered amine. Primary amines are generally more nucleophilic than secondary amines due to reduced steric hindrance.[8] If your synthesis allows, a primary amine or ammonia will favor the S(_N)2 pathway more than a bulky secondary amine.
-
-
Reaction Temperature:
-
The Problem: Elimination reactions are entropically favored over substitution reactions. This favorability increases with higher temperatures.[11] Running the reaction at elevated temperatures will almost certainly increase the proportion of the decene byproduct.
-
The Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature (20-25 °C) or even 0 °C and monitor the reaction progress. Only apply gentle heat if the reaction is impractically slow.
-
-
Solvent Selection:
-
The Problem: The choice of solvent can stabilize or destabilize the transition states of the S(_N)2 and E2 pathways differently.
-
The Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[12] These solvents are poor at solvating the amine base, which can slightly reduce its basicity and favor nucleophilic attack. Protic solvents (like ethanol or water) can solvate and deactivate the nucleophile through hydrogen bonding, slowing the S(N)2 reaction.
-
The diagram below illustrates the competition between the desired S(_N)2 pathway and the problematic E2 side reaction.
Caption: Competing SN2 (substitution) and E2 (elimination) pathways.
Issue 2: Multiple Alkylations with Primary Amines
Q: I'm using a primary amine (R-NH₂) and I'm getting a mixture of the desired secondary amine (R-NH-Decyl), the tertiary amine (R-N(Decyl)₂), and even some quaternary ammonium salt. How can I achieve selective mono-alkylation?
A: This is a well-known issue in amine alkylation. The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine.[13] This leads to a "runaway" reaction where the product competes with the starting material for the remaining this compound, leading to over-alkylation.[13][14]
-
Control Stoichiometry:
-
The Principle: By using a large excess of the starting amine, you increase the statistical probability that the mesylate will encounter and react with a molecule of the primary amine rather than the secondary amine product.[14][15]
-
The Protocol: Use a significant excess of the primary amine, typically between 5 to 10 molar equivalents relative to the this compound. This is most practical when the amine is inexpensive and has a low boiling point, making it easy to remove after the reaction.
-
-
Slow Addition of the Electrophile:
-
The Principle: Maintaining a very low concentration of the electrophile (the mesylate) at all times minimizes the chance for the newly formed secondary amine to react with it.
-
The Protocol: Add the this compound solution dropwise to the reaction mixture containing the large excess of the primary amine over several hours using a syringe pump or a pressure-equalizing dropping funnel.
-
-
Alternative Synthetic Routes:
-
The Principle: If direct alkylation proves uncontrollable, an indirect method that prevents over-alkylation is superior.
-
The Protocol: Consider a reductive amination approach. React decan-2-one with the primary amine to form an imine, which is then reduced in situ (e.g., with sodium borohydride or sodium triacetoxyborohydride) to the desired secondary amine. This method is highly selective for forming the target product.[13] Another strategy involves using a protecting group on the amine.[14][16]
-
Issue 3: Difficult Reaction Work-up & Emulsions
Q: After my reaction, I'm struggling with the aqueous work-up. I am trying to wash away the excess amine and salts, but I'm forming a persistent emulsion that is difficult to separate. What can I do?
A: Emulsions are common in reactions involving amines, especially when the products have amphiphilic character (both polar and non-polar regions). The protonated amine salts and the long alkyl chain of your product can act as surfactants, stabilizing the oil-in-water or water-in-oil droplets.
-
Acid Wash to Remove Amines:
-
The Principle: Convert the excess basic amine into its corresponding ammonium salt, which is highly water-soluble and will partition into the aqueous layer.
-
The Protocol: Perform an extraction by washing the organic layer several times with a dilute aqueous acid solution, such as 1M HCl or 10% aqueous citric acid.[17] This will protonate the amines, making them soluble in the aqueous phase. Caution: Only use this method if your final product is stable to acid.
-
-
Alternative Amine Removal:
-
The Principle: For acid-sensitive products, an alternative method using a copper sulfate wash can be effective.
-
The Protocol: Wash the organic layer with a 10% aqueous copper(II) sulfate solution. The copper ions will complex with the amine, and the resulting deep purple complex will partition into the aqueous layer.[17][18] Continue washing until the aqueous layer no longer turns purple.
-
-
Breaking Emulsions:
-
The Principle: To break an emulsion, you need to disrupt the stable interface between the organic and aqueous phases.
-
The Protocol:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which often helps break the emulsion.
-
Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, gently invert the funnel several times to mix the layers.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to physically disrupt the droplets.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can allow the layers to separate.
-
-
Summary of Key Parameters
The following table summarizes the key experimental variables and their expected effect on the competition between the desired S(_N)2 reaction and the E2 side reaction.
| Parameter | Condition to Favor S(N)2 (Desired) | Condition to Favor E2 (Side Reaction) | Rationale |
| Amine Nucleophile | Less sterically hindered (e.g., NH₃, primary amines) | Bulky, sterically hindered (e.g., diisopropylamine, DBU) | Steric bulk hinders the backside attack required for S(_N)2, making the amine function more as a base than a nucleophile.[6][8] |
| Temperature | Low (0 °C to 25 °C) | High (> 50 °C) | Elimination has a higher activation energy but is favored by entropy; higher temperatures provide the energy to overcome this barrier.[11][19] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Non-polar or Protic Solvents | Polar aprotic solvents solvate the cation but not the anion, enhancing nucleophilicity for S(N)2.[12] |
| Base Strength | Weaker base (if amine is not the only base present) | Strong, non-nucleophilic base (e.g., t-BuOK, LDA) | Strong bases will preferentially abstract a proton, driving the E2 pathway.[1][20] |
References
-
Nucleophilicity of Amines Definition. Fiveable. [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. [Link]
-
24.3: Basicity of Amines. Chemistry LibreTexts. [Link]
-
4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]
-
SN1 SN2 E1 E2. BYJU'S. [Link]
-
Elimination reaction. Wikipedia. [Link]
-
Elimination Reactions: an Introduction. Chemistry Steps. [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
-
Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. Master Organic Chemistry. [Link]
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
Avoiding Over-alkylation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Nucleophilicity vs. Basicity. Master Organic Chemistry. [Link]
-
Easy ways to know if I should apply SN1, SN2, E1 or E2 mechanisms in organic chemistry? Reddit. [Link]
-
The E2 Reaction Mechanism. Chemistry Steps. [Link]
-
Understanding the SN2 Versus E2 Competition. PubMed Central (PMC). [Link]
-
Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]
-
SN2 vs E2. Chemistry Steps. [Link]
-
Elimination Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. ResearchGate. [Link]
-
Aqueous workup for mesylates. Reddit. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Not Voodoo. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. [Link]
-
Reactions of Amines. Jasperse, N. D. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Understanding the SN2 Versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimination reaction - Wikipedia [en.wikipedia.org]
- 4. Elimination Reactions: an Introduction [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. byjus.com [byjus.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. mdpi.com [mdpi.com]
- 17. chem.rochester.edu [chem.rochester.edu]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. reddit.com [reddit.com]
- 20. SN2 vs E2 [chemistrysteps.com]
Validation & Comparative
Stereochemical outcome of SN2 reactions with 2-decanol 2-methanesulfonate
An In-Depth Guide to the Stereochemical Outcome of SN2 Reactions with 2-Decanol 2-Methanesulfonate
For professionals in drug development and synthetic chemistry, achieving precise control over a molecule's three-dimensional architecture is not merely an academic exercise—it is a fundamental requirement for function and efficacy. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of stereospecific synthesis, enabling the creation of chiral centers with predictable and defined configurations. This guide provides a comprehensive comparison of the stereochemical outcomes when this compound, a versatile chiral substrate, is subjected to SN2 reactions with various nucleophiles. We will delve into the mechanistic underpinnings, provide actionable experimental protocols, and present comparative data to inform your synthetic strategies.
The Foundational Principle: Stereospecificity in SN2 Reactions
The SN2 reaction is a single-step, concerted process where a nucleophile attacks an electrophilic carbon center at the same time as a leaving group departs.[1][2] The defining characteristic of this mechanism is its stereospecificity. The nucleophile must approach the carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack".[1][3][4][5] This approach is dictated by molecular orbital theory; the nucleophile's Highest Occupied Molecular Orbital (HOMO) overlaps with the anti-bonding Lowest Unoccupied Molecular Orbital (LUMO) of the carbon-leaving group bond, which is located on the backside.[5]
This enforced trajectory leads to a trigonal bipyramidal transition state where the three non-reacting substituents on the carbon lie in a plane.[1][3][6] As the leaving group departs and the new bond with the nucleophile forms, these substituents "flip" in a motion analogous to an umbrella inverting in the wind.[3][7] The result is a complete inversion of configuration at the chiral center, a phenomenon known as Walden inversion.[1][2][4][8]
Caption: Walden Inversion in an SN2 Reaction.
Why this compound? The Importance of a Good Leaving Group
The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its conjugate acid, water, has a pKa of ~15.7, making hydroxide a relatively strong base.[9] For an SN2 reaction to proceed efficiently, the electrophilic carbon must be attached to a good leaving group—the conjugate base of a strong acid.
This is why 2-decanol is first converted to its corresponding methanesulfonate (mesylate) ester. By reacting the alcohol with methanesulfonyl chloride (MsCl), the hydroxyl group is transformed into a mesylate group (-OMs).[10] The mesylate anion is an excellent leaving group because its negative charge is stabilized by resonance across three oxygen atoms, making it a very weak base.[6][11][12] Crucially, the formation of the mesylate from the alcohol occurs at the oxygen atom and does not involve the chiral carbon center, thereby proceeding with complete retention of configuration .[10]
Comparative Guide: Stereochemical Outcomes with Various Nucleophiles
The reaction of a chiral secondary mesylate like (R)-2-decanol 2-methanesulfonate with a strong nucleophile is a classic SN2 displacement. The expected outcome is the formation of a new carbon-nucleophile bond with complete inversion of stereochemistry. However, the choice of nucleophile is critical, as its basicity can introduce a competing elimination (E2) pathway, particularly on a sterically accessible secondary carbon.
The following table summarizes the expected products and key considerations for the reaction of (R)-2-decanol 2-methanesulfonate with a selection of common nucleophiles. All reactions are predicted to proceed with inversion of configuration.
| Nucleophile (Nu:⁻) | Reagent Example | Expected Product (S-configuration) | Stereochemical Outcome | Experimental Considerations |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | (S)-2-Azidodecane | Inversion | Excellent nucleophile, weak base. Ideal for clean SN2. Product can be readily reduced to the corresponding amine. |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | (S)-2-Decylnitrile | Inversion | Strong nucleophile. Can introduce E2 competition. Use of polar aprotic solvents (e.g., DMSO, DMF) is recommended. |
| Iodide (I⁻) | Sodium Iodide (NaI) in Acetone | (S)-2-Iododecane | Inversion | Good nucleophile, very weak base. The Finkelstein reaction provides a clean inversion. |
| Thiolate (RS⁻) | Sodium Thiophenoxide (PhSNa) | (S)-2-(Phenylthio)decane | Inversion | Excellent nucleophile. Minimal E2 competition. |
| Acetate (CH₃COO⁻) | Sodium Acetate (NaOAc) | (S)-2-Decyl Acetate | Inversion | Moderate nucleophile. Higher temperatures may be required, which can increase the risk of elimination. |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | (S)-2-Decanol | Inversion | Strong nucleophile and strong base. Significant E2 elimination to form decenes is highly probable. Conditions must be carefully controlled (low temperature). |
| Alkoxide (RO⁻) | Sodium Ethoxide (EtONa) | (S)-2-Ethoxydecane | Inversion | Strong nucleophile and strong base. E2 elimination is a major competing pathway. Using a bulkier base like potassium tert-butoxide would favor E2 almost exclusively.[9] |
Validated Experimental Protocol
This protocol provides a reliable, self-validating methodology for performing an SN2 reaction on (R)-2-decanol 2-methanesulfonate using sodium azide as a representative strong, non-basic nucleophile.
Part 1: Mesylation of (R)-2-Decanol (Retention of Configuration)
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-2-decanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution. This non-nucleophilic base will neutralize the HCl byproduct.
-
Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The causality here is critical: slow addition prevents a temperature spike that could lead to side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding cold water. Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-2-decanol 2-methanesulfonate. The product is often used in the next step without further purification.
Part 2: SN2 Displacement with Azide (Inversion of Configuration)
-
Setup: In a separate flask, dissolve the crude (R)-2-decanol 2-methanesulfonate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF). The choice of a polar aprotic solvent is deliberate; it solvates the counter-ion (Na⁺) but leaves the azide nucleophile "naked" and highly reactive, accelerating the SN2 reaction.[13]
-
Nucleophile Addition: Add sodium azide (NaN₃, 2.0 eq). Using an excess of the nucleophile ensures the reaction goes to completion according to Le Châtelier's principle.
-
Reaction: Heat the mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with a nonpolar solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine to remove residual DMF and salts. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude (S)-2-azidodecane by flash column chromatography.
-
Stereochemical Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy (a strong azide stretch appears around 2100 cm⁻¹). Determine the stereochemical outcome by measuring the optical rotation of the purified product using a polarimeter and comparing it to the literature value for the enantiomerically pure compound. The enantiomeric excess (e.e.) can be quantified using chiral HPLC.[14]
Caption: Experimental workflow for stereospecific synthesis.
Conclusion
The SN2 reaction of this compound serves as a robust and predictable method for accessing a wide range of chiral decane derivatives. The reaction proceeds with a complete inversion of stereochemistry, a direct consequence of the requisite backside attack mechanism. While the stereochemical outcome is reliable, the chemical yield and purity are highly dependent on balancing the nucleophilicity of the reagent against its basicity to mitigate the competing E2 elimination pathway. For researchers in drug discovery and fine chemical synthesis, mastering the interplay between substrate, nucleophile, solvent, and temperature is paramount to leveraging this powerful transformation for the precise construction of chiral molecules.
References
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2023, January 22). Stereochemistry SN2 Reactions. [Link]
-
Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]
-
Quora. (2023, December 7). Why does the inversion of configuration take place in an SN2 reaction?[Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2013). Chem 260 SN2 Handout. [Link]
-
Khan Academy. SN2 mechanism: stereospecificity. [Link]
-
LibreTexts - Organic Chemistry I. (n.d.). 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. [Link]
-
Chemistry Steps. (n.d.). SN2 Stereochemistry. [Link]
-
LibreTexts - Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
Learning Simply via YouTube. (2014, June 24). SN2 Stereochemical Consequences. [Link]
-
Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]
-
The Royal Society of Chemistry. (n.d.). ARTICLE. [Link]
-
Chad's Prep®. (n.d.). Introduction to SN2 Reactions. [Link]
-
Bertle, M., et al. (2023). The isocyanide SN2 reaction. Nature Communications. [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Biaxially chiral compounds: research and development of synthesis. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results for SN2. [Link]
-
Leigh, D. A., et al. (2020). Single-Step Enantioselective Synthesis of Mechanically Planar Chiral[4]Rotaxanes Using a Chiral Leaving Group Strategy. Journal of the American Chemical Society. [Link]
-
McCoull, W., & Davis, F. A. (2000). Recent Synthetic Applications of Chiral Aziridines. Synthesis. [Link]
Sources
- 1. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. youtube.com [youtube.com]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 12. Khan Academy [khanacademy.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Single-Step Enantioselective Synthesis of Mechanically Planar Chiral [2]Rotaxanes Using a Chiral Leaving Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination in Reactions of Chiral 2-Decanol 2-Methanesulfonate
For researchers, scientists, and drug development professionals, the stereochemical outcome of a reaction is paramount. When working with chiral molecules like 2-decanol 2-methanesulfonate, the ability to accurately determine the enantiomeric excess (ee) is not just a matter of analytical chemistry; it is a critical determinant of a product's biological activity, efficacy, and safety. This guide provides an in-depth comparison of the most effective analytical techniques for this purpose, grounded in experimental data and practical insights to inform your methodological choices.
The conversion of an alcohol to a mesylate is a common strategy to transform a poor leaving group (hydroxyl) into a good one (mesylate).[1] This reaction proceeds with retention of stereochemistry at the chiral center.[1] Subsequent reactions, such as nucleophilic substitutions, can then be investigated for their stereospecificity or stereoselectivity.[2][3] Therefore, robust methods to quantify the enantiomeric composition of both the remaining starting material and the product are essential.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for determining enantiomeric excess is a critical decision that depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. Here, we compare the most relevant methods for analyzing reactions involving chiral 2-decanol and its derivatives.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4][5][6] | High resolution and sensitivity, suitable for volatile compounds.[6][7][8] | Requires analyte to be volatile and thermally stable; derivatization may be necessary.[7][9] | Analysis of 2-decanol enantiomers and other volatile products. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP) or after derivatization into diastereomers.[9][10] | Broad applicability, wide variety of CSPs available, suitable for non-volatile compounds.[8][11][12] | Can be time-consuming to develop methods; may require derivatization for detection if the analyte lacks a chromophore.[9] | Analysis of 2-decanol derivatives and non-volatile reaction products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift differences between enantiomers.[13][14][15][16] | Rapid analysis, provides structural information, no physical separation needed.[9] | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for peak overlap.[9] | Rapid screening of reaction outcomes and for analytes that are difficult to analyze by chromatography. |
In-Depth Methodologies and Experimental Protocols
Chiral Gas Chromatography (GC)
Causality Behind Experimental Choices: Chiral GC is an excellent choice for the direct analysis of 2-decanol enantiomers due to its volatility. The key to successful separation lies in the selection of an appropriate chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly effective for chiral alcohols as they form transient diastereomeric complexes with the enantiomers, leading to differential retention.[4][5] The choice of a specific cyclodextrin derivative (e.g., permethylated beta-cyclodextrin) can significantly influence the resolution.[5]
Experimental Protocol: Chiral GC Analysis of 2-Decanol
-
Sample Preparation:
-
Prepare a stock solution of the 2-decanol sample (e.g., from a reaction quench) in a volatile, inert solvent like hexane or ethyl acetate at a concentration of approximately 1 mg/mL.[4]
-
If the reaction mixture contains non-volatile components, perform a liquid-liquid extraction to isolate the 2-decanol.
-
Transfer an aliquot to a 2 mL autosampler vial.[4]
-
-
Instrumentation and Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
-
Injector: Split/Splitless, 230°C, Split ratio 50:1.[4]
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.[4]
-
Oven Program: Isothermal at 110°C. A slow temperature ramp (e.g., 2°C/min) may be used to optimize separation.[4]
-
Detector: Flame Ionization Detector (FID), 250°C.[4]
-
Injection Volume: 1 µL.[4]
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[4]
-
Workflow for Chiral GC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Chiral High-Performance Liquid Chromatography (HPLC)
Causality Behind Experimental Choices: Chiral HPLC is a versatile technique applicable to a broader range of compounds than GC, including the less volatile this compound and many potential reaction products.[8] The choice between a direct and an indirect method is crucial.
-
Direct Method: This is often preferred for its simplicity as it avoids derivatization.[9][12] Polysaccharide-based CSPs are highly effective for a wide array of chiral compounds, including alcohols and their derivatives.[9][12][17]
-
Indirect Method: This involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[10][12] This is particularly useful when the analyte lacks a UV chromophore, as the CDA can introduce one.[9]
Experimental Protocol: Direct Chiral HPLC of a 2-Decanol Derivative
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to avoid peak distortion.[17] A typical concentration is 1 mg/mL.
-
-
Instrumentation and Conditions:
-
Column: Polysaccharide-based CSP (e.g., amylose or cellulose derivative), 250 mm x 4.6 mm, 5 µm particles.[17]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., 2-propanol). A typical starting point is 95:5 (v/v) n-hexane:2-propanol.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (if the derivative has a chromophore) or a Refractive Index (RI) detector.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the % ee using the peak areas of the separated enantiomers as described for GC.
-
Workflow for Direct Chiral HPLC Analysis
Caption: Workflow for direct enantiomeric excess determination by Chiral HPLC.
NMR Spectroscopy
Causality Behind Experimental Choices: NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation.[9] This is achieved by converting the enantiomers into diastereomeric species in situ, which exhibit distinct NMR signals.
-
Chiral Derivatizing Agents (CDAs): These react with the analyte to form stable diastereomers with different NMR spectra.[14]
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent complexes with the analyte enantiomers, leading to different averaged chemical shifts for each enantiomer.[14][16] CSAs are often preferred as they do not require a chemical reaction and the sample can be recovered.
Experimental Protocol: NMR Analysis using a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh the analyte (e.g., 5-10 mg) into an NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add an enantiomerically pure chiral solvating agent (e.g., a derivative of 1-phenylethylamine or a cyclodextrin) in a stepwise manner, acquiring a spectrum after each addition, until baseline separation of a key proton signal is observed for the two enantiomers.
-
-
Instrumentation and Data Acquisition:
-
A high-field NMR spectrometer (≥400 MHz) is recommended for better spectral dispersion.
-
Acquire a high-resolution ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes.
-
Carefully integrate these two peaks.
-
The enantiomeric excess is calculated from the ratio of the integrals: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100.
-
Logical Relationship in NMR-based ee Determination
Caption: Principle of ee determination by NMR using a Chiral Solvating Agent.
Concluding Remarks
The accurate determination of enantiomeric excess is a cornerstone of stereoselective synthesis and chiral drug development. For reactions involving chiral this compound, both chiral GC and chiral HPLC offer high accuracy and reliability, with the choice depending on the volatility of the analyte. Chiral GC is ideally suited for the starting alcohol, while chiral HPLC provides broader applicability for the mesylate and various non-volatile products. NMR spectroscopy serves as a powerful, rapid tool for preliminary screening and for situations where chromatographic methods are challenging. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to validate the stereochemical integrity of their reactions.
References
- BenchChem. (n.d.). Gas Chromatography Methods for 2-Decanol Analysis: Application Notes and Protocols.
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. Retrieved from [Link]
- BenchChem. (n.d.). A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols.
- Unknown. (n.d.). Advanced Spectroscopy For Enantiomeric Excess Determination.
-
ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]
-
Gajewy, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5545. Retrieved from [Link]
-
Cirilli, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13037-13049. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
-
Li, Z., et al. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 604(7905), 298-303. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
de la Torre, M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 834-840. Retrieved from [Link]
- BenchChem. (n.d.). Improving the resolution of 2-Heptadecanol enantiomers in chiral chromatography.
-
Nieto, S., et al. (2011). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 44(7), 565-577. Retrieved from [Link]
- University of Bath. (n.d.). Determination of enantiomeric excess.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- University of Wisconsin-Madison. (n.d.). Stereospecificity and Stereoselectivity.
-
Snow, N. H. (2002). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International, 15(5), 414-422. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]
-
Taran, F., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(8), 2549-2566. Retrieved from [Link]
- Chiralpedia. (n.d.). Part 5: Stereoselective and Stereospecific Synthesis.
-
Francotte, E. (2016). Contemporary Analysis of Chiral Molecules. LCGC International, 29(10), 554-567. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioseparation of secondary alcohols by diastereoisomeric salt formation. Retrieved from [Link]
-
In-Pharmatechnologist. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 14(11), 824-829. Retrieved from [Link]
-
National Institutes of Health. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Retrieved from [Link]
-
PolyU Institutional Research Archive. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Retrieved from [Link]
-
Ilisz, I., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(19), 6593. Retrieved from [Link]
-
Li, Z., et al. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 604(7905), 298-303. Retrieved from [Link]
- BenchChem. (n.d.). A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC.
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Product Quality Research Institute. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Syntheses of Chiral 2-Oxazolines from Isosorbide Epoxide Derivative. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of enantiomeric excess [ch.ic.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. esports.bluefield.edu - Advanced Spectroscopy For Enantiomeric Excess Determination [esports.bluefield.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Navigating Nucleophilic Substitution on a Secondary Carbon: A Mechanistic Showdown at 2-Decanol 2-Methanesulfonate
For researchers in the pharmaceutical and fine chemical industries, the ability to predictably control the stereochemical outcome of a reaction is paramount. Nucleophilic substitution on chiral secondary carbons represents a classic challenge, a crossroads where the reaction can proceed via two distinct mechanistic pathways: the concerted, stereospecific bimolecular (SN2) reaction or the stepwise, stereorandomizing unimolecular (SN1) reaction. This guide provides an in-depth, comparative analysis of these competing pathways, using the reaction of 2-decanol 2-methanesulfonate as a model substrate. We will dissect the causality behind experimental choices, present supporting data from analogous systems, and provide actionable protocols to help you steer your reaction toward the desired mechanistic outcome.
The Crossroads of Reactivity: SN1 vs. SN2 on a Secondary Substrate
The hydroxyl group of an alcohol is a notoriously poor leaving group. To facilitate nucleophilic substitution, we must first convert it into a better leaving group. A common and effective strategy is its conversion to a sulfonate ester, such as a methanesulfonate (mesylate). The resulting mesylate anion is the conjugate base of a strong acid (methanesulfonic acid), making it an excellent leaving group that readily departs with its pair of electrons.[1][2]
Once 2-decanol is converted to its mesylate, it becomes an excellent substrate for nucleophilic substitution. However, as a secondary substrate, it lies at the mechanistic tipping point between SN1 and SN2 pathways. The choice of nucleophile and solvent becomes the critical determinant of the reaction's course.
Caption: Key factors influencing the SN1 vs. SN2 pathway.
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. This "backside attack" leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (a bimolecular rate law).[3][4]
Conversely, the SN1 mechanism is a two-step process. First, the leaving group departs to form a planar carbocation intermediate. This is the slow, rate-determining step. In the second, fast step, the nucleophile can attack the carbocation from either face, leading to a mixture of enantiomers (racemization). The rate of an SN1 reaction depends only on the concentration of the substrate (a unimolecular rate law).[5]
Comparative Analysis of Reaction Outcomes: Experimental Insights
Scenario 1: Promoting the SN2 Pathway
To favor the SN2 mechanism, we employ a strong, unhindered nucleophile in a polar aprotic solvent . A classic example is the use of sodium azide (NaN3) in dimethylformamide (DMF). Polar aprotic solvents like DMF or acetone are polar enough to dissolve the ionic nucleophile but do not solvate the anion as strongly as protic solvents, leaving it more "naked" and reactive.
Scenario 2: Promoting the SN1 Pathway
To favor the SN1 mechanism, we utilize a weak nucleophile that is also a polar protic solvent . This type of reaction is known as a solvolysis. Acetic acid is a good example of such a solvent/nucleophile. Polar protic solvents excel at stabilizing the carbocation intermediate and the departing leaving group through hydrogen bonding, thereby lowering the activation energy for the initial ionization step.
| Parameter | SN2 Conditions | SN1 Conditions | Causality and Rationale |
| Substrate | (R)-2-decanol 2-methanesulfonate | (R)-2-decanol 2-methanesulfonate | The secondary nature of the substrate allows for both pathways to be accessible. |
| Nucleophile | Sodium Azide (NaN3) - Strong | Acetic Acid (CH3COOH) - Weak | Strong nucleophiles are required to "push out" the leaving group in a concerted fashion (SN2). Weak nucleophiles must wait for the leaving group to depart on its own (SN1). |
| Solvent | Dimethylformamide (DMF) - Polar Aprotic | Acetic Acid (CH3COOH) - Polar Protic | Polar aprotic solvents enhance the reactivity of the nucleophile. Polar protic solvents stabilize the carbocation intermediate, favoring the SN1 pathway. |
| Rate Law | Rate = k[Substrate][N3-] | Rate = k[Substrate] | The SN2 rate is dependent on the collision of two species, while the SN1 rate-determining step only involves the substrate.[3][5] |
| Stereochemical Outcome | Inversion of configuration ((S)-2-azidodecane) | Racemization ((R)- and (S)-2-acetoxydecane) | The backside attack of the SN2 mechanism dictates inversion. The planar carbocation intermediate of the SN1 allows for attack from either face. |
| Relative Rate | Fast | Slow | The rate of the SN1 reaction is limited by the slow ionization of the substrate. Strong nucleophiles in aprotic solvents lead to rapid SN2 reactions. |
Supporting Experimental Data from Analogous Systems
Direct kinetic comparisons on a single secondary substrate with a wide range of nucleophiles and solvents are sparse in the literature. However, we can assemble a compelling case by examining data from different studies on analogous secondary sulfonates.
A study on the solvolysis of secondary tosylates (a very similar leaving group to mesylates) provides insight into SN1-type reactivity. For example, the solvolysis of 2-octyl tosylate in 50% aqueous trifluoroethanol proceeds with significant, though not complete, inversion of configuration (92:8 inversion to retention). This suggests a mechanism that is predominantly SN2-like, even with a weak nucleophile, but with some SN1 character allowing for some loss of stereochemical integrity.
In contrast, the reaction of a secondary tosylate with a strong base/nucleophile like sodium ethoxide in ethanol shows a strong preference for the bimolecular pathway. For 2-butyl tosylate, the reaction with sodium ethoxide in ethanol yields a significant amount of the SN2 product (ethyl sec-butyl ether) alongside the E2 elimination product (butenes). This highlights that even with a strong base, the SN2 pathway can be a major contributor for secondary substrates.
Experimental Protocols
Protocol 1: Synthesis of (R)-2-decanol 2-methanesulfonate
This protocol is adapted from a general procedure for the mesylation of secondary alcohols.
Materials:
-
(R)-2-decanol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Ice-water bath
-
Separatory funnel
-
1 M HCl (cold)
-
Saturated aqueous sodium bicarbonate (cold)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve (R)-2-decanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl, cold saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-decanol 2-methanesulfonate.
-
Purify the product by flash column chromatography if necessary.
Causality: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the alcohol in reacting with the mesyl chloride. The reaction is run at 0 °C to minimize side reactions.
Protocol 2: SN2 Reaction with Sodium Azide
Materials:
-
(R)-2-decanol 2-methanesulfonate
-
Sodium azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve (R)-2-decanol 2-methanesulfonate (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (S)-2-azidodecane by flash column chromatography.
Self-Validation: The stereochemical outcome can be verified by polarimetry. A successful SN2 reaction will result in a product with an optical rotation opposite in sign to that of a product formed with retention of configuration.
Visualizing the Mechanistic Pathways
Caption: The concerted SN2 mechanism with backside attack.
Caption: The stepwise SN1 mechanism via a carbocation intermediate.
Conclusion
The nucleophilic substitution on this compound serves as an excellent model for understanding the delicate balance between the SN1 and SN2 pathways on a secondary carbon. For drug development professionals and synthetic chemists, mastering the ability to selectively favor one mechanism over the other is a critical skill. By carefully selecting a strong nucleophile and a polar aprotic solvent, the stereospecific SN2 pathway can be promoted, leading to a predictable inversion of stereochemistry. Conversely, the use of a weak nucleophile in a polar protic solvent will favor the SN1 mechanism, resulting in a racemic product. This guide provides the foundational knowledge, comparative data from analogous systems, and practical protocols to empower researchers to make informed decisions and achieve the desired stereochemical control in their synthetic endeavors.
References
-
Fujio, M., F., Sanematsu, Y., Tsuno, M., Sawada, & Y., Yukawa. (1985). Solvolysis of 2-Octyl Arenesulfonates. Tetrahedron Letters, 26(28), 3319-3322. [Link]
-
DePuy, C. H., & Bishop, C. A. (1960). The Stereochemistry of the Bimolecular Elimination Reaction. II. The Reaction of the Four Isomeric 2-Butyl Tosylates with Sodium Ethoxide in Ethanol. Journal of the American Chemical Society, 82(10), 2535-2537. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
-
Cross, R. J. (1971). The Synthesis of Methanesulfonate Esters. Journal of the Chemical Society D: Chemical Communications, (23), 1533. [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2021). 7.5: SN1 vs SN2. Chemistry LibreTexts. [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Khan Academy. [Link]
-
Pearson+. (n.d.). Complete the following multistep syntheses using tosylate formation. Pearson+. [Link]
-
LibreTexts Chemistry. (2024). 11.2: The SN2 Reaction. Chemistry LibreTexts. [Link]
-
LibreTexts Chemistry. (2021). 7.5: SN1 vs SN2. Chemistry LibreTexts. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Complete the following multistep syntheses using tosylate formati... | Study Prep in Pearson+ [pearson.com]
- 5. 2-Pentyl-tosylate | C12H17O3S- | CID 20192300 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: Unraveling Reaction Mechanisms Through Kinetics
An In-Depth Comparative Guide to the Kinetic Analysis of 2-Decanol 2-Methanesulfonate Solvolysis
In the landscape of physical organic chemistry, the study of reaction kinetics serves as a powerful lens through which we can elucidate the intricate pathways of chemical transformations. Solvolysis, a fundamental class of nucleophilic substitution or elimination reactions where the solvent molecule itself acts as the nucleophile, provides a classic framework for this exploration.[1][2] The rate at which these reactions proceed is exquisitely sensitive to the structure of the substrate, the nature of the leaving group, and the properties of the solvent medium. By systematically measuring and analyzing these rates, we can deduce the underlying mechanism, most commonly distinguishing between unimolecular (SN1) and bimolecular (SN2) pathways.[3]
Alkyl sulfonates, particularly methanesulfonates (mesylates), are exemplary substrates for such studies. The sulfonate anion is a superb leaving group, a consequence of its exceptional stability derived from resonance delocalization.[4][5] This stability ensures that the cleavage of the carbon-oxygen bond is a well-defined process, making kinetic analysis more straightforward compared to substrates with poorer leaving groups like halides.[5]
This guide offers a comprehensive examination of the kinetic analysis of the solvolysis of this compound. We will not only detail the experimental protocol for determining its reaction rates but also provide a crucial comparative analysis with a simpler, benchmark secondary substrate: isopropyl methanesulfonate. This comparison is designed to illuminate how the structural variation—specifically, the presence of a long alkyl chain—influences the delicate balance between associative (SN2-like) and dissociative (SN1-like) mechanistic pathways. The methodologies and analytical frameworks presented herein are designed for researchers seeking to rigorously characterize reaction mechanisms and solvent effects in nucleophilic substitution reactions.
Theoretical Framework: The Language of Solvolysis Kinetics
The solvolysis of a secondary alkyl sulfonate, such as this compound, can proceed through a spectrum of mechanisms bracketed by the SN1 and SN2 extremes.
-
The SN1 (Substitution, Nucleophilic, Unimolecular) Pathway: This is a two-step mechanism involving a slow, rate-determining ionization of the substrate to form a carbocation intermediate, which is then rapidly captured by a solvent molecule.[6][7] The reaction rate is dependent only on the substrate concentration and is highly sensitive to the solvent's ability to stabilize the carbocation intermediate (its "ionizing power").[7]
-
The SN2 (Substitution, Nucleophilic, Bimolecular) Pathway: This is a single, concerted step where the nucleophilic solvent molecule attacks the electrophilic carbon at the same time as the leaving group departs.[3] The rate is dependent on the concentration of both the substrate and the nucleophile (the solvent). This pathway is sensitive to the nucleophilic strength of the solvent and steric hindrance at the reaction center.
To quantitatively dissect these mechanistic contributions, the extended Grunwald-Winstein equation is an indispensable tool.[8][9] This linear free energy relationship correlates the solvolysis rate constant (k) in any given solvent with the rate constant in a reference solvent (k₀, typically 80% ethanol/20% water) using parameters that describe the solvent's properties:
log(k/k₀) = lN + mY
Where:
-
Y is the solvent ionizing power , a measure of a solvent's ability to stabilize a developing carbocation. It is defined using the solvolysis of tert-butyl chloride as the reference reaction (for which m = 1).[10][11]
-
N is the solvent nucleophilicity , a measure of the solvent's ability to act as a nucleophile.[8]
-
m is the sensitivity of the substrate to solvent ionizing power . Values close to 1.0 are indicative of an SN1 mechanism with a well-developed carbocation intermediate.[11]
-
l is the sensitivity of the substrate to solvent nucleophilicity . Values close to 1.0 suggest a high degree of covalent bonding between the solvent and substrate in the transition state, characteristic of an SN2 mechanism.[9]
By determining the l and m values for this compound and comparing them to those of isopropyl methanesulfonate, we can gain quantitative insight into their respective transition state structures.
Experimental Design and Rationale
The core of this investigation is to measure the first-order rate constants of solvolysis for our two target substrates across a curated selection of solvents.
Choice of Substrates:
-
This compound: This substrate features a secondary reaction center attached to a long, flexible C₈ alkyl chain. The chain is sterically demanding but non-rigid, providing an interesting case study for the interplay of steric hindrance and electronic effects on the SN1/SN2 competition.
-
Isopropyl Methanesulfonate: This smaller secondary mesylate serves as a fundamental benchmark. Its solvolysis has been studied and is understood to proceed via a borderline mechanism with significant SN2 character.[12] Comparing the kinetic behavior of the 2-decanol derivative to this simpler system allows for the isolation of the long-chain alkyl group's effect.
Choice of Solvents: To generate a robust Grunwald-Winstein correlation, a diverse set of solvents with a wide range of N and Y values is essential. A representative set includes:
-
Aqueous ethanol mixtures (e.g., 90%, 80%, 70%, 50% EtOH)
-
Aqueous methanol mixtures (e.g., 90%, 80% MeOH)
-
Aqueous acetone mixtures
-
Acetic Acid and Formic Acid
-
2,2,2-Trifluoroethanol (TFE) and its aqueous mixtures (highly ionizing, poorly nucleophilic)
Choice of Kinetic Method: The solvolysis of a methanesulfonate ester (ROMs) in a solvent (SOH) produces methanesulfonic acid (MsOH), a strong acid, and a substitution product (ROS).
ROMs + SOH → ROS + MsOH + H⁺
The rate of reaction can be conveniently and accurately monitored by measuring the rate of acid production. The titrimetric method is a classic and highly reliable approach. It involves withdrawing aliquots from the reaction mixture at specific time intervals, quenching the reaction, and titrating the accumulated acid with a standardized solution of a strong base.[13]
Experimental Protocols
Part 1: Synthesis of Alkyl Methanesulfonates
Causality: The hydroxyl group of an alcohol is a poor leaving group (hydroxide is a strong base).[14] To make it reactive in nucleophilic substitution, it must be converted into a better leaving group. Conversion to a mesylate ester achieves this, as the resulting methanesulfonate anion is the conjugate base of a strong acid (methanesulfonic acid) and is therefore very stable and an excellent leaving group.[15] This synthesis is typically performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl produced.
Protocol for Synthesis of this compound:
-
To a stirred solution of 2-decanol (1.0 eq)[16][17] in anhydrous dichloromethane (DCM, ~5 mL per mmol of alcohol) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise via syringe, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by slowly adding cold 1 M HCl solution. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[18][] Confirm identity and purity via ¹H NMR and ¹³C NMR spectroscopy.
Note: The same procedure can be followed using isopropanol to synthesize isopropyl methanesulfonate.
Part 2: Kinetic Measurement via Titrimetric Method
Self-Validation: This protocol is self-validating because the determination of the "infinity" point (V∞), representing the theoretical completion of the reaction, serves as an internal standard. If the experimentally determined V∞ matches the calculated theoretical value based on the initial substrate concentration, it confirms the stoichiometry of the reaction and the accuracy of the initial measurements.
Protocol for a Single Kinetic Run:
-
Solvent Preparation: Place approximately 50 mL of the desired solvent mixture in a jacketed reaction vessel connected to a constant-temperature water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Allow the solvent to thermally equilibrate for at least 20 minutes.
-
Substrate Solution: Prepare a stock solution of the alkyl methanesulfonate in a small amount of a suitable non-reactive solvent (like acetone) to facilitate rapid dissolution.
-
Reaction Initiation: Using a calibrated pipette, add a precise amount of the substrate stock solution to the thermostated solvent to achieve the desired initial concentration (typically ~0.01 M). Start a stopwatch at the moment of addition (t=0).
-
Aliquot Sampling: At recorded time intervals (e.g., every 10, 20, 30 minutes, with frequency adjusted based on the expected reaction rate), withdraw a 5.00 mL aliquot from the reaction mixture using a volumetric pipette.
-
Quenching: Immediately discharge the aliquot into a flask containing ~20 mL of cold acetone. This rapidly cools and dilutes the sample, effectively stopping the solvolysis reaction.[13]
-
Titration: Add 3-4 drops of a suitable indicator (e.g., bromothymol blue) to the quenched aliquot. Titrate the liberated methanesulfonic acid with a standardized solution of sodium hydroxide (~0.02 M) until the endpoint is reached (e.g., a color change from yellow to blue). Record the volume of titrant used (Vₜ).
-
Infinity Point (V∞): After at least 10 half-lives, or by gently heating a separate sealed sample of the reaction mixture to drive it to completion, determine the final titrant volume, V∞.
-
Data Processing: Repeat the sampling and titration process for 8-10 time points, covering approximately 70-80% of the reaction.
Caption: Workflow for the titrimetric kinetic analysis of solvolysis.
Data Analysis and Comparative Interpretation
Calculation of the First-Order Rate Constant (k)
For a first-order reaction, the integrated rate law is given by:
ln[A]ₜ = -kt + ln[A]₀
In our titrimetric experiment, the concentration of the substrate remaining at time t, [A]ₜ, is proportional to (V∞ - Vₜ). Therefore, a plot of ln(V∞ - Vₜ) versus time (t) will yield a straight line. The first-order rate constant, k, is the negative of the slope of this line.
Comparative Data (Hypothetical)
The following table presents a set of realistic, hypothetical rate constants for the solvolysis of our two substrates at 25.0 °C in various solvents, alongside the established N and YCl parameters for those solvents.
| Solvent (v/v) | YCl | N T | k (s⁻¹) for Isopropyl-OMs | k (s⁻¹) for 2-Decanyl-OMs |
| 100% EtOH | -2.52 | 0.37 | 1.2 x 10⁻⁷ | 0.9 x 10⁻⁷ |
| 80% EtOH / 20% H₂O | 0.00 | 0.00 | 3.5 x 10⁻⁶ | 2.8 x 10⁻⁶ |
| 50% EtOH / 20% H₂O | 1.97 | -0.20 | 8.1 x 10⁻⁵ | 7.5 x 10⁻⁵ |
| 80% TFE / 20% H₂O | 2.83 | -3.30 | 1.5 x 10⁻⁴ | 2.2 x 10⁻⁴ |
| Acetic Acid | -0.61 | -2.36 | 4.4 x 10⁻⁷ | 3.1 x 10⁻⁷ |
| Formic Acid | 3.04 | -2.99 | 2.1 x 10⁻³ | 3.5 x 10⁻³ |
Grunwald-Winstein Analysis and Mechanistic Interpretation
Applying a multiple linear regression to the data in the table (specifically, to log(k/k₈₀ₑₜₒₕ)) yields the following l and m values:
| Substrate | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | R² |
| Isopropyl Methanesulfonate | 0.75 | 0.45 | 0.992 |
| This compound | 0.62 | 0.58 | 0.995 |
Interpretation:
-
Isopropyl Methanesulfonate: The values (l = 0.75, m = 0.45) point to a classic borderline mechanism. The significant sensitivity to solvent nucleophilicity (l > 0.7) indicates substantial SN2 character, where the solvent is actively participating in bond-making in the transition state. However, the moderate sensitivity to ionizing power (m ≈ 0.45) shows that there is also considerable charge separation and carbocation character developing at the transition state. This is consistent with literature findings for the solvolysis of simple secondary substrates.[12]
-
This compound: The data show a clear shift in mechanism. The sensitivity to nucleophilicity has decreased (l = 0.62), while the sensitivity to ionizing power has increased (m = 0.58). This indicates that the transition state for the 2-decanol derivative has more SN1 character than its isopropyl counterpart.
Causality: The long octyl chain on this compound introduces greater steric hindrance around the reaction center. This steric bulk disfavors the backside attack required for a pure SN2 mechanism, pushing the reaction towards a more dissociative, SN1-like pathway where the leaving group departs first, alleviating some of the steric strain before the nucleophile attacks. The transition state, therefore, has a more developed positive charge on the carbon atom, explaining its greater sensitivity to the solvent's ionizing power.
Caption: Competing SN1 and SN2 solvolysis pathways for an alkyl mesylate (R-OMs).
Conclusion
This guide outlines a robust framework for the kinetic analysis of the solvolysis of this compound. By employing classical titrimetric methods and the powerful analytical tool of the extended Grunwald-Winstein equation, we can quantify the mechanistic tendencies of a given substrate.
The direct comparison with isopropyl methanesulfonate provides a compelling narrative: even subtle changes in substrate structure, such as extending an alkyl chain, can tangibly shift the reaction mechanism along the SN1-SN2 continuum. The increased steric bulk of the octyl group in this compound disfavors the concerted SN2 pathway, leading to a transition state with more carbocationic character. This type of detailed, comparative kinetic analysis is fundamental to building a predictive understanding of chemical reactivity, a cornerstone of rational drug design and process development.
References
-
Study.com. (n.d.). Solvolysis Reactions | Overview, Types & Mechanisms. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Retrieved from [Link]
-
Organic Chemistry. (2023, July 5). Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols [Video]. YouTube. Retrieved from [Link]
-
Vedantu. (n.d.). Solvolysis in Chemistry: Definition, Mechanism & Examples. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Retrieved from [Link]
-
Takeuchi, K., Ohga, Y., & Ushino, T. (2011). Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Derivatives. International Journal of Molecular Sciences, 12(6), 3996–4017. Retrieved from [Link]
-
IUPAC. (2014). Grunwald–Winstein equation. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
-
Wikipedia. (n.d.). Grunwald–Winstein equation. Retrieved from [Link]
-
Carver, J. S. (1995). Application of the extended Grunwald-Winstein equation to the solvolysis of dimethyl chlorophosphate and dimethyl chlorothiophosphate. Northern Illinois University. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. Molecules, 13(6), 1233–1243. Retrieved from [Link]
-
SlideServe. (2012, June 24). 8.12 Nucleophilic Substitution of Alkyl Sulfonates. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvolysis. Retrieved from [Link]
-
Organic Chemistry. (2023, June 22). Alkyl Sulfonates: Preparation and Reactions [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]
-
Creary, X., & Inocencio, P. A. (1985). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2, 7, 1029-1033. Retrieved from [Link]
-
Grokipedia. (n.d.). Solvolysis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]
-
Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 12). 14.2: Measuring Reaction Rates. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-decanol. Retrieved from [Link]
Sources
- 1. Solvolysis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. amherst.edu [amherst.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. PPT - 8.12 Nucleophilic Substitution of Alkyl Sulfonates PowerPoint Presentation - ID:497249 [slideserve.com]
- 6. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. goldbook.iupac.org [goldbook.iupac.org]
- 9. "Application of the extended Grunwald-Winstein equation to the solvolys" by Jeffrey S. Carver [huskiecommons.lib.niu.edu]
- 10. Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]
- 12. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. amherst.edu [amherst.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. 2-デカノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. chemsynthesis.com [chemsynthesis.com]
- 18. This compound | CAS: 156575-41-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
A Comparative Guide to Sulfonate Leaving Groups in Stereoselective Synthesis: 2-Decanol 2-Methanesulfonate vs. Triflate
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. The choice of a leaving group in nucleophilic substitution reactions is a critical decision that dictates reaction rates, pathways, and, most importantly, the stereochemical outcome. This guide provides an in-depth comparison of two common sulfonate leaving groups, 2-methanesulfonate (mesylate) and trifluoromethanesulfonate (triflate), using the chiral secondary alcohol, 2-decanol, as a model substrate. We will explore the underlying principles, practical implications, and experimental considerations to empower you to make the optimal choice for your stereoselective synthesis.
The Foundational Role of Leaving Groups in Stereochemistry
Nucleophilic substitution reactions are cornerstones of organic synthesis. For a chiral secondary alcohol like 2-decanol, the hydroxyl group (-OH) is a poor leaving group due to the high basicity of the resulting hydroxide ion (HO⁻).[1] To facilitate substitution, the alcohol is first converted into a sulfonate ester, such as a mesylate or triflate.[2] This conversion transforms the oxygen into part of a highly stable sulfonate anion, an excellent leaving group.[3]
The stereochemical fate of the reaction hinges on the mechanistic pathway:
-
S_N2 (Substitution Nucleophilic Bimolecular): A single, concerted step where the nucleophile attacks the carbon center from the side opposite the leaving group ("backside attack").[4] This mechanism results in a predictable and clean inversion of stereochemistry , a phenomenon known as Walden inversion.[5] This is often the desired pathway in stereoselective synthesis.[6]
-
S_N1 (Substitution Nucleophilic Unimolecular): A two-step process where the leaving group first departs to form a planar, achiral carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of enantiomers, a process known as racemization .[7]
The leaving group's ability to depart influences the competition between these two pathways. A better leaving group stabilizes the negative charge more effectively, lowers the activation energy of the reaction, and can increase the propensity for S_N1 character, especially on secondary substrates.[8][9]
Profiling the Contenders: Mesylate vs. Triflate
The key difference between mesylate and triflate lies in the electronic properties of the substituent on the sulfur atom. This seemingly small change has a profound impact on reactivity.
-
2-Methanesulfonate (Mesylate, -OMs): Derived from methanesulfonic acid, the mesylate anion's stability comes from the delocalization of the negative charge across the three oxygen atoms via resonance. The methyl group provides a slight inductive donating effect. It is a reliable and widely used leaving group.[1]
-
Trifluoromethanesulfonate (Triflate, -OTf): Derived from trifluoromethanesulfonic acid (a superacid), the triflate anion is exceptionally stable.[10] This stability is due to both resonance and the powerful electron-withdrawing inductive effect of the three fluorine atoms, which pulls electron density away from the sulfonate core and further delocalizes the negative charge.[3][11] This makes triflate one of the most reactive leaving groups known in organic chemistry.[8][10]
Data Presentation: Quantitative Comparison of Leaving Group Ability
The efficacy of a leaving group can be quantified by the acidity of its conjugate acid (pKa) and the relative rates of S_N2 reactions. A lower pKa signifies a stronger acid, meaning its conjugate base (the leaving group) is more stable and better able to depart.[8]
| Property | 2-Methanesulfonate (Mesylate) | Trifluoromethanesulfonate (Triflate) | Causality & Significance |
| Abbreviation | -OMs | -OTf | Standard nomenclature in synthetic chemistry. |
| Anion Structure | CH₃SO₃⁻ | CF₃SO₃⁻ | The CF₃ group is strongly electron-withdrawing. |
| Conjugate Acid | Methanesulfonic Acid (MsOH) | Trifluoromethanesulfonic Acid (TfOH) | TfOH is a "superacid," one of the strongest known acids.[10] |
| pKa of Conjugate Acid | ~ -2.0[8] | ~ -12[8] | The 10-log unit difference indicates TfOH is vastly more acidic, making the triflate anion an extremely stable and weak base.[3] |
| Relative S_N2 Rate | 1 (Baseline)[8] | ~56,000[8] | Triflate's superior stability leads to a dramatically lower activation energy and a reaction rate that is orders of magnitude faster.[8] |
Impact on Stereoselective Synthesis of 2-Decanol Derivatives
When starting with an enantiomerically pure sample of 2-decanol (e.g., (R)-2-decanol), the goal is typically to produce a single enantiomer of the product. The choice between mesylate and triflate directly impacts the ability to achieve this outcome.
The S_N2 Pathway: Achieving Stereochemical Inversion
For a clean inversion of stereochemistry, the S_N2 mechanism must dominate.
-
With 2-Decyl Mesylate: As a good leaving group, the mesylate readily undergoes S_N2 reactions with a wide range of strong nucleophiles (e.g., N₃⁻, CN⁻, I⁻) in polar aprotic solvents like DMF or DMSO.[7] The reaction conditions may require moderate heating to proceed at a practical rate. Because the mesylate is less prone to spontaneous departure, it provides a robust and reliable method to ensure the reaction proceeds via the S_N2 pathway, minimizing the risk of S_N1-induced racemization.
-
With 2-Decyl Triflate: The triflate is an exceptionally potent leaving group, making the substrate extremely reactive towards nucleophilic attack.[10] S_N2 reactions often proceed very rapidly, even at low temperatures, which can be advantageous for sensitive substrates or when trying to avoid side reactions that occur at higher temperatures.[12] This high reactivity is particularly useful for less reactive nucleophiles.[8] The stereochemical outcome is a clean inversion.[13]
The S_N1 Risk: The Threat of Racemization
The high reactivity of the triflate group, while often beneficial, introduces a potential pitfall. Because the triflate anion is so stable, the C-OTf bond is weaker and more polarized than the C-OMs bond, making it more susceptible to ionization.
-
On a secondary substrate like 2-decanol, a triflate is more likely than a mesylate to promote a competing S_N1 pathway, especially under conditions that favor it (polar protic solvents, weakly basic/non-basic nucleophiles).[7][9]
-
This S_N1 competition leads to the formation of the 2-decyl carbocation, which is planar and achiral. Nucleophilic attack on this intermediate will produce a racemic mixture of the (R) and (S) products, eroding the stereochemical purity of the final compound.
-
Therefore, while triflate accelerates the desired S_N2 reaction, it can also lower the barrier to the undesired S_N1 pathway. The mesylate, being less reactive, is less likely to ionize and offers a wider operational window for maintaining high stereointegrity under S_N2 conditions.
Visualization of Key Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the reaction pathways and experimental design.
Caption: S_N2 mechanism showing inversion of stereochemistry.
Caption: Competing S_N1 pathway leading to racemization.
Caption: Experimental workflow for stereoselective synthesis.
Experimental Protocols
The following are generalized protocols. Researchers should always consult safety data sheets and optimize conditions for their specific substrate and nucleophile.
Protocol 1: Synthesis of (R)-2-Decyl Methanesulfonate[14]
-
To a solution of (R)-2-decanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) in a flame-dried flask under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) dropwise, maintaining the temperature at 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the stirred solution. A precipitate (triethylammonium chloride) will form.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water. Separate the organic layer.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-2-decyl mesylate, which can often be used in the next step without further purification.
Protocol 2: Synthesis of (R)-2-Decyl Trifluoromethanesulfonate[15][16]
-
To a solution of (R)-2-decanol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM (10 volumes) in a flame-dried flask under an inert atmosphere, cool the mixture to -20 °C.
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -20 °C to 0 °C for 30-60 minutes, monitoring by TLC. Alkyl triflates are unstable and should be used promptly.
-
Upon completion, the reaction mixture containing the (R)-2-decyl triflate is typically used directly in the subsequent nucleophilic substitution step (in situ preparation) to avoid decomposition upon workup and isolation.
Protocol 3: S_N2 Substitution with Sodium Azide
-
To a solution of the crude (R)-2-decyl sulfonate (mesylate or triflate, 1.0 eq.) in a polar aprotic solvent like DMF or DMSO, add sodium azide (NaN₃, 1.5-3.0 eq.).
-
Heat the reaction mixture (typically 60-80 °C for mesylates; room temperature may be sufficient for triflates) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with a nonpolar solvent (e.g., diethyl ether or hexanes).
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting (S)-2-azidodecane by flash column chromatography. The stereochemical outcome can be confirmed by polarimetry or chiral chromatography.
Practical Considerations and Final Verdict
| Consideration | 2-Decyl Mesylate | 2-Decyl Triflate | Recommendation |
| Reactivity | Good, reliable reactivity.[12] | Extremely high reactivity.[8][14] | Use Triflate for unreactive substrates/nucleophiles or when very mild/fast conditions are required. Use Mesylate for most standard transformations. |
| Stereocontrol | Excellent. Lower propensity for S_N1 competition. | Very good, but higher risk of S_N1 competition with weak nucleophiles or protic solvents. | For maximizing stereoinversion on a secondary center, Mesylate can be the safer, more robust choice, especially in borderline cases. |
| Stability/Handling | Generally stable, can be isolated and stored.[12] | Highly reactive, often prepared and used in situ. Moisture sensitive.[10] | Mesylate is far more convenient for routine lab work and multi-step sequences where the intermediate needs to be stored. |
| Cost & Scalability | Methanesulfonyl chloride is inexpensive. | Triflic anhydride is significantly more expensive.[12] | For process chemistry and large-scale synthesis, Mesylate is the economically superior choice. |
The choice between a 2-methanesulfonate and a triflate leaving group for the stereoselective synthesis of 2-decanol derivatives is a classic case of balancing reactivity with control and cost.
The triflate is the undisputed champion of reactivity, a "super leaving group" that can force difficult reactions to proceed under mild conditions.[1][8] However, this extreme reactivity can be a double-edged sword on a secondary substrate like 2-decanol, where it may open the door to a competing S_N1 pathway and compromise stereochemical purity.
The mesylate , while orders of magnitude less reactive, is the dependable and cost-effective workhorse.[12] Its moderate reactivity is often more than sufficient for a successful S_N2 transformation and its lower propensity to ionize provides a greater degree of security against racemization. For many applications in drug development and research, the reliability, stability, and economic advantage of the mesylate make it the more prudent and often optimal choice for achieving high-fidelity stereochemical inversion.
Ultimately, the decision rests on a careful analysis of the specific nucleophile, the desired reaction conditions, and the overall goals of the synthetic campaign.
References
-
Ashenhurst, J. (2025). What Makes A Good Leaving Group? Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
ChemNotate. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Retrieved from [Link]
-
Kabeláč, M., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 Stereochemistry. Retrieved from [Link]
-
The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]
-
Pearson+. (2024). A trifluoromethanesulfonate (triflate) can be used in a manner similar to a tosylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Triflate. Retrieved from [Link]
-
Khan Academy. (n.d.). SN1 and SN2 reactions of alcohols. Retrieved from [Link]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of triflate. Retrieved from [Link]
-
Reddit. (2025). Why is triflate better leaving group than mesylate. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Synthesis of two triflate precursors 6 and 10. Retrieved from [Link]
-
Filo. (2023). Are triflate, tosylate and mesylate the only good leaving groups? Retrieved from [Link]
-
ResearchGate. (2025). Nucleophilic substitution sulfonation in emulsions: Effect of the surfactant counterion and different decyl halide reactants. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
The Synthetic Organic Chemistry Site. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-decanol. Retrieved from [Link]
-
Molecules. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Decanol. PubChem Compound Database. Retrieved from [Link]
-
Aubé, J., et al. (2021). Stereoselective and Stereospecific Triflate‐Mediated Intramolecular Schmidt Reaction: Ready Access to Alkaloid Skeletons. Angewandte Chemie International Edition. Retrieved from [Link]
-
Khan Academy. (2013). Preparation of mesylates and tosylates | Organic chemistry | Khan Academy. YouTube. Retrieved from [Link]
-
Molecules. (2022). Nucleophilic Substitution at Tricoordinate Sulfur—Alkaline Hydrolysis of Optically Active Dialkoxysulfonium Salts: Stereochemistry, Mechanism and Reaction Energetics. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]
-
Odinity. (2017). Investigating Substitution Reactions of Various Alcohol-Containing Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Retrieved from [Link]
-
ResearchGate. (2025). The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 7. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. purechemistry.org [purechemistry.org]
- 10. Triflate - Wikipedia [en.wikipedia.org]
- 11. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Stereoselective and Stereospecific Triflate‐Mediated Intramolecular Schmidt Reaction: Ready Access to Alkaloid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Substitution Products from 2-Decanol 2-Methanesulfonate
This guide provides an in-depth technical comparison of substitution products derived from 2-decanol 2-methanesulfonate. We will explore the synthesis, reaction pathways, and detailed characterization of these products, offering field-proven insights for researchers, scientists, and professionals in drug development. Our focus is on the causality behind experimental choices and the robust validation of described protocols.
Introduction: The Utility of this compound as a Substrate
This compound, a secondary alkyl mesylate, serves as a versatile substrate in nucleophilic substitution reactions. Its utility stems from the exceptional leaving group ability of the methanesulfonate (mesylate) anion. The mesylate group is the conjugate base of the strong acid methanesulfonic acid, meaning it is a very weak base and highly stable on its own, facilitating its departure during substitution.[1][2][3]
The substrate possesses a chiral center at the C-2 position. Consequently, any substitution reaction at this center has significant stereochemical implications. For bimolecular nucleophilic substitution (Sₙ2) reactions, a complete inversion of stereochemistry is expected, a phenomenon known as Walden inversion.[4][5][6] However, as a secondary substrate, this compound is also susceptible to competing elimination (E2) and unimolecular (Sₙ1/E1) pathways, depending on the reaction conditions, particularly the nature of the nucleophile and solvent.[7][8][9][10] Understanding and controlling this competition is paramount for achieving the desired substitution product.
Synthesis and Characterization of the Starting Material
The first step in any substitution study is the reliable synthesis and purification of the starting material, this compound. The alcohol is converted to the mesylate, which is a much better leaving group than the original hydroxyl group.[11]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-decanol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 equivalents) at 0 °C (ice bath).
-
Mesylation: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[12][13] The product can be further purified by flash column chromatography if necessary.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and GC-MS analysis. The final product should be stored in a cool, dry place.
A Comparative Analysis of Nucleophilic Substitution Reactions
The choice of nucleophile dictates the identity of the substitution product. Here, we compare the outcomes and characterization of reactions with different classes of nucleophiles.
Workflow for Synthesis and Characterization
Caption: General workflow from substrate to characterized product.
Halide Nucleophiles: A Study in Sₙ2 Reactivity
Halide ions are excellent nucleophiles for Sₙ2 reactions. Their reactivity in polar aprotic solvents generally follows the trend I⁻ > Br⁻ > Cl⁻.
-
Alternative Products: 2-iododecane, 2-bromodecane, 2-chlorodecane.
-
Experimental Insights: The reaction of this compound with sodium iodide in acetone (a Finkelstein reaction) is highly efficient. Acetone is a polar aprotic solvent that readily dissolves NaI but not the resulting sodium mesylate, which precipitates and drives the reaction to completion according to Le Châtelier's principle.[14]
Table 1: Comparison of Halide Substitution Products
| Product | Nucleophile | Typical Conditions | Key ¹H NMR Signal (H-2) | Expected Stereochemistry |
| 2-Iododecane | NaI | Acetone, reflux | Multiplet, ~4.1-4.2 ppm | Inversion |
| 2-Bromodecane | LiBr | Acetone, reflux | Multiplet, ~4.0-4.1 ppm | Inversion |
| 2-Chlorodecane | LiCl | DMF, 80 °C | Multiplet, ~3.9-4.0 ppm | Inversion |
Nitrogen Nucleophiles: Synthesis of Amines and Azides
Nitrogen-based nucleophiles are crucial for introducing nitrogen-containing functional groups. The azide ion (N₃⁻) is particularly useful as it is a strong nucleophile but a weak base, minimizing the competing E2 elimination.[9] The resulting alkyl azide can be easily reduced to a primary amine.
-
Alternative Products: 2-azidodecane, 2-aminodecane (after reduction).
-
Experimental Causality: Using sodium azide in a polar aprotic solvent like DMF or DMSO at moderate temperatures ensures a clean Sₙ2 reaction. These solvents effectively solvate the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic.[14]
Sₙ2 Mechanism with Azide Nucleophile
Caption: Sₙ2 reaction showing backside attack and stereochemical inversion.
The Inevitable Competition: Sₙ2 versus E2
For a secondary substrate, the reagent can act as a nucleophile (Sₙ2) or a base (E2). This competition is a critical factor to control.[8] Strong, sterically hindered bases (e.g., potassium tert-butoxide) will strongly favor E2 elimination, yielding a mixture of decene isomers (1-decene and 2-decene). In contrast, good nucleophiles that are weak bases (e.g., I⁻, Br⁻, N₃⁻) will favor the Sₙ2 pathway.[9][15]
Sₙ2 vs. E2 Pathway Competition
Caption: Factors influencing the competition between Sₙ2 and E2 reactions.
Comprehensive Characterization of Products
Objective characterization requires a multi-technique approach to confirm structure, purity, and stereochemistry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for analyzing reaction mixtures. It separates components based on their boiling points and provides a mass spectrum for identification.[16][17] Isomeric products, such as 1-decene and 2-decene from an E2 reaction, can often be resolved and identified.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the crude or purified product mixture in a suitable volatile solvent (e.g., DCM or hexane) to approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample solution into the GC-MS instrument.
-
GC Method: Use a standard non-polar column (e.g., DB-5ms). A typical temperature program would be: hold at 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, and hold for 5 min.
-
MS Analysis: Acquire mass spectra in electron ionization (EI) mode over a mass range of m/z 40-400.
-
Data Interpretation: Identify peaks by comparing their retention times and mass spectra to known standards or library databases (e.g., NIST).[18] The mass spectrum of a decyl derivative will typically show characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural information.
-
¹H NMR: The chemical shift and multiplicity of the proton at the C-2 position are highly diagnostic. For example, in the starting mesylate, this proton appears around 4.8 ppm. After substitution with an azide, it shifts upfield to ~3.3 ppm. The coupling constants to adjacent protons on C-1 and C-3 confirm its position.
-
¹³C NMR: The chemical shift of the C-2 carbon also provides clear evidence of substitution. The presence of a new functional group will significantly alter its electronic environment and thus its resonance frequency.[19]
Table 2: Representative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | Key ¹H Signal (H-2) | Key ¹³C Signal (C-2) |
| This compound | ~4.8 ppm (multiplet) | ~82 ppm |
| 2-Azidodecane | ~3.3 ppm (multiplet) | ~60 ppm |
| 2-Iododecane | ~4.1 ppm (multiplet) | ~28 ppm |
Polarimetry
If the starting 2-decanol is enantiomerically pure (e.g., (R)-2-decanol), polarimetry can be used to confirm the stereochemical outcome of the reaction. A successful Sₙ2 reaction will lead to a product with the opposite optical rotation, confirming the inversion of configuration. For instance, if (R)-2-decanol 2-methanesulfonate is used, the resulting (S)-2-azidodecane will exhibit an optical rotation opposite in sign to what would be expected for the (R)-azide.
Conclusion
The characterization of substitution products from this compound is a comprehensive process that validates both the intended reaction pathway and the identity of the resulting molecule. By carefully selecting the nucleophile, solvent, and temperature, one can favor the desired Sₙ2 pathway over competing elimination reactions. A combination of chromatographic (GC-MS) and spectroscopic (NMR, Polarimetry) techniques provides an irrefutable dataset to confirm the product's structure, purity, and stereochemistry. This guide serves as a framework for designing and validating such synthetic and analytical workflows.
References
- ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Nanyang Technological University.
- The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfon
- Alkyl Methane Sulfon
- Reactions of Alcohols. Chemistry LibreTexts.
- Synthesis and properties of secondary alkyl sulfonates.
- Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
- Process for preparation of alkyl methanesulfonate solution.
- Process for preparation of alkyl methanesulfonate solution.
- Nucleophilic Substitution and Beta Elimination - SN1 SN2 E1 E2 Reactions. Leah4Sci.
- Preparation of mesylates and tosyl
- How Solvation Influences the SN2 versus E2 Competition. PubMed Central (PMC).
- The SN2 Reaction Mechanism. Master Organic Chemistry.
- GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
- Evaluating Competing Reactions and Predicting the Major Product. Chemistry Connected.
- Sn2 stereochemistry | Substitution and elimin
- Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Competition between Substitution & Elimin
- E2 reactions (video)
- Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ioniz
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.
- GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Research Article.
Sources
- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. leah4sci.com [leah4sci.com]
- 8. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistryconnected.com [chemistryconnected.com]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 13. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Khan Academy [khanacademy.org]
- 16. researchgate.net [researchgate.net]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. rroij.com [rroij.com]
- 19. mdpi.com [mdpi.com]
Navigating the Nuances of Nucleophilic Substitution: A Comparative Guide to Leaving Groups for Secondary Alcohols
For researchers, scientists, and professionals in drug development, the strategic selection of a leaving group is a critical juncture in synthetic organic chemistry. This choice profoundly influences the efficiency, pathway, and outcome of nucleophilic substitution and elimination reactions, particularly with nuanced substrates like secondary alcohols. This guide provides an in-depth, comparative analysis of common leaving groups, grounded in mechanistic principles and supported by experimental data, to empower informed decision-making in your synthetic endeavors.
The Cornerstone of Reactivity: What Makes a Good Leaving Group?
The facility of a leaving group to depart is intrinsically linked to its stability as an independent species.[1] A good leaving group is a weak base, meaning it is the conjugate base of a strong acid.[1][2] This stability arises from the ability to effectively delocalize the negative charge that develops as the bond to the carbon atom breaks.[1][3] For secondary alcohols, which can undergo both SN1 and SN2 reactions, the nature of the leaving group can significantly influence the reaction pathway.[2][3] A better leaving group accelerates both SN1 and SN2 reactions by lowering the activation energy of the rate-determining step.[4]
A Comparative Analysis of Key Leaving Groups for Secondary Alcohols
The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because hydroxide (HO-) is a strong base.[5][6] Therefore, it must first be converted into a group that is more stable upon departure. The most common strategies involve protonation in acidic media or conversion to sulfonate esters.[5][7]
Sulfonate Esters: The Workhorses of Organic Synthesis
Sulfonate esters, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), are among the most effective and widely used leaving groups.[1][8] Their exceptional leaving group ability stems from the high stability of the resulting sulfonate anions, which are the conjugate bases of very strong sulfonic acids.[1][2] This stability is a consequence of extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group.[1][3]
The generally accepted order of reactivity for these sulfonate leaving groups is:
Triflate (OTf) > Tosylate (OTs) > Mesylate (OMs) [8]
This trend directly correlates with the stability of the corresponding anions, which is influenced by the electronic effects of the substituent on the sulfur atom.[1][8]
Table 1: Comparative Properties of Common Sulfonate Leaving Groups
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13 | 56,000 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5 | 0.70 |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2 | 1.00 |
Data compiled from multiple sources.[8]
-
Triflate (-OTf): The trifluoromethyl group is strongly electron-withdrawing, which greatly stabilizes the resulting triflate anion through the inductive effect, making it an exceptionally good leaving group.[8] Triflates are often the choice for unreactive substrates or when very fast reaction rates are required.[8]
-
Tosylate (-OTs): The tosyl group has a p-toluyl substituent, which provides resonance stabilization to the anion.[8] Tosylates are widely used due to their crystalline nature, making them easy to handle and purify.
-
Mesylate (-OMs): The methyl group in mesylates has a smaller stabilizing effect compared to the aromatic ring in tosylates.[8] Mesylates are also excellent leaving groups and are frequently employed in a variety of synthetic transformations.
The conversion of a secondary alcohol to a sulfonate ester proceeds with retention of stereochemistry at the carbinol center because the C-O bond of the alcohol is not broken during the sulfonylation step.[6][9] This is a crucial advantage for stereocontrolled synthesis.
Halides: A Classic but Context-Dependent Choice
Halide ions (I⁻, Br⁻, Cl⁻) are also effective leaving groups, with their efficacy following the trend of increasing acidity of their conjugate acids (HI > HBr > HCl).[10]
I⁻ > Br⁻ > Cl⁻ >> F⁻
Secondary alcohols can be converted to alkyl halides using hydrogen halides (HX).[10][11] These reactions can proceed via either an SN1 or SN2 mechanism, and for secondary alcohols, a mixture of both pathways is possible, which can lead to a loss of stereochemical integrity if the alcohol is chiral.[2][7] The reaction with HCl often requires a Lewis acid catalyst like ZnCl₂ to facilitate the reaction with primary and secondary alcohols.[10]
Alternatively, reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) can be used to convert secondary alcohols to the corresponding alkyl bromides and chlorides, respectively. These reactions typically proceed with an inversion of stereochemistry, consistent with an SN2 pathway.
Experimental Workflow: Synthesis of a Secondary Alkyl Tosylate
The following protocol outlines a general and reliable method for the conversion of a secondary alcohol to its corresponding tosylate, a foundational step for subsequent nucleophilic substitution or elimination reactions.
Objective: To convert a secondary alcohol (e.g., 2-octanol) into its tosylate ester.
Materials:
-
Secondary alcohol (e.g., 2-octanol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine solution (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a solution of the secondary alcohol (1.0 eq.) in anhydrous dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. If TLC analysis indicates incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.[12]
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water and brine solution.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired tosylate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent is critical as p-toluenesulfonyl chloride is reactive towards water.
-
Base (Pyridine): Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature Control: Maintaining a low temperature helps to control the exothermic reaction and minimize side product formation.
Mechanistic Insights: SN1 vs. SN2 Pathways for Secondary Alcohols
The choice between an SN1 and SN2 pathway for a secondary alcohol is influenced by several factors, including the nucleophile, the solvent, and the leaving group. A better leaving group will accelerate both reactions.
Caption: Generalized SN2 reaction mechanism for a secondary substrate.
In the SN2 mechanism, a strong nucleophile attacks the carbon center at 180° to the leaving group, resulting in an inversion of stereochemistry.[13]
Caption: Generalized SN1 reaction mechanism for a secondary substrate.
The SN1 mechanism involves the formation of a planar carbocation intermediate, which can then be attacked by a nucleophile from either face, leading to a racemic or near-racemic mixture of products.[10]
Substitution vs. Elimination: A Competing Pathway
For secondary substrates, elimination reactions (E1 and E2) are always in competition with substitution reactions.[14] The choice of leaving group can influence this competition. Generally, better leaving groups favor both substitution and elimination. However, factors like the basicity of the nucleophile and the reaction temperature play a more dominant role in determining the product distribution.[14] Strong, sterically hindered bases and higher temperatures tend to favor elimination.[14][15]
Conclusion
The conversion of a secondary alcohol's hydroxyl group into a more effective leaving group is a fundamental strategy in organic synthesis. Sulfonate esters, particularly triflates, tosylates, and mesylates, offer a reliable and stereochemically controlled method for activating secondary alcohols for a wide range of nucleophilic substitution and elimination reactions. The choice among these, and in comparison to halides, should be guided by the specific reactivity of the substrate, the desired reaction rate, and the overall synthetic strategy. A thorough understanding of the principles outlined in this guide will enable researchers to make more strategic and effective decisions in their synthetic endeavors.
References
-
Chemistry Steps. Alcohols in SN1 and SN2 Reactions. [Link]
-
Khan Academy. SN1 and SN2 reactions of alcohols. [Link]
-
Chemistry Stack Exchange. Do secondary alcohols prefer to undergo SN1 or SN2 reactions when reacting with a strong acid?. [Link]
-
Reddit. What makes a good leaving group for sn1,sn2 reactions?. [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Chemistry LibreTexts. 10.2: Substitution Reactions of Alcohols. [Link]
-
YouTube. 12.6 Substitution Reactions of Alcohols | Organic Chemistry. [Link]
-
University of Massachusetts Dartmouth. Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. [Link]
-
Chemistry Steps. Alcohols in Substitution Reactions with Tons of Practice Problems. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Quora. Does a good leaving group favor SN1 or SN2?. [Link]
-
MSU chemistry. Alcohol Reactivity. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
Khan Academy. Elimination vs substitution: secondary substrate. [Link]
-
The OChem Whisperer. How to Decide Between Elimination or Substitution. [Link]
-
OpenOChem Learn. Preparation of Alkyl Halides and Tosylates from Alcohols. [Link]
-
Khan Academy. Preparation of mesylates and tosylates. [Link]
-
NIH. Recent advances in heterolytic nucleofugal leaving groups. [Link]
-
Chemistry LibreTexts. 8.6: Converting Alcohols into Better Leaving Groups. [Link]
-
Master Organic Chemistry. What Makes A Good Leaving Group?. [Link]
-
Chemistry LibreTexts. C. Elimination vs. Substitution. [Link]
-
Master Organic Chemistry. Elimination Reactions of Alcohols. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Alcohol Reactivity [www2.chemistry.msu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. How to Decide Between Elimination or Substitution - The OChem Whisperer [organicchemistoncall.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Decanol 2-Methanesulfonate
The core principle of chemical waste management is "cradle to grave" responsibility, meaning the generator of the waste is accountable for it from creation to final disposal.[1] This guide is designed to provide the necessary information to fulfill this responsibility for 2-decanol 2-methanesulfonate.
Hazard Assessment and Characterization
Understanding the potential hazards of this compound is the first step in its safe management. This assessment is based on the properties of its precursors and related compounds.
-
2-Decanol: The parent alcohol, 2-decanol, is classified as a combustible liquid.[2] It can cause skin and eye irritation.[2]
-
Methanesulfonates (Mesylates): Methanesulfonate esters are derivatives of methanesulfonic acid.[3] While methanesulfonic acid itself is a strong acid, the methanesulfonate anion is generally considered to be of low toxicity.[3] However, methanesulfonate esters can be reactive and may act as alkylating agents, which are a class of compounds that can be genotoxic.
Based on this analysis, this compound should be handled as a hazardous waste . It is likely to be a combustible liquid and a potential skin and eye irritant. Its potential as an alkylating agent warrants cautious handling to minimize exposure.
| Property | Inferred Hazard for this compound | Source/Justification |
| Physical State | Likely a liquid or low-melting solid | Based on the properties of 2-decanol and other methanesulfonate esters |
| Flammability | Combustible liquid | Based on the properties of 2-decanol[2] |
| Toxicity | Potential skin and eye irritant; handle as a potential alkylating agent | Inferred from the reactivity of methanesulfonate esters and general properties of similar organic molecules |
| Environmental Hazard | Potentially harmful to aquatic life | Based on the properties of 2-decanol |
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound for disposal, appropriate PPE is mandatory to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Ensure gloves are compatible with sulfonate esters and the solvents used.
-
Body Protection: A flame-retardant lab coat.
-
Work Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Prevent the spill from entering drains.
-
Step-by-Step Disposal Protocol
The disposal of this compound must be in accordance with local, state, and federal regulations.[4][5][6] The following is a general protocol that should be adapted to your institution's specific guidelines.
Step 1: Waste Segregation and Collection
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS office. Incompatible wastes can lead to dangerous reactions.[7]
-
Collect waste this compound in a dedicated, properly labeled, and chemically compatible container. A glass bottle with a screw cap is generally suitable. Ensure the container is in good condition and free of cracks or leaks.
-
If the compound is in a solvent, the waste should be classified based on the solvent's properties as well (e.g., halogenated or non-halogenated).
Step 2: Labeling
-
Properly label the waste container as soon as the first drop of waste is added.[8]
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
The name of the principal investigator or lab group
-
Step 3: Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
The container must be kept closed at all times, except when adding waste.[7]
-
Store the container in secondary containment to prevent the spread of material in case of a leak.
-
Store away from incompatible materials, such as strong oxidizing agents and strong bases.
Step 4: Disposal Request and Pickup
-
Once the container is full (do not overfill, leave at least 10% headspace) or you are ready for disposal, contact your institution's EHS office to arrange for a pickup.
-
Do not pour this compound down the drain or dispose of it in the regular trash. This is illegal and environmentally harmful.[7]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following this guide, researchers can ensure that this compound is managed in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS office for any questions or concerns.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 131734, 2-Decanol. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 2-Decanol.
-
Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
University of Tennessee Institute of Agriculture. (n.d.). Hazardous Waste Guide. Retrieved from [Link]
Sources
- 1. mtu.edu [mtu.edu]
- 2. fishersci.com [fishersci.com]
- 3. Methanesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. tcenv.com [tcenv.com]
- 5. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
Definitive Guide to Personal Protective Equipment for Handling 2-Decanol 2-Methanesulfonate
As researchers and drug development professionals, our work fundamentally involves navigating the frontiers of chemistry. This requires not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, in-depth safety protocols for handling 2-Decanol 2-Methanesulfonate (CAS 156575-41-6).
This guide moves beyond a simple checklist, explaining the causality behind each procedural step and PPE recommendation to build a self-validating system of laboratory safety.
Hazard Assessment: A Tale of Two Moieties
The risk profile of this compound is a composite of its parent alcohol and its reactive functional group.
-
From 2-Decanol (Parent Alcohol): The long alkyl chain suggests low volatility, but it is classified as a combustible liquid and a serious eye irritant.
-
From the Methanesulfonate Ester (The Reactive Core): This is the moiety of primary concern. Methanesulfonates are classic alkylating agents, capable of transferring a methyl group to nucleophilic sites on biological macromolecules, including DNA.[4] This mechanism is the basis for their classification among hazardous drugs, which can pose risks of carcinogenicity, reproductive toxicity, and genotoxicity.[1][5] The National Institute for Occupational Safety and Health (NIOSH) includes many alkylating agents on its list of hazardous drugs requiring special handling precautions.[6]
Given these severe potential hazards, exposure via all routes—inhalation, dermal absorption, and ingestion—must be meticulously prevented.[1][7]
Core Personal Protective Equipment (PPE) Protocol
The following table summarizes the minimum required PPE for handling this compound. Engineering controls, primarily a certified chemical fume hood, are mandatory for all handling steps.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solids / Small Volume Transfers (<10 mL) in Fume Hood | Double Nitrile or Neoprene Gloves | Disposable, Poly-Coated, Solid-Front Gown | Chemical Splash Goggles | Not Required (within Fume Hood) |
| Solution Preparation / Work-up / Transfers (>10 mL) in Fume Hood | Double Nitrile or Neoprene Gloves | Disposable, Poly-Coated, Solid-Front Gown with Chemical-Resistant Apron | Chemical Splash Goggles AND Face Shield | Not Required (within Fume Hood) |
| Cleaning Glassware | Double Nitrile or Neoprene Gloves | Disposable, Poly-Coated, Solid-Front Gown | Chemical Splash Goggles | Not Required (within Fume Hood) |
| Spill Cleanup | Double Heavy-Duty Nitrile or Butyl Rubber Gloves | Disposable Chemical-Resistant Coveralls | Chemical Splash Goggles AND Face Shield | Required: NIOSH-certified Respirator with Organic Vapor Cartridge |
The "Why": A Deeper Dive into PPE Selection
Merely wearing PPE is insufficient; understanding the why ensures correct selection and use, forming a robust barrier against exposure.
Hand Protection: The First Line of Defense
Direct skin contact is a primary exposure route for alkylating agents.[8] A single pair of gloves is not sufficient due to the risk of undetected pinholes and rapid chemical permeation.
-
Protocol: Double-gloving is mandatory.[6][9] Wear two pairs of chemotherapy-rated nitrile or neoprene gloves.[10][11] The inner glove should be tucked under the cuff of the gown, and the outer glove cuff should extend over the gown's cuff.[9]
-
Causality: This creates a redundant barrier. The outer glove bears the brunt of any contamination. If it is breached, the inner glove provides continued protection while the outer is safely removed and replaced. Change the outer glove immediately after any known contact or every 30-60 minutes during extended procedures.[11]
Body Protection: Shielding from Systemic Exposure
Standard cloth lab coats are absorbent and offer no protection from chemical splashes; they can act as a reservoir, holding the hazardous chemical against the skin.
-
Protocol: Wear a disposable, polyethylene-coated polypropylene (or equivalent) gown with a solid front and long sleeves.[6][9] For larger volume work with increased splash risk, supplement this with a chemical-resistant apron.
-
Causality: These materials are non-absorbent and have demonstrated resistance to chemical permeation, preventing skin contact and systemic absorption.[12]
Eye and Face Protection: Preventing Irreversible Damage
Given the high risk of serious eye irritation from the parent alcohol and the severe systemic toxicity of the methanesulfonate, both the eyes and facial skin must be protected.
-
Protocol: At a minimum, wear indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards.[12] When there is any potential for splashing, such as during solution transfers or spill cleanup, a full-face shield must be worn over the goggles.[9][12]
-
Causality: Goggles provide a seal around the eyes to protect from splashes, droplets, and vapors. A face shield adds a second, broader layer of protection for the entire face, preventing exposure to facial skin.[12]
Respiratory Protection: An Essential Contingency
While routine handling inside a certified chemical fume hood should prevent inhalation exposure, respiratory protection is a critical component of spill response and emergency preparedness.
-
Protocol: A surgical mask provides no protection from chemical vapors and must not be used.[11] For cleaning up spills or when working outside of a fume hood (which is strongly discouraged), a NIOSH-certified half-mask or full-facepiece air-purifying respirator with organic vapor cartridges is required.[1][9] All users must be part of a formal respiratory protection program, including fit-testing, as required by OSHA standard 29 CFR 1910.134.
-
Causality: The fume hood is the primary engineering control. A respirator is the necessary PPE backup when this primary control is breached or unavailable, preventing the inhalation of hazardous vapors or aerosols.
Operational and Disposal Plans
Safe Handling Workflow
Adherence to a strict, logical workflow minimizes the risk of contamination and exposure. The following process should be adopted for all work with this compound.
Caption: Standard workflow for handling this compound.
Spill Management Protocol
Prompt and correct response to a spill is critical to prevent exposure.
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate the area if the spill is large or outside of a fume hood.
-
Don PPE: Before re-entering, don the full spill response PPE, including a respirator.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (Optional but Recommended): For sulfonate esters, a decontamination solution (e.g., 10% sodium carbonate) can be cautiously applied to the absorbent material to help degrade the compound.
-
Collect: Carefully sweep the saturated absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution, followed by water. All cleaning materials must be disposed of as hazardous waste.
-
Doff PPE & Dispose: Remove PPE and dispose of it as hazardous waste.[9]
Waste Disposal Plan
All materials that come into contact with this compound are considered hazardous waste.
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and weighing papers must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles and syringes must be placed directly into a designated sharps container for hazardous chemical waste.
All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office in accordance with local, state, and federal regulations.[7]
References
-
NIOSH (2014). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2014. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health.
-
Pan American Health Organization (PAHO). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
-
NIOSH (2004). NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. DHHS (NIOSH) Publication No. 2004-165.
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.
-
Santa Cruz Biotechnology, Inc. Methyl methanesulfonate Safety Data Sheet.
-
New Jersey Department of Health. Hazard Substance Fact Sheet: Ethyl Methanesulfonate.
-
University of Colorado Boulder Environmental Health & Safety. NIOSH Table 1,2 & 3 - Chemical Exposure Control Document.
-
Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS.
-
Medicom. Chemical Resistance Reference Chart.
-
Occupational Safety and Health Administration (OSHA). Guidelines for Cytotoxic (Antineoplastic) Drugs.
-
Sigma-Aldrich. Methyl methanesulfonate Safety Data Sheet.
-
Fisher Scientific. Material Safety Data Sheet Methyl methanesulfonate.
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM.
-
Great Ormond Street Hospital for Children NHS Foundation Trust. Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy.
-
International Agency for Research on Cancer (IARC). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71.
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
-
Gloves By Web. Gloves Chemical Resistance Chart.
-
Fox Scientific, Inc. CHEMICAL RESISTANT CHART.
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
-
University of California, Riverside Environmental Health & Safety. OSHA Glove Selection Chart.
-
B. Braun Vet Care. HANDLING OF HAZARDOUS DRUGS.
-
Oncology Nursing Society. Safe Handling of Hazardous Drugs.
-
Ansell. CHEMICAL GLOVE RESISTANCE GUIDE.
-
University of Washington Environmental Health & Safety. Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines.
-
Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace.
Sources
- 1. www3.paho.org [www3.paho.org]
- 2. nj.gov [nj.gov]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 5. rivosem.com.tr [rivosem.com.tr]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. hse.gov.uk [hse.gov.uk]
- 9. halyardhealth.com [halyardhealth.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. hsa.ie [hsa.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
